molecular formula C16H30O2 B107424 Dodecyl methacrylate CAS No. 142-90-5

Dodecyl methacrylate

Cat. No.: B107424
CAS No.: 142-90-5
M. Wt: 254.41 g/mol
InChI Key: GMSCBRSQMRDRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl methacrylate is a liquid. Floats on water. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSCBRSQMRDRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25719-52-2
Record name Poly(lauryl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25719-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4027103
Record name Dodecyl 2-methylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [CAMEO] Clear colorless liquid; [MSDSonline]
Record name n-Dodecyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6005
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

142 °C @ 4 mm Hg
Record name N-DODECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

132 °C (Cleveland open cup), 126 °C (closed cup)
Record name N-DODECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insol in water
Record name N-DODECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.868 @ 20 °C, The commercial material is a mixture containing both lower and higher fatty derivatives; boiling range: 272-344 °C; bulk density: 0.868 g/ml
Record name N-DODECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00118 [mmHg], 0.0012 mm Hg @ 25 °C /Estimated/
Record name n-Dodecyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6005
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-DODECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

142-90-5
Record name Lauryl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl methacrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecyl 2-methylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAURYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6L83074BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-DODECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-20 °C, Molecular weight: 262; melting point: -22 °C; /Made from a mixture of higher alcohols, predominately C-12/
Record name N-DODECYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

dodecyl methacrylate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dodecyl Methacrylate for Researchers and Drug Development Professionals

Introduction

This compound (DDMA), also known as lauryl methacrylate, is an organic compound classified as an ester of methacrylic acid and dodecanol. Its CAS (Chemical Abstracts Service) Registry Number is 142-90-5 [1][2][3][4][5]. This monomer is of significant interest to researchers and scientists, particularly in the fields of polymer chemistry, materials science, and drug development, due to its ability to form polymers with specific and desirable properties. The long dodecyl (lauryl) side-chain imparts hydrophobicity, flexibility, and a low glass transition temperature to its polymers, making them suitable for a variety of specialized applications.

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and polymerization, and its applications, with a focus on its relevance to the biomedical and pharmaceutical fields.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a mild, ester-like odor[6]. Its key properties are summarized in the table below, providing a quantitative basis for its use in experimental and industrial settings.

PropertyValueReference(s)
CAS Number 142-90-5[1][2][3][5][7]
Molecular Formula C₁₆H₃₀O₂[1][2][4][5]
Molecular Weight 254.41 g/mol [1][2][4][5]
Appearance Clear, colorless to pale yellow liquid[6]
Density 0.868 - 0.874 g/cm³ at 20-25 °C[2][3][4][8][9]
Melting Point -7 °C to -23 °C[2][3][4][8]
Boiling Point 322.7 °C at 760 mmHg 142 °C at 4 mmHg[2][3][4][5]
Refractive Index (n²⁰/D) 1.445[2][4][8]
Flash Point 133.8 °C to >230 °F (>110 °C)[2][4][8]
Water Solubility Insoluble[2][5][9]
Solubility Miscible with most organic solvents (e.g., ethanol, acetone, chloroform)[3][6]
Vapor Pressure 0.000274 mmHg at 25 °C[2][5]
LogP (Octanol/Water) 6.45 - 6.68[4][5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and an environmental hazard. Key safety information is summarized below.

Hazard ClassStatementReference(s)
Skin Irritation H315: Causes skin irritation.[9][10]
Eye Irritation H319: Causes serious eye irritation.[9][10]
Respiratory Irritation H335: May cause respiratory irritation.[9][10]
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effects.[9][10]

Precautionary Measures:

  • P261: Avoid breathing mist, vapors, or spray[9].

  • P273: Avoid release to the environment[10].

  • P280: Wear protective gloves and eye protection[9].

  • P302+P352: IF ON SKIN: Wash with plenty of water. If irritation occurs, seek medical advice[9].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9][10].

Storage and Stability: this compound should be stored in a cool, dark, and well-ventilated place between 2-8°C, away from oxidizing agents[3][4][9]. It is typically supplied with an inhibitor, such as hydroquinone (HQ) or the methyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization[3][11]. Heat, light, and contaminants can initiate polymerization, which can be vigorous and exothermic[3][7].

Experimental Protocols

Synthesis of this compound via Esterification

This compound is commonly synthesized by the esterification of methacrylic acid with dodecanol. A general laboratory-scale protocol is described below.

Materials:

  • Dodecanol (1-dodecanol)

  • Methacrylic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[3][12]

  • Polymerization inhibitor (e.g., hydroquinone)[12]

  • Solvent (e.g., toluene or xylene for azeotropic removal of water)[3]

  • Sodium hydroxide solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

Methodology:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reagents: Dodecanol, a molar excess of methacrylic acid (e.g., 1.5-2 equivalents), the acid catalyst (e.g., 0.5 mol%), the inhibitor, and the solvent are added to the flask[3][12].

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by measuring the amount of water collected.

  • Work-up: After cooling, the reaction mixture is washed sequentially with a dilute sodium hydroxide solution to remove unreacted methacrylic acid and the catalyst, followed by washing with water until the pH is neutral.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, this compound, can be further purified by vacuum distillation.

Synthesis_Workflow reagents 1. Charge Reagents (Dodecanol, Methacrylic Acid, Catalyst, Inhibitor, Solvent) reflux 2. Heat to Reflux (Azeotropic water removal via Dean-Stark trap) reagents->reflux workup 3. Cool and Wash (Remove acid and catalyst with NaOH solution) reflux->workup purify 4. Dry and Purify (Dry with MgSO4, then vacuum distill product) workup->purify product Pure Dodecyl Methacrylate purify->product

Figure 1: General workflow for the synthesis of this compound.
Free-Radical Polymerization of this compound

Poly(this compound) (PDDMA) can be synthesized via free-radical polymerization. The properties of the resulting polymer (e.g., molecular weight) can be tuned by adjusting reaction conditions.

Materials:

  • This compound monomer (inhibitor removed prior to use)

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))[12][13]

  • Solvent (e.g., toluene, xylene, or bulk polymerization)[12][13]

  • Precipitating solvent (e.g., methanol)[13]

Methodology:

  • Inhibitor Removal: The inhibitor (MEHQ) is removed from the commercial monomer by passing it through a column of activated basic alumina or a dedicated inhibitor-removal column[11].

  • Reaction Setup: The reaction is conducted in a flask equipped with a condenser, magnetic stirrer, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Polymerization: The purified monomer, solvent (if not bulk), and initiator are added to the flask. The solution is purged with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen, which can inhibit the reaction.

  • Heating: The flask is heated to a specific temperature (e.g., 70°C for AIBN, 95°C for BPO) to initiate polymerization[12][13]. The reaction is allowed to proceed for several hours.

  • Isolation: Upon completion, the solution is cooled and the polymer is isolated by precipitation in a large excess of a non-solvent, such as cold methanol, while stirring[13].

  • Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Polymerization_Workflow start 1. Remove Inhibitor from DDMA Monomer setup 2. Reaction Setup (DDMA, Initiator, Solvent under Inert Atmosphere) start->setup initiate 3. Initiate Polymerization (Heat to specific temp, e.g., 70-95°C) setup->initiate isolate 4. Isolate Polymer (Precipitate in cold Methanol) initiate->isolate dry 5. Dry Polymer (Vacuum oven) isolate->dry pddma Poly(this compound) (PDDMA) dry->pddma

Figure 2: Workflow for free-radical polymerization of this compound.

Applications in Research and Drug Development

While this compound is widely used in coatings, adhesives, and lubricants to improve flexibility and hydrophobicity[6][14][15], its properties are also highly relevant to the biomedical and pharmaceutical fields. The long alkyl side-chain of PDDMA makes it a versatile component for creating soft, hydrophobic biomaterials.

Potential Applications:

  • Drug Delivery Systems: PDDMA and its copolymers can be used to formulate nanoparticles, microparticles, or micelles for the encapsulation and controlled release of hydrophobic drugs. The hydrophobic PDDMA core can effectively house lipophilic active pharmaceutical ingredients (APIs), while a hydrophilic outer shell (in a copolymer system) can provide aqueous stability.

  • Biomaterial Coatings: The hydrophobicity and low surface energy of PDDMA make it a candidate for coating medical devices to reduce biofouling or to control surface-protein interactions.

  • Tissue Engineering: Soft, flexible polymers derived from this compound can be used as scaffolds in tissue engineering, where mechanical properties that mimic soft tissues are required[16].

  • Excipients: As a component of copolymers, it can act as a binder or matrix-former in solid dosage forms, modifying drug release profiles.

Drug_Dev_Logic cluster_prop Core Properties of DDMA Monomer cluster_poly Resulting Polymer (PDDMA) Characteristics cluster_app Potential Drug Development Applications prop1 Long Alkyl (C12) Chain poly1 High Hydrophobicity prop1->poly1 poly2 Flexibility & Low Tg prop1->poly2 prop2 Methacrylate Backbone (Polymerizable) prop2->poly1 prop2->poly2 poly3 Biocompatibility (Typical for acrylates) prop2->poly3 app1 Hydrophobic Drug Encapsulation (Nanoparticle Core) poly1->app1 app4 Medical Device Coatings poly1->app4 app2 Controlled Release Matrix Former poly2->app2 app3 Soft Tissue Scaffolding poly2->app3 poly3->app1 poly3->app2 poly3->app3 poly3->app4

Figure 3: Logical relationship between DDMA properties and drug development applications.

References

An In-depth Technical Guide to Dodecyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, formula, properties, and experimental protocols related to dodecyl methacrylate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound, also known as lauryl methacrylate, is the ester of methacrylic acid and dodecanol.[1][2] Its chemical formula is C16H30O2.[3][4][5] The molecule consists of a long dodecyl carbon chain attached to a methacrylate group. This combination of a hydrophobic alkyl chain and a polymerizable methacrylate group makes it a versatile monomer in polymer synthesis.[6]

Key Identifiers:

  • IUPAC Name: Dodecyl 2-methylprop-2-enoate[1]

  • CAS Number: 142-90-5[3][5]

  • Molecular Weight: 254.41 g/mol [1][2][4]

  • Synonyms: Lauryl methacrylate, Dodecyl 2-methylacrylate[1][2][6]

dodecyl_methacrylate_structure C1 CH₂ C2 C C1->C2 = C3 CH₃ C2->C3 C4 C C2->C4 O1 O C4->O1 = O2 O C4->O2 C5 (CH₂)₁₀ O2->C5 C6 CH₃ C5->C6 p1 p2

Fig. 1: Chemical Structure of this compound

Physicochemical Properties

This compound is a clear, colorless to yellowish liquid at room temperature.[7] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C16H30O2[3][4][5]
Molecular Weight 254.41 g/mol [1][2][4]
Appearance Clear colorless to yellowish liquid[7]
Melting Point -7 °C (lit.)[4][7]
Boiling Point 142 °C at 4 mmHg (lit.)[4][7]
Density 0.868 g/mL at 25 °C (lit.)[4][7]
Refractive Index (n20/D) 1.445 (lit.)[4][7]
Flash Point >230 °F[7]
Vapor Pressure 0.06 Pa at 20°C[7]

Experimental Protocols

This compound is commonly used in polymerization reactions to produce homopolymers and copolymers. Below are representative protocols for its polymerization.

This protocol describes a typical bulk free-radical polymerization of this compound.

Materials:

  • This compound (DMA) monomer (inhibitor removed)

  • Initiator, e.g., di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN)

  • Solvent (optional, e.g., toluene for solution polymerization)

  • Reaction vessel (e.g., three-necked round flask)

  • Nitrogen gas supply

  • Heating mantle with temperature control

  • Condenser

  • Stirring apparatus

Procedure:

  • Monomer Purification: The inhibitor (e.g., 4-methoxyphenol, MEHQ) is removed from the this compound monomer by passing it through a purification column.[8]

  • Initiator Addition: The desired amount of initiator (e.g., 0.5% by mass of DTBP) is added to the purified monomer.[8] The mixture is stirred at room temperature until the initiator is fully dissolved.

  • Reaction Setup: The monomer-initiator solution is charged into a reaction vessel equipped with a condenser, nitrogen inlet, and stirrer.

  • Inert Atmosphere: The system is purged with nitrogen for a period (e.g., 30 minutes) to remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 70°C for AIBN or 110-190°C for DTBP) while stirring under a nitrogen atmosphere.[8][9] The reaction is allowed to proceed for a specified duration (e.g., 5 hours).[9]

  • Polymer Isolation: After the reaction, the resulting polymer can be isolated. If a solvent was used, it is removed under reduced pressure.[9] The polymer may be further purified by precipitation in a non-solvent like methanol, followed by vacuum drying.[10]

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification purify Purify Dodecyl Methacrylate Monomer mix Mix Monomer with Initiator (e.g., AIBN) purify->mix setup Set up Reaction Vessel (Flask, Condenser, N₂ Inlet) mix->setup purge Purge with Nitrogen to Remove Oxygen setup->purge heat Heat to Reaction Temp. (e.g., 70°C) with Stirring purge->heat cool Cool Reaction Mixture heat->cool precipitate Precipitate Polymer in Methanol cool->precipitate dry Vacuum Dry Polymer precipitate->dry

Fig. 2: Workflow for Free-Radical Polymerization

This protocol outlines the copolymerization of this compound (DDMA) and methyl methacrylate (MMA) in a solution.[10]

Materials:

  • This compound (DDMA), inhibitor removed

  • Methyl methacrylate (MMA), inhibitor removed

  • Initiator, e.g., benzoyl peroxide (BPO) or 1,1-di(tert-butylperoxy)cyclohexane (BPCH)

  • Solvent: Xylene

  • Methanol (for precipitation)

Procedure:

  • Monomer Purification: Both DDMA and MMA monomers are purified to remove inhibitors, for instance, by washing with an aqueous sodium hydroxide solution, followed by water, drying over anhydrous sodium sulfate, and distillation under reduced pressure.[10]

  • Reaction Mixture: The desired molar ratio of DDMA and MMA is dissolved in xylene to a constant total monomer concentration (e.g., 2 mol/L).[10]

  • Initiator Addition: The initiator is added to the reaction mixture (e.g., 1 mmol/L).[10]

  • Reaction Conditions: The polymerization is conducted at a specific temperature depending on the initiator (e.g., 95°C for BPO, 115°C for BPCH) in a 1 L reaction vessel with stirring (e.g., 400 rpm).[10]

  • Sampling and Isolation: Samples are taken from the reactor at various times, and the copolymer is isolated by precipitation in methanol, followed by vacuum drying.[10]

Applications in Research and Development

This compound's unique properties make it valuable in various applications:

  • Polymer Synthesis: It is a key monomer for producing acrylic resins used in coatings, plastics, and adhesives.[11] The long dodecyl chain imparts flexibility, hydrophobicity, and a low embrittlement point to the resulting polymers.[6]

  • Lubricant Additives: Polymers containing this compound can act as viscosity index improvers and pour point depressants in lubricants, ensuring performance over a wide temperature range.[6]

  • Drug Delivery: Methacrylate-based polymers are widely used in oral drug delivery systems as enteric coatings.[12] While specific applications of poly(this compound) are still emerging, its hydrophobic nature could be leveraged in the formulation of nanoparticles for the controlled release of therapeutic agents.[12] The ability to form polymer nanoparticles makes it a candidate for advanced drug delivery systems that can enhance drug solubility and targeting.[12]

References

physical properties of lauryl methacrylate monomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Lauryl Methacrylate Monomer

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Lauryl Methacrylate (LMA) monomer, a crucial component in the synthesis of polymers for various advanced applications, including drug delivery systems, medical devices, and specialty coatings. The data herein is compiled from various technical datasheets and scientific sources to ensure accuracy and relevance for research and development purposes.

Core Physical Properties

Lauryl Methacrylate (CAS No: 142-90-5), also known as dodecyl methacrylate, is the ester of methacrylic acid and lauryl alcohol.[1][2] Commercial grades are often a mixture of C12 (lauryl), C14 (myristyl), and C16 (cetyl) alcohol methacrylates, derived from natural sources.[1][3] This composition can lead to variations in physical properties. LMA is a monofunctional monomer characterized by a long, hydrophobic alkyl chain, which imparts flexibility, water resistance, and adhesion to polymers.[1][3]

General Physical Characteristics

The general physical properties of LMA are summarized in the table below, providing a baseline for handling, storage, and application development.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀O₂[1][4][5]
Molecular Weight 254.41 g/mol [1][5][6]
Appearance Clear, colorless to light yellow liquid[1][2][7][8]
Odor Ester-like, slightly pungent[1][7][8]
Density 0.868 g/cm³ at 20°C[1][7][9]
0.868 g/mL at 25°C[10][11]
Water Solubility Insoluble, floats on water[1][5][6][12]
Thermal and Optical Properties

Thermal and optical data are critical for processing and quality control. The boiling point is often cited under reduced pressure due to the monomer's tendency to polymerize at elevated temperatures.

PropertyValueConditionsSource(s)
Boiling Point 142 °Cat 4 mmHg[10][11]
> 300 °Cat 760 mmHg[1][7][9]
Melting Point -7 °C to -23 °C[1][5][7][13]
Flash Point 110 °C to 149 °CVaries with method (open/closed cup)[1][7][8]
Refractive Index 1.4440 - 1.4470at 20°C, 589 nm[12][14]
Polymer Tg -50 °C to -65 °C[1][7][15]
Fluid and Chemical Properties

These properties are essential for understanding the monomer's flow behavior, purity, and stability.

PropertyValueSource(s)
Viscosity 4.0 - 4.7 mPa·sat 20-25°C
Vapor Pressure ~0.0012 mmHgat 25°C (Estimated)
Purity (Assay) ≥ 96-97%[2][7]
Acid Content ≤ 0.05% (as methacrylic acid)[7][9]
Water Content ≤ 0.1%[7][9][12]
Stabilizer Typically 100-500 ppm MEHQ[7][14]

Experimental Protocols for Property Determination

Accurate characterization of lauryl methacrylate relies on standardized analytical methods. While specific instrument parameters may vary, the fundamental protocols are outlined below.

Purity and Composition Analysis (Gas Chromatography)
  • Objective: To determine the percentage assay of lauryl methacrylate and quantify the presence of other alkyl methacrylates (e.g., C14, C16) or impurities.

  • Methodology:

    • Sample Preparation: A dilute solution of the LMA monomer is prepared in a high-purity volatile solvent (e.g., acetone, hexane). An internal standard may be added for quantitative accuracy.

    • Injection: A small, precise volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph (GC).

    • Separation: The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity.

    • Detection: A Flame Ionization Detector (FID) is commonly used, which generates a signal proportional to the amount of organic analyte eluted from the column.

    • Data Analysis: The resulting chromatogram displays peaks corresponding to each component. The area under each peak is integrated, and the percentage composition is calculated by comparing the peak area of LMA to the total area of all peaks, often referenced against the internal standard.

Density Measurement
  • Objective: To determine the mass per unit volume of the liquid monomer.

  • Methodology (ASTM D4052):

    • Instrumentation: A digital density meter, which operates based on the oscillation period of a U-shaped tube, is used.

    • Calibration: The instrument is calibrated using dry air and high-purity water at a known temperature (e.g., 20°C).

    • Measurement: The sample is injected into the thermostatted measurement cell, ensuring no air bubbles are present.

    • Reading: The instrument measures the oscillation period of the tube filled with the sample, which is directly related to the sample's density, and displays the result.

Refractive Index Measurement
  • Objective: To measure the extent to which light is refracted when passing through the monomer, a key indicator of purity.

  • Methodology (ASTM D1218):

    • Instrumentation: An Abbe refractometer is commonly used. The instrument must be calibrated with a standard of known refractive index.

    • Sample Application: A few drops of the LMA sample are placed on the surface of the prism.

    • Temperature Control: The prism is maintained at a constant temperature (typically 20°C) using a circulating water bath, as refractive index is temperature-dependent.

    • Measurement: The operator adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

Viscosity Measurement
  • Objective: To measure the monomer's resistance to flow.

  • Methodology (ASTM D445):

    • Instrumentation: A rotational viscometer or a glass capillary viscometer (e.g., Ubbelohde type) can be used.

    • Temperature Equilibration: The sample is placed in the viscometer, which is then submerged in a constant temperature bath (e.g., 25°C) until thermal equilibrium is reached.

    • Measurement (Rotational): A spindle is rotated at a constant speed within the sample, and the instrument measures the torque required, which is proportional to the viscosity.

    • Measurement (Capillary): The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured. The kinematic viscosity is calculated from this flow time and the viscometer's calibration constant.

Visualization of Experimental Workflow

The logical flow for the complete physical characterization of an incoming lauryl methacrylate sample is depicted below. This process ensures a systematic and thorough evaluation of the monomer's properties against specifications.

G cluster_0 Sample Handling & Preparation cluster_1 Property Analysis cluster_2 Data Processing & Reporting Sample Receive LMA Sample Aliquoting Create Aliquots for Parallel Testing Sample->Aliquoting Prep_GC Prepare Dilute Sample for GC Analysis Aliquoting->Prep_GC Visual Visual & Olfactory Inspection (Color, Clarity, Odor) Aliquoting->Visual Density Density Measurement (Digital Densitometer) Aliquoting->Density Ref_Index Refractive Index (Abbe Refractometer) Aliquoting->Ref_Index Viscosity Viscosity Measurement (Rotational Viscometer) Aliquoting->Viscosity Chem_Tests Chemical Titrations (Acid & Water Content) Aliquoting->Chem_Tests GC Gas Chromatography (GC) (Purity, Composition) Prep_GC->GC Analysis Analyze & Compare Data to Specifications Visual->Analysis GC->Analysis Density->Analysis Ref_Index->Analysis Viscosity->Analysis Chem_Tests->Analysis Report Generate Certificate of Analysis (CoA) Analysis->Report Decision Pass / Fail Decision Report->Decision

References

The Glass Transition Temperature of Poly(dodecyl methacrylate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the glass transition temperature (Tg) of poly(dodecyl methacrylate) (PDMA), a crucial parameter influencing its physical properties and applications. The document summarizes key quantitative data, details experimental protocols for Tg determination, and illustrates relevant concepts through diagrams.

Glass Transition Temperature of Poly(this compound)

The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers. It marks the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2][3] This transition is not a sharp melting point but occurs over a range of temperatures.[1] For poly(this compound), the long dodecyl side chain significantly influences its thermal behavior.

Quantitative Data Summary

The reported glass transition temperature for poly(this compound) can vary depending on factors such as the molecular weight of the polymer, the method of measurement, and the thermal history of the sample.[4] Below is a summary of reported values found in the literature.

Glass Transition Temperature (Tg)Molecular Weight (Approx. Mw)Measurement MethodSource
-65 °C250,000 g/mol Not Specified[4][5]
-65 °CNot SpecifiedNot SpecifiedScientific Polymer Products Inc.[5]

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the glass transition temperature of polymers.[1][6] The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.[1][6]

Materials and Equipment
  • Poly(this compound) sample (10-20 mg)[6]

  • DSC instrument (e.g., TA Instruments DSC)[6]

  • Aluminum DSC pans and lids[6]

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

Procedure
  • Sample Preparation: Accurately weigh 10-20 mg of the poly(this compound) sample into a standard aluminum DSC pan.[6] Ensure the sample is spread evenly on the bottom of the pan to maximize thermal contact.[6]

  • Encapsulation: Place a lid on the pan and seal it using a crimper.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.[1]

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, to provide a controlled atmosphere.

    • Set the temperature program. A typical program involves a heating-cooling-heating cycle to erase the thermal history of the sample.

      • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/minute or 20°C/minute) to a temperature well above the expected Tg.[2]

      • Cooling Scan: Cool the sample at a controlled rate.

      • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is typically determined from this second heating scan.[7]

  • Data Analysis: The glass transition is identified as a step change in the baseline of the heat flow versus temperature plot.[1] The Tg is typically reported as the midpoint of this transition.[3]

Factors Influencing the Glass Transition Temperature

The glass transition temperature of poly(n-alkyl methacrylates) is significantly influenced by the length of the alkyl side chain. Generally, as the length of the n-alkyl side chain increases, the Tg decreases.[8] This is due to the plasticizing effect of the longer, more flexible side chains, which increases the free volume and allows for easier segmental motion of the polymer backbone at lower temperatures.[8] However, for very long side chains, the Tg may start to increase again due to side-chain crystallization.

Visualizations

Experimental Workflow for Tg Determination by DSC

DSC_Workflow weigh Weigh 10-20 mg of PDMA pan Place in Aluminum Pan weigh->pan seal Seal Pan with Lid pan->seal load Load Sample and Reference Pans seal->load purge Purge with Inert Gas load->purge program Run Temperature Program (Heat-Cool-Heat) purge->program plot Generate Heat Flow vs. Temp Plot program->plot identify Identify Step Transition plot->identify determine Determine Tg (Midpoint) identify->determine

Caption: Workflow for determining the glass transition temperature using DSC.

Relationship Between Alkyl Side Chain Length and Tg in Poly(n-alkyl methacrylates)dot

digraph "Tg_vs_SideChain" { graph [rankdir="LR", splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_main" { label="Influence of Side Chain Length on Tg"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} }

References

An In-depth Technical Guide to the Solubility of Dodecyl Methacrylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of dodecyl methacrylate, a common monomer used in polymer synthesis for various applications, including in the biomedical and pharmaceutical fields. Due to the general lack of readily available quantitative solubility data in the public domain, this document focuses on qualitative solubility, theoretical prediction of solubility through Hansen Solubility Parameters, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, also known as lauryl methacrylate, is an organic compound with the chemical formula C₁₆H₃₀O₂.[1][2] It is the ester of methacrylic acid and dodecanol. As a monomer, it is frequently used in the synthesis of polymers and copolymers. These polymers are valued for their hydrophobicity, flexibility, and low glass transition temperatures, making them suitable for applications such as adhesives, coatings, and as modifiers for plastics and rubbers. In the context of drug development, polymers derived from this compound can be utilized in drug delivery systems and as excipients in various formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 142-90-5[1][2]
Molecular Formula C₁₆H₃₀O₂[1][2]
Molecular Weight 254.41 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[3]
Density 0.868 g/mL at 25 °C[3]
Boiling Point 142 °C at 4 mmHg[1]
Melting Point -7 °C[3]
Flash Point >110 °C (>230 °F)[1]
Water Solubility Insoluble[1][2]
Refractive Index n20/D 1.445[3]

Solubility of this compound

The solubility of a substance is a critical parameter in its handling, application, and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[4] this compound, with its long alkyl chain, is a nonpolar molecule.

Qualitative Solubility

Based on available data, the qualitative solubility of this compound in a range of common laboratory solvents is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolvent PolaritySolubility DescriptionReference(s)
Water Very HighInsoluble[1][2]
Methanol HighSlightly Soluble[3]
Ethanol HighSoluble/Miscible[5]
Isopropanol Medium-HighExpected to be solubleN/A
Acetone MediumSoluble/Miscible[5]
Ethyl Acetate MediumExpected to be solubleN/A
Tetrahydrofuran (THF) MediumExpected to be solubleN/A
Chloroform Medium-LowSlightly Soluble[3]
Dichloromethane Medium-LowExpected to be solubleN/A
Toluene LowExpected to be soluble/miscibleN/A
Hexane Very LowExpected to be soluble/miscibleN/A
Heptane Very LowExpected to be soluble/miscibleN/A

Note: "Expected to be soluble/miscible" is based on the "like dissolves like" principle, as this compound is a nonpolar compound and would be expected to be soluble in nonpolar and moderately polar organic solvents. Specific experimental data for these solvents were not found in the surveyed literature.

Quantitative Solubility

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the common laboratory solvents listed above. The absence of such data highlights a gap in the publicly available chemical information for this monomer. Researchers requiring precise solubility values for applications such as formulation development or reaction chemistry are encouraged to determine these values experimentally using the protocols outlined in the following section.

Experimental Protocol for Determining Solubility

The most common and reliable method for determining the equilibrium solubility of a liquid in a solvent is the shake-flask method .[6][7][8] This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment
  • This compound (solute)

  • Selected laboratory solvents

  • Analytical balance

  • Glass vials or flasks with tight-fitting caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Step-by-Step Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess is to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 72 hours.[7] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved this compound to separate.

    • To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

    • Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC) to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Quantification prep Add excess this compound to a known volume of solvent in a sealed vial. equilibration Agitate the mixture at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium. prep->equilibration separation Allow undissolved solute to settle, then centrifuge to ensure complete separation. equilibration->separation sampling Withdraw a clear aliquot of the supernatant and filter it. separation->sampling dilution Accurately dilute the filtered sample for analysis. sampling->dilution calibration Prepare and analyze standard solutions to create a calibration curve. analysis Analyze the diluted sample using GC-FID or HPLC. calibration->analysis calculation Calculate the solubility from the calibration curve. analysis->calculation report report calculation->report Report solubility in g/100mL or mol/L at the specified temperature. hsp_logic cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_calculation Solubility Prediction solute Determine Hansen Solubility Parameters (HSP) of this compound (δD_solute, δP_solute, δH_solute) via experiment or estimation. distance Calculate the 'distance' (Ra) between the solute and each solvent in Hansen space. solute->distance solvent Obtain HSP for a range of potential solvents (δD_solvent, δP_solvent, δH_solvent). solvent->distance comparison Compare Ra to the interaction radius (R0) of the solute. distance->comparison prediction Is Ra < R0? comparison->prediction soluble Good Solubility Predicted prediction->soluble Yes insoluble Poor Solubility Predicted prediction->insoluble No

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile and Hazards of Dodecyl Methacrylate

This document provides a comprehensive overview of the chemical reactivity, polymerization characteristics, and associated hazards of this compound (DDMA). The information is intended for professionals in research and development who handle or utilize this monomer in their work.

Core Reactivity Profile

This compound, also known as lauryl methacrylate, is an ester of methacrylic acid. Its reactivity is primarily dictated by two functional groups: the carbon-carbon double bond of the methacrylate group and the ester linkage.

1.1 Polymerization

The most significant aspect of DDMA's reactivity is its propensity to undergo free-radical polymerization. The long dodecyl chain imparts flexibility, hydrophobicity, and a low glass transition temperature to the resulting polymers.

  • Homopolymerization: DDMA can be polymerized using various free-radical initiators. The polymerization rate and the molecular weight of the resulting poly(this compound) are influenced by factors such as initiator concentration, temperature, and the presence of chain transfer agents.[1][2] Bulk polymerization of DDMA can lead to the formation of a crosslinked polymer, particularly at lower temperatures, which is likely related to chain transfer reactions involving the alkyl group of the ester.[2]

  • Copolymerization: DDMA is frequently copolymerized with other vinyl monomers to tailor the properties of the final polymer. For instance, it is copolymerized with styrene for applications as viscosity index improvers and pour point depressants in lubricating oils.[3] Studies on the copolymerization of DDMA with methyl methacrylate (MMA) have shown that the overall polymerization rate is higher for DDMA than for MMA.[1]

  • Reaction Kinetics: The kinetics of DDMA polymerization can be influenced by the type of initiator used. Bifunctional initiators, which decompose sequentially, can achieve higher polymerization rates while maintaining high polymer molecular weights compared to conventional monofunctional initiators.[1][3] Nanoconfinement has also been shown to affect polymerization kinetics; the reaction rate of DDMA is higher in nanopores than in bulk, which is attributed to interactions with the pore surface.[4][5] However, nanoconfinement can also suppress chain transfer to the polymer, preventing the formation of crosslinked products that are observed in bulk polymerization.[6]

1.2 Ester Group Reactivity

As an ester, this compound can undergo hydrolysis under acidic or basic conditions to yield dodecanol and methacrylic acid. It also reacts with strong oxidizing acids, which can be vigorous and exothermic.[7][8] Interaction with caustic solutions also generates heat.[7][8]

1.3 Other Reactions

  • Incompatible Materials: DDMA is incompatible with strong oxidizing agents and reducing agents, which may initiate polymerization.[7][9] It also reacts with alkali metals and hydrides to generate flammable hydrogen gas.[7][8]

  • Thermal Decomposition: When heated to decomposition, it can emit acrid smoke and fumes, including carbon monoxide and carbon dioxide.[9][10]

Hazard Profile

This compound presents several health, physical, and environmental hazards that necessitate careful handling and storage.

2.1 Health Hazards

  • Skin and Eye Irritation: Direct contact with liquid DDMA causes skin and eye irritation.[8][11][12] Prolonged skin contact can lead to moderate irritation.[11]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[11][13][14]

  • Sensitization: Methacrylates are known skin sensitizers, and DDMA is no exception.[15][16] Products containing this ingredient should include directions to avoid skin contact.[15][16]

  • Systemic Effects: Animal studies involving inhalation have shown temporary reductions in blood pressure, increased respiratory rate, and decreased heart rate.[8][12]

2.2 Physical and Reactivity Hazards

  • Flammability: this compound is a combustible liquid with a high flash point.[17]

  • Hazardous Polymerization: The most significant physical hazard is its tendency to undergo uncontrolled polymerization. This reaction can be initiated by heat, oxidizing agents, or reducing agents.[7][8] If polymerization occurs in a sealed container, the rapid release of energy can lead to a pressure buildup and explosive rupture.[8][12][17]

2.3 Environmental Hazards

  • Aquatic Toxicity: this compound is classified as very toxic to aquatic life with long-lasting effects.[11][13] It should not be allowed to enter drains or waterways.[13][18]

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 142-90-5[8][19]
Molecular Formula C₁₆H₃₀O₂[8][20]
Molecular Weight 254.41 g/mol [8][20][21]
Appearance Clear, colorless to pale yellow liquid[20]
Melting Point -7 °C[8]
Boiling Point 142 °C at 4 mmHg[8]
Density 0.868 g/mL at 25 °C[8]
Flash Point >230 °F (>110 °C)[8][17]
Vapor Pressure 0.06 Pa at 20 °C[8]
Water Solubility Insoluble[8][15]
log Kow (LogP) 6.45 - 6.68[8][15]

Table 2: GHS Hazard Classification

Hazard ClassPictogramSignal WordHazard StatementSource(s)
Skin Irritation GHS07WarningH315: Causes skin irritation[11]
Eye Irritation GHS07WarningH319: Causes serious eye irritation[11]
Specific target organ toxicity — single exposure GHS07WarningH335: May cause respiratory irritation[11]
Hazardous to the aquatic environment, acute GHS09WarningH400: Very toxic to aquatic life[11]
Hazardous to the aquatic environment, chronic GHS09WarningH410: Very toxic to aquatic life with long lasting effects[11]

Table 3: Copolymerization Reactivity Ratios

Monomer 1 (M1)Monomer 2 (M2)r1r2System ConditionsSource(s)
StyreneThis compound0.520.42Toluene solution, 60 °C, AIBN initiator[22]

Experimental Protocols

4.1 Protocol: Free-Radical Copolymerization of this compound and Styrene

This protocol is based on methodologies described for the solution polymerization of these monomers.[3][22]

Objective: To synthesize a copolymer of this compound (DDMA) and styrene (Sty) and determine the initial polymerization rate.

Materials:

  • This compound (DDMA), inhibitor removed

  • Styrene (Sty), inhibitor removed

  • Toluene, polymerization grade

  • 2,2'-Azobis(isobutyronitrile) (AIBN), initiator

  • Methanol, for precipitation

  • Nitrogen gas, high purity

Equipment:

  • Double-jacketed glass reactor (100-250 mL)

  • Thermostated water bath

  • Mechanical or magnetic stirrer

  • Nitrogen inlet and outlet

  • Condenser

  • Sampling apparatus (e.g., syringe)

  • Dilatometer (for rate measurement) or vacuum oven (for gravimetric analysis)

Procedure:

  • Monomer Purification: Remove the inhibitor (e.g., MEHQ) from DDMA and styrene by passing them through a column of activated alumina or by washing with an alkaline solution followed by distillation.

  • Reactor Setup: Assemble the double-jacketed glass reactor with a stirrer, condenser, and nitrogen inlet/outlet. Connect the jacket to the thermostated bath set to the desired reaction temperature (e.g., 60 °C).[22]

  • Reaction Mixture Preparation: Prepare the desired monomer feed mixture in toluene. For example, a total monomer concentration of 2 mol/L.[22] Add the calculated amount of AIBN initiator (e.g., 2 x 10⁻² mol/L).[22]

  • Polymerization: Transfer the reaction mixture to the reactor. Purge the system with nitrogen for 15-30 minutes to remove oxygen, which inhibits free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction Monitoring: Start the stirrer and begin heating. Monitor the reaction progress. For kinetic studies, this can be done dilatometrically.[22] Alternatively, for determining conversion at specific time points, withdraw samples at intervals.

  • Polymer Isolation: To isolate the polymer from a withdrawn sample, pour the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring. The copolymer will precipitate.

  • Purification and Drying: Filter the precipitated polymer. To purify, redissolve the polymer in a small amount of toluene and reprecipitate it in methanol. Repeat this process twice. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[22]

  • Analysis: Determine the conversion gravimetrically. The copolymer composition can be determined using techniques like ¹H NMR spectroscopy.[22]

4.2 Protocol: Determination of Copolymer Composition by ¹H NMR

Objective: To determine the molar fraction of each monomer unit in the synthesized copolymer.

Procedure:

  • Dissolve a small, accurately weighed amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum of the solution.

  • Identify the characteristic peaks for each monomer unit. For a Sty-DDMA copolymer, characteristic signals would include the aromatic protons of the styrene units (typically ~6.5-7.5 ppm) and the -OCH₂- protons of the dodecyl ester group in the DDMA units (typically ~3.8-4.1 ppm).[22]

  • Integrate the area under these characteristic peaks.

  • Calculate the molar ratio of the monomer units in the copolymer based on the integration values and the number of protons corresponding to each signal.

Visualizations

5.1 Signaling Pathways and Logical Relationships

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I₂) R_radical 2 R• (Primary Radicals) I2->R_radical Heat (Δ) RM1_radical R-M• R_radical->RM1_radical RMn_radical R-(M)n-M• RM1_radical->RMn_radical n M M1 Monomer (M) RMn1_radical R-(M)n+1-M• RMn_radical->RMn1_radical M2 Monomer (M) RMn_radical2 R-(M)n-M• Dead_Polymer_C Dead Polymer (Combination) RMn_radical2->Dead_Polymer_C Dead_Polymer_D Dead Polymers (Disproportionation) RMn_radical2->Dead_Polymer_D RMm_radical R-(M)m-M• RMm_radical->Dead_Polymer_C RMm_radical->Dead_Polymer_D

Caption: General mechanism of free-radical polymerization.

Reactivity_Hazards cluster_polymerization Polymerization Hazards cluster_ester Ester Group Reactivity DDMA This compound (DDMA) Polymer Uncontrolled Polymerization DDMA->Polymer Hydrolysis Hydrolysis Products (Dodecanol + Methacrylic Acid) DDMA->Hydrolysis Heat Heat Heat->Polymer Oxidizers Oxidizing Agents Oxidizers->Polymer Reducers Reducing Agents Reducers->Polymer Acid Strong Acids Acid->Hydrolysis Base Caustic Solutions Base->Hydrolysis

Caption: Reactivity and polymerization triggers for DDMA.

Experimental_Workflow start Start monomer_prep Monomer Purification (Remove Inhibitor) start->monomer_prep reactor_setup Reactor Setup & Inert Atmosphere Purge monomer_prep->reactor_setup reaction Initiate Polymerization (Heat + Initiator) reactor_setup->reaction monitoring Monitor Reaction (e.g., Sampling) reaction->monitoring precipitation Isolate Polymer (Precipitate in Methanol) monitoring->precipitation purification Purify Polymer (Redissolve & Reprecipitate) precipitation->purification drying Dry Under Vacuum purification->drying analysis Analyze Product (¹H NMR, GPC, etc.) drying->analysis end End analysis->end

Caption: Workflow for DDMA copolymerization and analysis.

References

Health and Safety Guidelines for Dodecyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for dodecyl methacrylate (CAS No. 142-90-5), also known as lauryl methacrylate. The information is compiled and synthesized from regulatory dossiers, safety data sheets, and scientific literature to provide a comprehensive resource for laboratory and research applications.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin, Eye, and Respiratory Irritation: Direct contact can cause skin and serious eye irritation.[1][2] Vapors or mists may lead to respiratory tract irritation.[1][2]

  • Skin Sensitization: this compound is a known skin sensitizer, meaning that repeated exposure may lead to an allergic skin reaction (contact dermatitis).[3] While considered to have a weak to moderate sensitizing potential, caution is warranted.[4]

  • Aquatic Toxicity: The substance is very toxic to aquatic life, with long-lasting effects.[1]

  • Polymerization: this compound can undergo hazardous polymerization when exposed to heat, oxidizing agents, or reducing agents.[5] This reaction can be exothermic and may lead to a rapid release of energy.

The harmonized classification and labelling (CLP) for this compound includes warnings for skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and being very toxic to aquatic life with long-lasting effects (H410).[6]

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound. Much of the data is derived from studies conducted according to OECD guidelines as reported in the ECHA registration dossier.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueGuidelineSource
LD₅₀RatOral> 5,570 mg/kg bwOECD 401 (analogue)[7]
LD₅₀RatDermal> 2,000 mg/kg bwOECD 402[8]
LDLoDogIntravenous1240 µL/kg-[1]
Table 2: Irritation and Sensitization
EndpointSpeciesResultGuidelineSource
Skin IrritationRabbitIrritatingOECD 404[1]
Eye IrritationRabbitCauses serious eye irritationOECD 405[1][9]
Skin SensitizationMouseNot sensitizing (in LLNA test)OECD 429[10]

Note on Skin Sensitization: While the Local Lymph Node Assay (LLNA) result was negative, this compound is still widely considered a sensitizer.[3][10] The broader family of methacrylates is known for its sensitizing potential, and products containing them are often recommended to carry warnings to avoid skin contact.[11]

Table 3: Ecotoxicological Data
EndpointSpeciesValueDurationGuidelineSource
LC₅₀Pimephales promelas (Fathead minnow)71 - 122 mg/L (QSAR)96 hoursOECD 203[12]
EC₅₀Daphnia magna (Water flea)> 1000 mg/L48 hoursOECD 202-
EC₅₀Pseudokirchneriella subcapitata (Green algae)> 1000 mg/L72 hoursOECD 201[13]

Note on Ecotoxicity: Some data, particularly for fish, is based on Quantitative Structure-Activity Relationship (QSAR) models as experimental vertebrate studies are sometimes waived to reduce animal testing.[12][14]

Occupational Exposure Limits

As of the date of this guide, specific occupational exposure limits (OELs) such as a Threshold Limit Value (TLV) from ACGIH, a Permissible Exposure Limit (PEL) from OSHA, or a Recommended Exposure Limit (REL) from NIOSH have not been established for this compound. For comparison, the OSHA PEL and NIOSH REL for the related compound, methyl methacrylate, are both 100 ppm (410 mg/m³) as an 8-hour time-weighted average (TWA).[15][16][17] Given the irritating and sensitizing properties of this compound, exposure should be kept to the lowest reasonably practicable level.

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls
  • Ventilation: All handling of this compound that may generate vapors or mists should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Closed Systems: Where feasible, use a closed system for transfers and reactions to minimize the release of the substance.[1]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be performed to determine the appropriate PPE for a specific task. The following provides general guidance:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., EN 166 or NIOSH).[2]

  • Hand Protection: Wear impervious gloves that have been tested and approved under appropriate standards. Due to the potential for skin sensitization, glove selection is critical. Nitrile gloves may offer short-term protection against splashes, but for prolonged or direct contact, more resistant materials should be considered. Always inspect gloves prior to use and change them immediately if contamination occurs.[11]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. For tasks with a higher risk of splashing, chemical-resistant aprons or coveralls may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dark, and well-ventilated place.[1] It should be stored away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases, which can initiate hazardous polymerization.[1][5]

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[2]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

For any spill, the first step is to assess the situation and ensure the safety of all personnel. Evacuate the area if necessary.

  • Small Spills: For small spills, wear appropriate PPE, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite), and collect it into a suitable, labeled container for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team. Prevent the spill from entering drains or waterways.

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key experiments.

Acute Dermal Toxicity (OECD 402)

This test provides information on health hazards from short-term dermal exposure.

  • Test Animals: Typically, young adult rats are used.

  • Procedure: A single dose of the test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface). The area is covered with a porous gauze and semi-occlusive dressing for a 24-hour exposure period.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the test animals) is determined. A limit test at 2000 mg/kg body weight is often performed.[3][18][19][20]

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure: A small amount (0.5 mL for liquids) of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period. An untreated area serves as a control.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess reversibility.

  • Endpoint: The responses are scored, and the substance is classified based on the severity and reversibility of the skin reactions.[2][7][9][11]

Skin Sensitization - Local Lymph Node Assay (LLNA: BrdU-ELISA, OECD 442B)

This test is a non-radioactive method for identifying potential skin sensitizers.

  • Test Animals: Mice are used for this assay.

  • Procedure: The test substance is applied to the dorsal surface of each ear for three consecutive days. A positive control and a vehicle control group are also used.

  • Mechanism: Sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the application site. This proliferation is measured by the incorporation of 5-bromo-2-deoxyuridine (BrdU) into the DNA of the lymphocytes.

  • Endpoint: After the exposure period, the auricular lymph nodes are excised, and the BrdU content is measured via an ELISA method. The results are expressed as a Stimulation Index (SI). An SI above a certain threshold (e.g., ≥1.6) indicates that the substance is a potential skin sensitizer.[21][22][23]

Aquatic Toxicity (OECD 201, 202, 203)

These tests evaluate the acute toxicity of a substance to representative aquatic organisms.

  • OECD 203 (Fish, Acute Toxicity Test): Fish (e.g., Zebra fish or Rainbow trout) are exposed to various concentrations of the test substance in water for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours. The primary endpoint is the LC₅₀ (the concentration that is lethal to 50% of the fish).[1][4][24][25][26]

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): Young daphnids (water fleas) are exposed to the test substance for 48 hours. The endpoint is immobilization, and the EC₅₀ (the concentration that immobilizes 50% of the daphnids) is calculated.[8][10][13][27]

  • OECD 201 (Alga, Growth Inhibition Test): Cultures of freshwater algae are exposed to the test substance for 72 hours. The inhibition of growth (biomass and growth rate) is measured. The endpoint is the EC₅₀ (the concentration that causes a 50% reduction in growth or growth rate).

Visualized Workflows

The following diagrams illustrate standardized workflows for risk assessment and emergency spill response when working with this compound.

Chemical_Risk_Assessment cluster_Plan 1. Planning & Identification cluster_Assess 2. Hazard & Exposure Assessment cluster_Control 3. Risk Control & Mitigation cluster_Review 4. Review & Documentation A Identify Chemical & Process (this compound) B Gather Information (SDS, Literature, ECHA Dossier) A->B C Identify Hazards (Irritant, Sensitizer, Aquatic Toxin) B->C D Assess Exposure Potential (Inhalation, Dermal Contact) C->D E Evaluate Existing Controls (Fume Hood, PPE) D->E F Implement Control Measures (Hierarchy of Controls) E->F G Define PPE Requirements (Gloves, Goggles, Lab Coat) F->G H Establish Safe Work Procedures (SOP) F->H I Document Assessment H->I J Train Personnel I->J K Review & Update Regularly J->K

Caption: A stepwise workflow for conducting a chemical risk assessment for this compound.

Spill_Response_Workflow cluster_Minor Minor Spill Response (Trained Personnel) cluster_Major Major Spill Response Start Spill Occurs Assess Assess Spill Size & Risk (Evacuate if necessary) Start->Assess Decision Minor or Major Spill? Assess->Decision PPE Don Appropriate PPE (Gloves, Goggles, etc.) Decision->PPE Minor Evacuate Evacuate Immediate Area Decision->Evacuate Major Contain Contain Spill (Use absorbent dikes) PPE->Contain Absorb Absorb Material (Inert Absorbent) Contain->Absorb Collect Collect Waste (Sealable Container) Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Alert Alert Others & Supervisor Evacuate->Alert Contact Contact Emergency Response (e.g., EHS) Alert->Contact Secure Secure Area / Prevent Entry Contact->Secure

Caption: Emergency response workflow for a chemical spill of this compound.

References

A Comprehensive Technical Guide to the Proper Storage and Handling of Dodecyl Methacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecyl methacrylate (DDMA), also known as lauryl methacrylate (LMA), is a valuable monomer in the synthesis of polymers with applications ranging from oil additives to materials used in drug delivery systems. Its proper storage and handling are paramount to ensure its stability, prevent hazardous polymerization, and maintain its purity for reproducible experimental outcomes. This in-depth guide provides the essential technical information for the safe and effective use of this compound in a research and development setting.

Physical and Chemical Properties

Understanding the fundamental properties of this compound is the first step toward its proper handling. The following table summarizes its key physical and chemical data.

PropertyValueReferences
Molecular Formula C16H30O2[1][2]
Molecular Weight 254.41 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid[1][3][4]
Melting Point -7 °C[1][5]
Boiling Point 142 °C at 4 mmHg[1][5]
Density 0.868 g/mL at 25 °C[1][5]
Flash Point >110 °C (>230 °F)[1]
Refractive Index n20/D 1.445[1][5]
Water Solubility Insoluble[1][2]
Vapor Pressure 0.06 Pa at 20 °C[1]

Storage and Stability

This compound is susceptible to spontaneous polymerization, which can be initiated by heat, light, or contaminants.[6][7] Therefore, strict adherence to proper storage conditions is critical.

Storage ParameterRecommendationRationaleReferences
Temperature Store below 35 °C (95 °F). Refrigeration at 2-8°C is also recommended.To minimize the risk of spontaneous polymerization.[6][8][9][1][6][8][9]
Atmosphere Store under air, never under inert gases.The presence of oxygen is required for the chemical stabilizer to function effectively.[8][9][8][9]
Inhibitor Must contain a stabilizer, typically hydroquinone monomethyl ether (MEHQ).To prevent premature polymerization.[3][10][3][10]
Light Exposure Store in the dark or in opaque containers.UV light can initiate polymerization.[11][11]
Container Material Stainless steel or aluminum are preferred. Carbon steel is acceptable but may cause discoloration due to rust formation.To prevent contamination and potential initiation of polymerization. Iron(III) ions can act as a weak polymerization initiator.[8][9][8][9]
Storage Duration Should not be stored for longer than one year. Shorter storage times (e.g., six months for polyfunctional methacrylates) are recommended.To ensure the effectiveness of the inhibitor and the quality of the monomer.[11][11]
Handling Crystallized Product If crystallized, warm the entire container gently at 20-25 °C over several days. Do not partially melt and sample, as this can lead to separation from the stabilizer.To ensure a homogeneous distribution of the stabilizer.[8][8]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure and prevent adverse health effects. This compound can cause skin, eye, and respiratory irritation.[4][6][12]

PrecautionSpecificationReferences
Ventilation Use with adequate ventilation, preferably in a chemical fume hood.To keep airborne concentrations low and avoid inhalation of vapors.[6][11]
Eye Protection Wear chemical splash goggles.To prevent eye contact and irritation.[6][11]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.To avoid skin irritation and potential sensitization.[6][11]
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA approved respirator.To protect against respiratory tract irritation.[6][11]
General Hygiene Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.To prevent accidental ingestion and skin contamination.[6]

Reactivity and Incompatibilities

This compound is a reactive monomer that can undergo hazardous polymerization.

Incompatible MaterialsPotential HazardReferences
Strong Oxidizing Agents Can initiate vigorous and exothermic polymerization.[6][7]
Strong Acids and Bases Can cause reactions that generate heat.[6][7]
Reducing Agents May initiate polymerization.[7]
Heat and Light Can lead to spontaneous and potentially explosive polymerization.[6][7]
Loss of Inhibitor Can result in rapid and uncontrolled polymerization.[6]

Experimental Protocols

Removal of Inhibitor for Polymerization

For many polymerization reactions, the presence of an inhibitor like MEHQ is undesirable. The following is a general protocol for its removal.

Materials:

  • This compound (stabilized with MEHQ)

  • Inhibitor removal columns (e.g., pre-packed with aluminum oxide)

  • Receiving flask

  • Nitrogen or argon gas (optional, for inert atmosphere)

Procedure:

  • Set up the inhibitor removal column according to the manufacturer's instructions.

  • Slowly pass the this compound through the column.

  • Collect the purified, inhibitor-free monomer in a clean, dry receiving flask.

  • The purified monomer should be used immediately or stored at low temperatures (-20 °C) for a very short period, as it is now highly susceptible to polymerization.[10]

A Typical Free-Radical Polymerization

This protocol outlines a basic solution polymerization of this compound.

Materials:

  • Inhibitor-free this compound

  • A suitable solvent (e.g., xylene, toluene)

  • A free-radical initiator (e.g., di-tert-butyl peroxide (DTBP) or benzoyl peroxide (BPO))[10][13]

  • Reaction vessel with a condenser, magnetic stirrer, and nitrogen/argon inlet

  • Heating mantle or oil bath

  • Methanol (for precipitation)

Procedure:

  • In the reaction vessel, dissolve the desired amount of inhibitor-free this compound in the solvent.

  • Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can interfere with the polymerization.

  • Under a continuous inert gas blanket, heat the solution to the desired reaction temperature (e.g., 115 °C for DTBP or 95 °C for BPO).[13]

  • Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture.

  • Maintain the temperature and stirring for the desired reaction time. Monitor the reaction progress if necessary (e.g., by taking samples for analysis).

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the polymer solution to a stirred excess of a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Visualizing Key Processes

To better understand the handling and reaction logic, the following diagrams illustrate important workflows and pathways.

Storage_and_Handling_Workflow cluster_storage Storage cluster_preparation Pre-Polymerization cluster_polymerization Polymerization Store_Monomer Store this compound (with inhibitor, under air, <35°C, dark) Check_Crystallization Check for Crystallization Store_Monomer->Check_Crystallization Redissolve Gently Warm Entire Container (20-25°C) Check_Crystallization->Redissolve Crystallization Detected Remove_Inhibitor Pass Through Inhibitor Removal Column Check_Crystallization->Remove_Inhibitor No Crystallization Redissolve->Remove_Inhibitor Use_Immediately Use Purified Monomer Immediately Remove_Inhibitor->Use_Immediately Polymerization_Inhibition_Mechanism Radical Free Radical (R.) Monomer This compound Monomer Radical->Monomer Uninhibited Path Inhibitor Inhibitor (e.g., MEHQ) + Oxygen (O2) Radical->Inhibitor Inhibited Path Polymerization Chain Propagation (Polymerization) Monomer->Polymerization Uninhibited Path Inactive_Product Stable, Non-Radical Product Inhibitor->Inactive_Product Inhibited Path Thermal_Degradation_Pathway Polymer Poly(this compound) Heat High Temperature (>200°C) Polymer->Heat Monomer This compound (Monomer) Heat->Monomer Main Degradation Product Side_Products Other Products (Olefin, Methacrylic Acid) Heat->Side_Products Minor Products

References

An In-Depth Technical Guide to the Fundamental Research Applications of Dodecyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl methacrylate (DDMA) is a versatile monomer that has garnered significant interest in fundamental research, particularly in the fields of polymer chemistry, biomedical materials, and drug delivery. Its long alkyl chain imparts hydrophobicity, which can be strategically utilized to control the physicochemical properties of polymers and nanoparticles. This technical guide provides a comprehensive overview of the core research applications of DDMA, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Polymerization of this compound

The polymerization of this compound is a fundamental process for creating a wide range of materials with tailored properties. Free-radical polymerization is a common method employed for this purpose.

Free-Radical Polymerization Kinetics

The kinetics of free-radical polymerization of DDMA are influenced by various factors, including the choice of initiator, temperature, and the reaction environment. Studies have investigated the use of both monofunctional and bifunctional initiators, with bifunctional initiators demonstrating the potential to achieve high reaction rates and high polymer molecular masses simultaneously.[1] Nanoconfinement has also been shown to affect the polymerization kinetics, leading to higher reaction rates and lower activation energies compared to bulk polymerization.[2]

Table 1: Quantitative Data on this compound Polymerization Kinetics

ParameterConditionValueReference
Enthalpy of Polymerization--50 to -60 kJ/mol[3]
Entropy of Polymerization--105 to -127 J/(mol·K)[3]
Activation Energy (Nanoconfined)Di-tert-butyl peroxide initiator, <160 °C~10% lower than bulk[2]
Gel Fraction (Nanoconfined)Di-tert-butyl peroxide initiator, 110 °CNearly 80%[2]

Applications in Drug Delivery

The amphiphilic nature of copolymers containing this compound makes them excellent candidates for drug delivery systems. The hydrophobic dodecyl groups can form the core of nanoparticles or micelles, encapsulating hydrophobic drugs and improving their solubility and bioavailability.

Nanoparticle Formulation for Drug Delivery

This compound can be copolymerized with hydrophilic monomers to form amphiphilic block or random copolymers that self-assemble into nanoparticles in aqueous environments. These nanoparticles can encapsulate therapeutic agents for targeted and controlled release.

Table 2: Drug Loading and Release from Methacrylate-Based Copolymers

Copolymer SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release (%)Release ConditionsReference
Methacrylic Acid and Poly(Ethylene Glycol) Methyl Ether Methacrylate Block CopolymersIbuprofen11.7666.6565 (at 5h)Small intestine-like conditions[4]
Poly(methyl methacrylate-co-methacrylic acid)Doxorubicin2.75 - 6.91-~60 (at 9h for 2.75% loading)-[5]
Experimental Protocol: Synthesis of this compound-Containing Nanoparticles via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity, which is crucial for drug delivery applications.[2][3]

Materials:

  • This compound (DDMA), inhibitor removed

  • Hydrophilic monomer (e.g., oligo(ethylene glycol) methyl ether methacrylate, OEGMA)

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)[6]

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)[6]

  • Solvent (e.g., 1,4-dioxane)

  • Drug to be encapsulated

Procedure:

  • In a Schlenk flask, dissolve the DDMA, hydrophilic monomer, RAFT agent, and initiator in the solvent.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

  • After the desired polymerization time, quench the reaction by exposing it to air and cooling in an ice bath.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane).

  • Filter and dry the polymer under vacuum.

  • To form drug-loaded nanoparticles, dissolve the amphiphilic copolymer and the drug in a common solvent.

  • Add this solution dropwise to a non-solvent (typically water or buffer) under stirring to induce self-assembly and nanoparticle formation.

  • Purify the nanoparticle suspension by dialysis to remove the organic solvent and unloaded drug.

G cluster_synthesis Copolymer Synthesis (RAFT) cluster_formulation Nanoparticle Formulation Monomers DDMA + Hydrophilic Monomer Polymerization Polymerization Monomers->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent Solvent->Polymerization Amphiphilic_Copolymer Amphiphilic Copolymer Polymerization->Amphiphilic_Copolymer Yields Self_Assembly Self-Assembly (Solvent Evaporation/Dialysis) Amphiphilic_Copolymer->Self_Assembly Drug_Loaded_NP Drug-Loaded Nanoparticle Drug Drug Drug->Self_Assembly Self_Assembly->Drug_Loaded_NP Forms G start Start prep Prepare DDMA-based biomaterial extracts at various concentrations start->prep expose Expose cells to biomaterial extracts for defined time periods (e.g., 24h, 48h, 72h) prep->expose culture Culture target cells (e.g., cancer cells, healthy cells) culture->expose assay Perform cell viability assay (e.g., MTT, MTS, LDH) expose->assay analyze Analyze results: - Calculate % cell viability - Determine IC50 value assay->analyze end End analyze->end G NP Drug-loaded DDMA Nanoparticle Cell Target Cell NP->Cell 1. Targeting Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release 3. Endosomal Escape/Release Target Intracellular Target (e.g., PI3K/AKT/mTOR pathway) Drug_Release->Target 4. Drug interacts with Effect Therapeutic Effect (e.g., Apoptosis, Inhibition of Proliferation) Target->Effect 5. Modulation of Pathway

References

The Interchangeable World of Dodecyl and Lauryl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and material science, precision in nomenclature is paramount. However, the case of dodecyl methacrylate and lauryl methacrylate presents a common point of inquiry. This technical guide elucidates that these two names refer to the identical chemical entity and provides a comprehensive overview of its properties, synthesis, polymerization, and potential interactions in biological systems, a critical consideration for its application in drug delivery and development.

Nomenclature: A Case of Synonymity

This compound and lauryl methacrylate are synonymous names for the same monomer. The terms "dodecyl" and "lauryl" both denote a 12-carbon alkyl chain (C12H25). The IUPAC (International Union of Pure and Applied Chemistry) nomenclature prefers "dodecyl," but "lauryl" is widely used in industrial and commercial contexts. Both names unambiguously refer to the chemical compound with the CAS number 142-90-5.[1][2][3][4][5][6] This synonymity is crucial for researchers to recognize when reviewing literature and sourcing materials.

Nomenclature cluster_methacrylate Methacrylate Monomer cluster_names Common Names C16H30O2 Chemical Formula: C₁₆H₃₀O₂ Dodecyl_Methacrylate This compound Dodecyl_Methacrylate->C16H30O2 Lauryl_Methacrylate Lauryl Methacrylate Lauryl_Methacrylate->C16H30O2 C12_Alkyl_Chain C12 Alkyl Chain (CH₃(CH₂)₁₁-) C12_Alkyl_Chain->Dodecyl_Methacrylate 'Dodecyl' C12_Alkyl_Chain->Lauryl_Methacrylate 'Lauryl' Methacrylate_Group Methacrylate Group (CH₂=C(CH₃)COO-) Methacrylate_Group->Dodecyl_Methacrylate Methacrylate_Group->Lauryl_Methacrylate

Figure 1: Nomenclature relationship of dodecyl and lauryl methacrylate.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a long, hydrophobic alkyl chain and a reactive methacrylate group.[2] This bifunctional nature makes it a valuable monomer in polymer synthesis, imparting properties such as hydrophobicity, flexibility, and adhesion to the resulting polymers.[7] The following table summarizes its key quantitative properties.

PropertyValueReferences
CAS Number 142-90-5[1][2][3]
Molecular Formula C₁₆H₃₀O₂[1][3]
Molecular Weight 254.41 g/mol [1][3][8]
Density 0.868 g/mL at 25 °C[9][10]
Boiling Point 142 °C at 4 mmHg[9][10]
Melting Point -7 °C[9][10]
Flash Point >110 °C (>230 °F)[9]
Refractive Index (n20/D) 1.445[3][9]
Water Solubility Insoluble[3][9]

Synthesis and Polymerization: Experimental Protocols

This compound is typically synthesized via the esterification of methacrylic acid with dodecyl alcohol or through transesterification of methyl methacrylate with dodecyl alcohol.[9] The resulting monomer can then be polymerized through various methods, most commonly free-radical polymerization.

Synthesis via Esterification

A general protocol for the synthesis of this compound involves the reaction of methacrylic acid and dodecanol in the presence of an acid catalyst and a polymerization inhibitor.

Materials:

  • Dodecanol

  • Methacrylic acid

  • Toluene or xylene (as a solvent and azeotropic agent)

  • Phosphoric acid or p-toluenesulfonic acid (catalyst)

  • Copper chloride or other suitable polymerization inhibitor

  • Sodium hydroxide solution (for neutralization)

  • 2-tert-butyl-4-methylphenol (additional inhibitor for distillation)

Procedure:

  • Charge a reaction vessel with dodecanol, methacrylic acid, toluene, a catalyst, and a polymerization inhibitor.

  • Heat the mixture to reflux, and remove the water formed during the reaction via a Dean-Stark apparatus.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is typically considered complete when the acid value reaches a predetermined low level.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with an aqueous sodium hydroxide solution to neutralize the acidic catalyst and any unreacted methacrylic acid, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

  • Add a distillation inhibitor and purify the this compound by vacuum distillation.[7][10]

Polymerization: Free-Radical Polymerization

Poly(this compound) can be synthesized via free-radical polymerization in bulk, solution, or emulsion.

Materials:

  • This compound (inhibitor removed)

  • A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Solvent (if applicable, e.g., toluene, benzene)

Procedure (for solution polymerization):

  • Dissolve the purified this compound monomer in the chosen solvent in a reaction flask.

  • Add the free-radical initiator to the solution.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere with constant stirring.

  • Allow the polymerization to proceed for the desired time.

  • Cool the reaction mixture to room temperature to quench the polymerization.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[11]

Experimental_Workflow cluster_synthesis Monomer Synthesis (Esterification) cluster_polymerization Polymerization (Free Radical) Reactants Dodecanol + Methacrylic Acid + Catalyst + Inhibitor Esterification Esterification Reaction (Reflux with water removal) Reactants->Esterification Neutralization Neutralization & Washing Esterification->Neutralization Purification Vacuum Distillation Neutralization->Purification Monomer This compound Monomer Purification->Monomer Monomer_Poly This compound Monomer (Inhibitor Removed) Monomer->Monomer_Poly Initiator Add Initiator (e.g., AIBN) Monomer_Poly->Initiator Polymerization_Step Polymerization (Inert atmosphere, heat) Initiator->Polymerization_Step Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization_Step->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Figure 2: General experimental workflow for the synthesis and polymerization of this compound.

Role in Drug Development and Biological Interactions

The long hydrophobic dodecyl chain and the versatile methacrylate backbone make poly(this compound) and its copolymers attractive for various biomedical applications, particularly in drug delivery. These polymers can self-assemble into nanoparticles, micelles, or hydrogels, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1]

While specific signaling pathways directly modulated by poly(this compound) are not extensively documented, the broader class of methacrylate-based polymers is known to interact with biological systems in several ways:

  • Biocompatibility and Cytotoxicity: The biocompatibility of methacrylate-based polymers is highly dependent on the specific monomers used and the residual monomer content.[12] While the polymer itself may be relatively inert, unreacted monomers can leach out and cause cellular toxicity.[12] Studies on various methacrylate-based resins have shown a range of cytotoxic and inflammatory responses in cell cultures.[9][13] Therefore, thorough purification of any poly(this compound)-based drug delivery system is critical.

  • Cellular Uptake: Nanoparticles formulated from methacrylate copolymers can be internalized by cells through endocytic pathways.[10] The surface chemistry, size, and charge of these nanoparticles are key determinants of their uptake efficiency and mechanism. The hydrophobic nature of the dodecyl groups can influence how these nanoparticles interact with cell membranes.

  • Inflammatory Response and Signaling: Some methacrylate-based biomaterials have been shown to modulate the inflammatory response. For instance, copolymers containing methacrylic acid have been found to influence macrophage polarization and even activate the Sonic hedgehog (Shh) signaling pathway, which is crucial in tissue regeneration. While this has not been specifically demonstrated for homopolymers of this compound, it highlights the potential for the polymer backbone chemistry to influence cellular signaling.

References

Methodological & Application

Synthesis of Poly(dodecyl methacrylate) by Free Radical Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of poly(dodecyl methacrylate) (PDMA) via conventional free radical polymerization. PDMA is a versatile polymer with applications in various fields, including as a component in drug delivery systems and as a viscosity modifier in lubricating oils. Its hydrophobic nature, conferred by the long dodecyl side chain, makes it a material of interest for the encapsulation and controlled release of nonpolar active pharmaceutical ingredients.

Introduction

Free radical polymerization is a robust and widely used method for the synthesis of a variety of vinyl polymers. The synthesis of poly(this compound) by this method involves the initiation of polymerization of the this compound monomer using a free radical initiator. The reaction proceeds through propagation and termination steps to yield the final polymer product. The molecular weight and polydispersity of the resulting polymer can be influenced by factors such as reaction temperature, initiator concentration, and the presence of a chain transfer agent.

Experimental Protocols

This section details the materials and methods for the synthesis of poly(this compound) via free radical polymerization in a laboratory setting.

Materials
  • This compound (DMA) monomer (containing inhibitor, e.g., 500 ppm 4-methoxyphenol (MEHQ))

  • Free radical initiator (e.g., 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

  • Solvent (e.g., toluene or xylene)

  • Inhibitor removal column or basic alumina

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Schlenk line or similar apparatus for inert atmosphere control

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization A Purify this compound (Remove Inhibitor) B Prepare Reaction Mixture: - Purified DMA - Solvent (e.g., Toluene) - Initiator (e.g., AIBN) A->B C Assemble Reaction Setup (Flask, Condenser, N2 Inlet) B->C D Degas Reaction Mixture (e.g., N2 Purge) C->D E Heat to Reaction Temperature (e.g., 70°C) with Stirring D->E F Maintain Reaction for Specified Time (e.g., 5 hours) E->F G Cool Reaction Mixture F->G H Precipitate Polymer in Methanol G->H I Filter and Collect Polymer H->I J Dry Polymer under Vacuum I->J K Analyze PDMA: - GPC (Mn, Mw, PDI) - FTIR (Functional Groups) - NMR (Structure) J->K

Caption: Experimental workflow for the synthesis of poly(this compound).

Detailed Methodology

1. Monomer Purification: The commercially available this compound monomer typically contains an inhibitor to prevent premature polymerization during storage. This inhibitor must be removed prior to the reaction.

  • Method: Pass the this compound monomer through a column packed with an appropriate inhibitor remover (e.g., basic alumina). The purified monomer should be used immediately.

2. Reaction Setup:

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

  • The setup should be flame-dried or oven-dried before use to ensure the absence of moisture.

3. Polymerization Procedure (Example using AIBN in Toluene):

  • To the reaction flask, add the purified this compound monomer and toluene as the solvent. A typical monomer concentration is in the range of 2 mol/L.

  • Add the free radical initiator, 2,2′-azobisisobutyronitrile (AIBN), to the mixture. A typical initiator concentration is around 1 mol% with respect to the monomer.

  • Purge the reaction mixture with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • While maintaining a gentle flow of nitrogen, heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN) using a heating mantle.[1]

  • Allow the reaction to proceed with constant stirring for a specified duration, typically several hours (e.g., 5 hours).[1]

4. Polymer Isolation and Purification:

  • After the reaction is complete, cool the flask to room temperature.

  • If the resulting polymer solution is viscous, it can be diluted with additional solvent.

  • Slowly pour the polymer solution into a beaker containing a non-solvent, such as methanol, while stirring. The volume of the non-solvent should be significantly larger (e.g., 10 times the volume of the polymer solution) to ensure complete precipitation of the polymer.

  • The white, solid poly(this compound) will precipitate out of the solution.

  • Collect the polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the collected polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation

The following table summarizes representative quantitative data from various free radical polymerization experiments of this compound under different conditions.

InitiatorSolventTemperature (°C)Monomer Concentration (mol/L)Initiator Concentration (mol%)Molecular Weight (Mw)Polydispersity Index (PDI)Reference
AIBNToluene70Not specified1Not specifiedNot specified[1]
Benzoyl PeroxideXylene9521 (mmol/L)Not specifiedNot specified[2]
1,1-di(tert-butylperoxy)cyclohexaneXylene11521 (mmol/L)Not specifiedNot specified[2]
Di-tert-butyl peroxideBulk110-190-0.5 (wt%)Varies with temp.Varies with temp.[3][4]
AIBNBulk60-90-Not specifiedCrosslinked polymer formedNot specified[5]

Note: Specific molecular weight and PDI values are highly dependent on the precise reaction conditions and are often reported in the context of comparative studies.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the fundamental stages of free radical polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN, BPO) R Primary Radicals (R•) I->R Decomposition (Heat, Light) M Monomer (DMA) R->M Addition RM Growing Polymer Chain (P•) RM->M Chain Growth P Final Polymer (PDMA) RM->P Combination or Disproportionation

Caption: Key stages of free radical polymerization.

Applications in Drug Development

Poly(this compound) and other poly(alkyl methacrylates) are of interest in drug delivery for several reasons:

  • Hydrophobicity: The long alkyl side chain imparts significant hydrophobicity, making PDMA suitable for encapsulating and controlling the release of poorly water-soluble drugs.

  • Biocompatibility: Methacrylate-based polymers, such as poly(methyl methacrylate) (PMMA), have a history of use in biomedical applications due to their generally good biocompatibility.[6]

  • Formulation Versatility: PDMA can be formulated into various drug delivery systems, including nanoparticles and microparticles, through techniques like emulsion polymerization or by using pre-formed polymer methods.[6][7] These particulate carriers can be designed for various routes of administration.[6]

  • pH-Responsive Systems: While PDMA itself is not pH-responsive, it can be copolymerized with functional monomers (e.g., methacrylic acid) to create copolymers that exhibit pH-dependent solubility, which is useful for enteric drug delivery applications.[8][9]

The synthesis of well-defined PDMA is a critical first step in the development of these advanced drug delivery systems. The protocols outlined in this document provide a foundation for producing this versatile polymer for further research and development in the pharmaceutical sciences.

References

Application Notes and Protocols: Atom Transfer Radical Polymerization (ATRP) of Dodecyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] This control is achieved through a reversible deactivation of growing polymer chains, which is mediated by a transition metal catalyst.[3]

Poly(dodecyl methacrylate) (PDMA) is a hydrophobic polymer with applications in coatings, lubricant additives, and as a hydrophobic block in amphiphilic copolymers for drug delivery systems. ATRP is an ideal method for synthesizing well-defined PDMA and its block copolymers, enabling precise control over its material properties. This document provides a detailed protocol for the ATRP of this compound.

The ATRP Mechanism

ATRP is based on a reversible halogen atom transfer between a dormant polymer chain (P_n-X) and a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand). This process generates a radical (P_n•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)Br/Ligand). The radical can then propagate by adding monomer units. The reverse reaction, deactivation, reforms the dormant species and the activator complex. This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions.[1][3]

ATRP_Mechanism cluster_catalyst dormant Dormant Species (Pn-X) radical Active Propagating Radical (Pn•) dormant->radical k_act i1 i1 l_act Activation activator Activator (Cu(I)/L) activator->i1 radical->dormant k_deact propagated_radical Propagated Radical (Pn+m•) radical->propagated_radical kp l_deact Deactivation l_prop Propagation deactivator Deactivator (X-Cu(II)/L) monomer Monomer (M) i1->deactivator

Caption: The ATRP equilibrium between dormant and active species.

Experimental Protocol

This protocol describes a typical lab-scale synthesis of PDMA via ATRP. Oxygen is a radical inhibitor, so all steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.[4][5]

3.1. Materials

  • Monomer: this compound (DMA), >99%.

  • Initiator: Ethyl 2-bromoisobutyrate (EBiB), >98%.[6]

  • Catalyst: Copper(I) bromide (CuBr), 99.99%.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy).[7][8]

  • Solvent: Anisole or toluene, anhydrous.

  • Inhibitor Remover: Basic alumina.

  • Precipitation Solvent: Methanol.

  • Purification Solvent: Tetrahydrofuran (THF).

3.2. Reagent Purification

  • Monomer (this compound): Pass through a column of basic alumina to remove the inhibitor. Store the purified monomer under an inert atmosphere at 4°C.[9]

  • Catalyst (CuBr): Purify by stirring in glacial acetic acid, filtering, washing with ethanol, and then diethyl ether. Dry under vacuum and store under an inert atmosphere.[9]

  • Ligand and Solvent: Use as received if anhydrous. If necessary, distill over a suitable drying agent (e.g., CaH₂).

3.3. Typical Reaction Procedure

The following procedure targets a degree of polymerization (DP) of 100. The number-average molecular weight (M_n) can be calculated using the formula: M_n = ([M]₀/[I]₀) × Conversion × MW(M), where [M]₀ and [I]₀ are the initial concentrations of monomer and initiator, respectively, and MW(M) is the molecular weight of the monomer.

  • Reagent Calculation (for DP = 100):

    • This compound (DMA, MW = 254.41 g/mol ): 5.0 g (19.65 mmol)

    • Ethyl 2-bromoisobutyrate (EBiB, MW = 195.06 g/mol ): 38.3 mg (0.1965 mmol)

    • CuBr (MW = 143.45 g/mol ): 28.2 mg (0.1965 mmol)

    • PMDETA (MW = 173.33 g/mol ): 34.1 mg or 40 µL (0.1965 mmol)

    • Anisole (Solvent): 5.0 mL (50% v/v solution)

  • Reaction Setup:

    • Add CuBr and a magnetic stir bar to a dry Schlenk flask.

    • Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.[5]

  • Degassing:

    • Under a positive flow of inert gas, add the anhydrous anisole and the PMDETA ligand via syringe.

    • Add the purified this compound to the flask.

    • Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[4] The mixture should be frozen using liquid nitrogen, evacuated under high vacuum, and then thawed under inert gas.

  • Polymerization:

    • After the final thaw cycle, place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70-90°C).[9]

    • Allow the mixture to stir for 10-15 minutes to ensure temperature equilibration and complex formation.

    • Inject the initiator (EBiB) into the stirring reaction mixture to start the polymerization (t=0).[4]

  • Monitoring and Termination:

    • Periodically, withdraw small samples using a degassed syringe to monitor monomer conversion by ¹H NMR or GC.[5]

    • Once the desired conversion is reached (e.g., after 4-8 hours), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. This oxidizes the Cu(I) catalyst, quenching the reaction.[4]

  • Purification:

    • Dilute the viscous polymer solution with THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst. The copper complex will appear as a blue/green band at the top of the column.[4]

    • Concentrate the filtered solution and precipitate the polymer by slowly adding it to a large volume of cold methanol with vigorous stirring.

    • Collect the purified white polymer by filtration and dry it under vacuum to a constant weight.

Characterization

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks with the polymer backbone peaks.

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using THF as the eluent and calibrated with polystyrene or poly(methyl methacrylate) standards.[10]

Quantitative Data Summary

The table below summarizes typical conditions for the ATRP of long-chain methacrylates, which are applicable to this compound.

MonomerInitiatorCatalyst System (Molar Ratio [I]:[Cu]:[L])Solvent (v/v)Temp (°C)Time (h)M_n ( g/mol )PDI (M_w/M_n)Reference
Octadecyl MethacrylateEBiB1 : 1 : 2 (CuCl₂/dNbpy)¹Anisole (50%)90418,5001.25[1]
Benzyl MethacrylateEBiB1 : 1 : 1 (CuCl/HMTETA)Anisole (50%)901.526,7001.18[9]
Methyl MethacrylateTsCl1 : 1 : 2 (CuBr/dNbpy)DPE (50%)90-11,0001.10[11]
n-Butyl MethacrylateEBiB1 : 1 : 2 (CuBr/dNbpy)Miniemulsion70419,4001.26[12]

¹ This is an AGET ATRP example using the Cu(II) precursor, which is reduced in situ.

Visualizations

ATRP_Workflow A 1. Reagent Preparation (Purify Monomer, Dry Solvent) B 2. Reaction Setup (Add Catalyst, Ligand, Solvent to Schlenk Flask) A->B C 3. Degassing (3x Freeze-Pump-Thaw Cycles) B->C D 4. Add Monomer C->D E 5. Equilibrate Temperature (Heat in Oil Bath) D->E F 6. Initiation (Inject Initiator) E->F G 7. Polymerization (Monitor Conversion via NMR/GC) F->G H 8. Termination (Cool and Expose to Air) G->H I 9. Purification (Dilute, Pass Through Alumina) H->I J 10. Isolation (Precipitate in Methanol, Filter, Dry) I->J K 11. Characterization (Analyze by GPC/SEC and NMR) J->K

Caption: Experimental workflow for ATRP of this compound.

References

Application Notes and Protocols for Emulsion Polymerization of Dodecyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(dodecyl methacrylate) (PDMA) nanoparticles via emulsion polymerization. This technique is of significant interest for various applications, including the development of drug delivery systems, due to its ability to produce stable, aqueous dispersions of polymer nanoparticles with controlled size and properties. The hydrophobicity of this compound (DMA) presents unique challenges in emulsion polymerization, which will be addressed in the provided methodologies.

Introduction to Emulsion Polymerization of this compound

Emulsion polymerization is a free-radical polymerization process carried out in an emulsion, which typically consists of a water-insoluble monomer (in this case, this compound), water, a surfactant, and a water-soluble initiator. The process allows for the synthesis of high molecular weight polymers at a high polymerization rate, with the aqueous phase efficiently dissipating the heat of polymerization.

The primary challenge in the emulsion polymerization of highly hydrophobic monomers like DMA is the limited transport of the monomer from the monomer droplets, through the aqueous phase, to the growing polymer particles. To overcome this, strategies such as miniemulsion polymerization or the use of hydrophobically modified co-monomers or surfactants can be employed to enhance monomer transport and latex stability.

Applications in Research and Drug Development

Poly(this compound) nanoparticles synthesized via emulsion polymerization offer several advantageous properties for researchers and drug development professionals:

  • Drug Delivery: The hydrophobic nature of PDMA makes its nanoparticles excellent candidates for encapsulating and delivering poorly water-soluble (lipophilic) drugs. The polymer matrix can provide a controlled and sustained release of the encapsulated therapeutic agent.[1][2] The release of drugs from such nanoparticle systems can be controlled by diffusion through the polymer matrix or by the degradation of the polymer.[1]

  • Biocompatibility: Methacrylate-based polymers, in general, have been widely explored for biomedical applications due to their good biocompatibility.[3] However, specific biocompatibility and toxicity studies are crucial for any new formulation intended for pharmaceutical use.

  • Nanoparticle Engineering: The emulsion polymerization technique allows for the tuning of nanoparticle size, surface charge, and surface chemistry by adjusting reaction parameters such as surfactant and initiator concentration, temperature, and the inclusion of functional co-monomers. This enables the engineering of nanoparticles with specific properties for targeted drug delivery or other biomedical applications.

  • Drag Reduction: Polymers of this compound have been shown to be effective oil-soluble drag reducers, a property that is strongly dependent on the polymer's molecular weight.[4]

Experimental Protocols

Below are detailed protocols for the emulsion polymerization of this compound. These protocols are based on established methods for long-chain alkyl methacrylates and should be optimized for specific experimental setups and desired nanoparticle characteristics.

Materials
MaterialSupplier (Example)GradePurpose
This compound (DMA)Sigma-Aldrich96%, contains inhibitorMonomer
Sodium dodecyl sulfate (SDS)Fisher Scientific99%Anionic Surfactant
Potassium persulfate (KPS)Acros Organics99%Water-soluble initiator
Deionized (DI) water-High purityAqueous phase
Nitrogen gas-High purityInert atmosphere

Note: this compound monomer should be passed through a column of inhibitor remover (e.g., activated basic alumina) prior to use to remove the polymerization inhibitor.

Protocol 1: Conventional Emulsion Polymerization

This protocol describes a standard batch emulsion polymerization process.

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Initial Charge: To the flask, add 100 mL of deionized water and 1.0 g of sodium dodecyl sulfate (SDS).

  • Inerting: Stir the mixture at 300 rpm and purge with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Heating: Heat the reactor to 70°C in a water bath.

  • Monomer Addition: In a separate beaker, weigh 10.0 g of purified this compound.

  • Initiation: Once the reactor temperature is stable at 70°C, dissolve 0.2 g of potassium persulfate (KPS) in 5 mL of deionized water and add it to the reactor.

  • Polymerization: Immediately after adding the initiator, add the 10.0 g of this compound monomer to the reactor.

  • Reaction: Maintain the reaction at 70°C with continuous stirring (300 rpm) under a nitrogen atmosphere for 4 hours. The appearance of a milky-white emulsion indicates the formation of polymer particles.

  • Cooling: After 4 hours, cool the reactor to room temperature.

  • Purification: Filter the resulting latex through glass wool to remove any coagulum. The purified latex can be further purified by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator residues.

Protocol 2: Semi-Continuous Seeded Emulsion Polymerization

This method allows for better control over particle size and distribution.

Procedure:

  • Seed Synthesis (Step 1):

    • In the same reactor setup as Protocol 1, add 100 mL of deionized water and 0.2 g of SDS.

    • Purge with nitrogen and heat to 80°C.

    • Add 1.0 g of this compound.

    • Dissolve 0.1 g of KPS in 2 mL of DI water and add it to the reactor to initiate polymerization.

    • Allow the seed stage to react for 30 minutes.

  • Pre-emulsion Preparation (Step 2):

    • In a separate beaker, prepare a pre-emulsion by adding 19.0 g of this compound to a solution of 1.8 g of SDS in 40 mL of DI water.

    • Homogenize this mixture using a high-speed stirrer or sonicator for 15 minutes to form a stable pre-emulsion.

  • Monomer Feed (Step 3):

    • Prepare an initiator feed solution by dissolving 0.3 g of KPS in 20 mL of DI water.

    • Simultaneously and continuously feed the pre-emulsion and the initiator solution into the reactor containing the seed latex over a period of 3 hours using syringe pumps.

    • Maintain the reactor temperature at 80°C under a nitrogen atmosphere with constant stirring.

  • Post-Polymerization (Step 4):

    • After the feeds are complete, continue the reaction for an additional 1 hour at 80°C to ensure high monomer conversion.

  • Cooling and Purification (Step 5):

    • Cool the reactor to room temperature and purify the latex as described in Protocol 1.

Data Presentation: Expected Results

The following tables summarize typical quantitative data that can be expected from the emulsion polymerization of this compound. The exact values will depend on the specific reaction conditions and experimental setup.

Table 1: Effect of Initiator and Surfactant Concentration on Particle Size and Molecular Weight (Conventional Emulsion Polymerization)

ExperimentDMA (g)Water (mL)SDS (g)KPS (g)Temp (°C)Particle Size (nm)Mw (kDa)PDIConversion (%)
1101001.00.170~150>500~2.5>95
2101001.00.270~120>400~2.2>98
3101000.50.270~180>450~2.8>95
4101002.00.270~100>350~2.0>98

Data are illustrative and based on general principles of emulsion polymerization. Actual results may vary.

Table 2: Characterization of Poly(this compound) Nanoparticles

Characterization TechniqueExpected Results
Dynamic Light Scattering (DLS) Provides the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the nanoparticles in dispersion.
Transmission Electron Microscopy (TEM) Visualizes the morphology and size of the dried nanoparticles, confirming their spherical shape.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the chemical structure of the polymer. Expect characteristic peaks for C=O stretching of the ester group (~1730 cm⁻¹), C-O stretching (~1150-1250 cm⁻¹), and C-H stretching of the alkyl chains (~2850-2960 cm⁻¹).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information of the polymer, confirming the presence of the dodecyl chain and the methacrylate backbone.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.

Visualizations

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A 1. Reactor Setup (Flask, Stirrer, Condenser, N2) B 2. Initial Charge (Water, Surfactant) A->B C 3. Inerting (Nitrogen Purge) B->C D 4. Heating (e.g., 70°C) C->D E 5. Initiator Addition (e.g., KPS solution) D->E F 6. Monomer Addition (this compound) E->F G 7. Polymerization (e.g., 4 hours) F->G H 8. Cooling (to Room Temp) G->H I 9. Filtration (Remove Coagulum) H->I J 10. Purification (Dialysis) I->J

Caption: Experimental workflow for conventional emulsion polymerization.

EmulsionPolymerizationMechanism cluster_aqueous Aqueous Phase cluster_micelle Monomer-Swollen Micelle cluster_particle Polymer Particle cluster_droplet Monomer Droplet Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition Monomer_aq Monomer (aq) Radical->Monomer_aq Initiation Micelle Micelle Radical->Micelle Enters Micelle (Nucleation) Monomer_aq->Micelle Enters Micelle Particle Growing Particle Monomer_aq->Particle Enters Particle (Propagation) Micelle->Particle Forms Particle Droplet Monomer Droplet Droplet->Monomer_aq Diffusion

Caption: Key stages of emulsion polymerization.

References

Application Notes and Protocols for Nanoconfined Polymerization of Dodecyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nanoconfined polymerization offers a compelling strategy to synthesize polymers with tailored morphologies and properties distinct from their bulk counterparts.[1] By restricting the polymerization reaction to nanoscale dimensions, typically within the pores of a template material, it is possible to influence reaction kinetics, polymer molecular weight, and chain architecture.[1][2] This document provides a detailed experimental protocol for the nanoconfined free-radical polymerization of dodecyl methacrylate (DMA) within nanoporous templates. The methodologies described are based on established research in the field and are intended for researchers, scientists, and professionals in drug development and materials science.

The polymerization of DMA under nanoconfinement is of particular interest due to the long alkyl side chain of the monomer, which influences polymerization kinetics, including autoacceleration, induction, and chain transfer.[2] Confinement has been shown to suppress the formation of cross-linked products, which are typically observed in the bulk polymerization of DMA at lower temperatures.[3][4] This allows for the synthesis of soluble, high molecular weight polymers with potentially unique properties for applications in areas such as drug delivery, surface modification, and nanotechnology.

Key Experimental Parameters

The following table summarizes the key quantitative parameters and findings from studies on the nanoconfined polymerization of this compound.

ParameterBulk PolymerizationNanoconfined Polymerization (8 nm pores)Nanoconfined Polymerization (50 nm pores)Reference
Polymerization Temperature (°C) 110 - 190110 - 190110 - 190[2]
Initiator di-tert-butyl peroxide (DtBP)di-tert-butyl peroxide (DtBP)di-tert-butyl peroxide (DtBP)[3]
Reaction Rate LowestIntermediateHighest[3]
Activation Energy (T < 160°C) HighestLower than bulk~10% lower than bulk[2]
Molecular Weight (at same T) HighestDecreases as pore size decreasesLower than bulk[3][4]
Cross-linked Product Formation Observed at T ≤ 140°CNot observedNot observed[3]
Gel Fraction (at 110°C) Nearly 80%Not applicableNot applicable[2]
Equilibrium Conversion (T > 180°C) Nearly the same as 50 nm poresDecreasesNearly the same as bulk[3]

Experimental Protocols

This section details the step-by-step procedures for the preparation of materials, nanoconfined polymerization, and subsequent characterization of the resulting polymer.

Materials and Template Preparation

1.1. Materials:

  • This compound (DMA) monomer (e.g., from Sigma-Aldrich, 96%, containing inhibitor)[2]

  • Di-tert-butyl peroxide (DtBP) initiator[3]

  • Controlled Pore Glass (CPG) or Anodized Aluminum Oxide (AAO) templates with desired pore sizes (e.g., 8 nm, 50 nm)[1][2][3]

  • Nitric Acid (68-70%)[2]

  • Deionized water[2]

  • Tetrahydrofuran (THF), HPLC grade[2]

1.2. Monomer Purification:

  • Pass the DMA monomer through a prepacked column to remove the inhibitor (e.g., 4-methoxyphenol, MEHQ).[2]

  • Prepare the monomer/initiator solution by mixing the purified DMA with the desired concentration of DtBP initiator.

1.3. Nanoporous Template Cleaning (for CPG):

  • Clean the CPG templates with nitric acid at 110°C to remove any organic contaminants.[2]

  • Rinse the templates thoroughly with deionized water until a neutral pH is achieved.[2]

  • Dry the cleaned templates under vacuum (e.g., 740 mm Hg) at 285°C for 24 hours.[2]

  • Store the dried templates in a desiccator prior to use to prevent moisture absorption.[2]

Nanoconfined Polymerization Workflow

The following diagram illustrates the experimental workflow for the nanoconfined polymerization of DMA.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer Purify DMA Monomer Mix Mix Monomer & Initiator Monomer->Mix Initiator Prepare DtBP Initiator Solution Initiator->Mix Template Clean & Dry Nanoporous Template Infiltrate Infiltrate Template with Monomer/Initiator Solution Template->Infiltrate Mix->Infiltrate DSC_Run Isothermal Polymerization in DSC Infiltrate->DSC_Run Extract Extract Soluble Polymer with THF DSC_Run->Extract Kinetics Analyze Reaction Kinetics (DSC data) DSC_Run->Kinetics GPC Analyze Molecular Weight (GPC) Extract->GPC TGA Determine Gel Fraction (TGA) Extract->TGA

Experimental workflow for nanoconfined polymerization of DMA.

2.1. Infiltration of Monomer/Initiator Solution:

  • Place a pre-weighed amount of the cleaned, dry nanoporous template (e.g., CPG) into a 20 µL hermetic DSC pan under a nitrogen blanket.[2]

  • Using a syringe, add a specified volume of the monomer/initiator solution onto the template. The volume should be calculated to achieve a pore fullness of 70-95%.[2]

2.2. Isothermal Polymerization:

  • Seal the hermetic DSC pan.

  • Place the pan in a Differential Scanning Calorimeter (DSC).[2]

  • Conduct the polymerization isothermally at a set temperature (e.g., between 110°C and 190°C). The reaction is monitored by measuring the heat flow as a function of time.[2]

  • For lower temperatures (e.g., 110°C), the reaction may need to be run for extended periods (up to 10 hours) due to longer induction times.[2]

Polymer Characterization

3.1. Extraction of Soluble Polymer:

  • After the polymerization is complete, immerse the template containing the polymer in HPLC-grade THF for 48 hours to extract the soluble polymer fraction.[2]

3.2. Determination of Gel Fraction (Cross-linked Polymer):

  • For bulk samples, after extraction, collect the remaining insoluble portion by filtration and dry to determine the gel fraction.[2]

  • For nanoconfined samples, place the template with the remaining polymer in a Thermogravimetric Analyzer (TGA).[2]

  • First, dry the sample at 160°C for 1 hour to remove any residual solvent.[2]

  • Then, perform a TGA scan from 100°C to 500°C at a heating rate of 10 K/min to determine the amount of polymer remaining, which is attributed to the cross-linked fraction.[2]

3.3. Molecular Weight Analysis:

  • Analyze the molecular weight and molecular weight distribution (polydispersity) of the soluble polymer fraction using Gel Permeation Chromatography (GPC).[4]

3.4. Kinetic Analysis:

  • Analyze the data from the DSC runs to determine the polymerization kinetics, including reaction rates, induction times, and the onset of autoacceleration.[2]

Logical Relationships in Nanoconfined Polymerization

The following diagram illustrates the key cause-and-effect relationships observed in the nanoconfined polymerization of DMA compared to its bulk counterpart.

G Confine Nanoconfinement (Reduced Dimensions) Surface Monomer-Surface Interactions Confine->Surface leads to Mobility Reduced Chain Diffusivity Confine->Mobility causes Transfer Suppressed Chain Transfer to Polymer Confine->Transfer leads to Rate Increased Reaction Rate Surface->Rate results in Activation Lower Activation Energy Surface->Activation results in Termination Decreased Termination Rate Mobility->Termination leads to Crosslink No Cross-linking Transfer->Crosslink results in MW Lower Molecular Weight Transfer->MW contributes to

Influence of nanoconfinement on DMA polymerization properties.

References

Application Notes and Protocols for Dodecyl Methacrylate in Hydrophobic Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl methacrylate (DMA) is a long-chain alkyl methacrylate that serves as a versatile monomer for conferring hydrophobic properties to a wide array of surfaces. Its C12 alkyl chain imparts significant water repellency, making it an ideal candidate for surface modification in various applications, including biomedical devices, drug delivery systems, and anti-fouling coatings. The polymerization of DMA on a substrate can be achieved through several methods, such as graft polymerization and copolymerization, leading to the formation of a stable, hydrophobic layer. This document provides detailed application notes and experimental protocols for the use of DMA in creating hydrophobic surfaces, with a focus on methodologies relevant to biomedical and pharmaceutical research.

Applications in Research and Drug Development

The hydrophobic surfaces created by DMA modification are pivotal in a range of applications:

  • Biomedical Devices: DMA-based coatings can reduce protein adsorption and cell adhesion on surfaces of medical implants, catheters, and diagnostic tools, thereby enhancing their biocompatibility and reducing the risk of biofouling and thrombosis.[1][2] Copolymers of DMA with 2-methacryloyloxyethyl phosphorylcholine (MPC) have been extensively studied for creating biomembrane-mimetic surfaces that exhibit excellent blood compatibility.[1][2]

  • Drug Delivery: The hydrophobic nature of poly(this compound) (PDMA) can be harnessed in the design of drug delivery vehicles. For instance, it can be used to create nanoparticles or coatings that control the release of hydrophobic drugs.[1] Methacrylate copolymers are widely explored for developing transdermal patches and other drug delivery systems.[3]

  • Anti-Fouling Surfaces: Surfaces modified with DMA exhibit excellent water repellency, which is crucial for preventing the adhesion of microorganisms and other unwanted substances. This is particularly relevant in marine applications and for maintaining the cleanliness of analytical instrumentation.

  • Textile and Paper Industries: DMA coatings can render fabrics and paper superhydrophobic and water-repellent, with applications in protective clothing, packaging, and self-cleaning surfaces.[4][5][6][7][8]

Data Presentation: Quantitative Analysis of Surface Hydrophobicity

The effectiveness of hydrophobic modification is primarily quantified by measuring the water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The following table summarizes representative WCA data from various studies involving DMA-based surface modifications.

Substrate MaterialModification MethodMonomer ConcentrationResulting Water Contact Angle (WCA)Reference(s)
Cotton FabricImmersion-plasma crosslinking5 g/L156.7°[7][8]
Poly(ethylene terephthalate) (PET) FabricImmersion-plasma crosslinking35 g/L152.6°[7][8]
Silica Nanoparticles (on paper)Electron beam grafting6-10 wt% (of coating)152°[4][5]
Coir FibersDispersion-assisted grafting20%148°[9][10]
Poly(this compound) FilmFilm castingN/A~110°[11]

Experimental Protocols

Protocol 1: Surface Modification of a Polymer Substrate by "Grafting-From" Polymerization

This protocol describes a general method for grafting PDMA chains from a polymer surface that has been pre-functionalized with an initiator.

Materials:

  • Polymer substrate (e.g., Poly(ethylene terephthalate) - PET film)

  • This compound (DMA) monomer, inhibitor removed[12]

  • Initiator (e.g., 2,2'-azobis(isobutyronitrile) - AIBN)

  • Solvent (e.g., Toluene or other suitable organic solvent)

  • Nitrogen gas

  • Reaction vessel with a condenser

  • Soxhlet extraction apparatus

  • Ethanol

Procedure:

  • Substrate Preparation: Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by drying under a stream of nitrogen.

  • Initiator Immobilization: The method for initiator immobilization will depend on the substrate. For PET, a common approach is to first introduce hydroxyl groups via surface hydrolysis, which can then be reacted with an initiator-containing molecule.

  • Polymerization: a. Place the initiator-functionalized substrate in the reaction vessel. b. Prepare a solution of DMA in the chosen solvent (e.g., 10-20% w/v). c. Add the initiator (AIBN, ~1% of monomer weight) to the solution. d. Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes. e. Transfer the deoxygenated solution to the reaction vessel containing the substrate. f. Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain for the desired reaction time (e.g., 4-24 hours) under a nitrogen atmosphere.

  • Post-Polymerization Cleaning: a. After the reaction, remove the substrate and wash it thoroughly with the solvent to remove any non-grafted polymer. b. Perform Soxhlet extraction with a suitable solvent (e.g., toluene) for 24 hours to ensure complete removal of physisorbed polymer. c. Dry the modified substrate under vacuum.

Protocol 2: Characterization of Hydrophobic Surfaces

1. Water Contact Angle (WCA) Measurement:

  • Apparatus: Contact angle goniometer with a high-resolution camera.[13]

  • Procedure: a. Place the modified substrate on the sample stage. b. Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface. c. Capture an image of the droplet. d. Use the software to measure the angle between the liquid-solid interface and the liquid-vapor interface.[13][14] e. Perform measurements at multiple locations on the surface to ensure uniformity and calculate the average WCA.

2. Surface Morphology Analysis (Scanning Electron Microscopy - SEM):

  • Apparatus: Scanning Electron Microscope.

  • Procedure: a. Mount a small piece of the modified substrate onto an SEM stub using conductive carbon tape. b. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging. c. Image the surface at various magnifications to observe the topography and any changes resulting from the modification.

3. Chemical Composition Analysis (Fourier-Transform Infrared Spectroscopy - FTIR):

  • Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: a. Place the modified substrate in direct contact with the ATR crystal. b. Acquire the infrared spectrum over a suitable range (e.g., 4000-650 cm⁻¹). c. Look for characteristic peaks of PDMA, such as the C=O stretching of the ester group (~1730 cm⁻¹) and the C-H stretching of the alkyl chain (~2850-2960 cm⁻¹).

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_grafting Grafting Procedure cluster_char Characterization Start Start: Unmodified Substrate Clean Substrate Cleaning (Sonication in Ethanol) Start->Clean Dry1 Drying (Nitrogen Stream) Clean->Dry1 Initiator Initiator Immobilization Dry1->Initiator Polymerize Graft Polymerization of DMA Initiator->Polymerize Wash Washing with Solvent Polymerize->Wash Extract Soxhlet Extraction Wash->Extract Dry2 Final Drying (Vacuum) Extract->Dry2 WCA Water Contact Angle (WCA) Dry2->WCA SEM Scanning Electron Microscopy (SEM) Dry2->SEM FTIR FTIR-ATR Analysis Dry2->FTIR End End: Hydrophobically Modified & Characterized Surface WCA->End SEM->End FTIR->End

Caption: Workflow for hydrophobic surface modification using DMA.

Logical_Relationship cluster_cause Cause cluster_process Process cluster_effect Effect cluster_consequence Consequence DMA This compound (DMA) - Long C12 Alkyl Chain Polymerization Surface Grafting / Polymerization DMA->Polymerization HydrophobicSurface Formation of a Hydrophobic Surface Layer (Low Surface Energy) Polymerization->HydrophobicSurface ReducedAdsorption Reduced Protein Adsorption & Cell Adhesion HydrophobicSurface->ReducedAdsorption WaterRepellency Increased Water Repellency HydrophobicSurface->WaterRepellency AntiFouling Anti-Fouling Properties HydrophobicSurface->AntiFouling

Caption: Logical flow from DMA to functional properties.

Impact on Cellular Interactions and Signaling

The primary effect of a DMA-modified hydrophobic surface on cellular interactions is one of inhibition . By creating a low-energy surface, the adsorption of proteins from biological fluids is significantly reduced.[15] Since protein adsorption is the initial and critical step for subsequent cell adhesion, a PDMA surface effectively prevents cells from attaching and spreading. This is not a direct interaction with a specific signaling pathway but rather a passive, non-fouling mechanism .

For instance, in the context of blood-contacting devices, the hydrophobic surface minimizes the adsorption of fibrinogen, a key protein in the coagulation cascade. This, in turn, prevents platelet adhesion and activation, thereby reducing the risk of thrombus formation. In tissue engineering, while uncontrolled cell adhesion is often undesirable, specific cell attachment can be promoted by micropatterning the hydrophobic surface with cell-adhesive ligands, such as RGD peptides, allowing for spatial control of cell growth.[16]

Conclusion

This compound is a highly effective monomer for creating robust and stable hydrophobic surfaces. The protocols and data presented herein provide a foundation for researchers and drug development professionals to apply this technology in their respective fields. The ability to precisely control surface wettability and reduce biofouling opens up numerous possibilities for the development of advanced biomedical devices and drug delivery systems. Careful characterization of the modified surfaces is crucial to ensure the desired properties are achieved and are suitable for the intended application.

References

Application Notes and Protocols for Dodecyl Methacrylate-Based Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and characterization of dodecyl methacrylate (DMA)-based pressure-sensitive adhesives (PSAs). The information is intended to guide researchers in developing novel adhesive systems for various applications, including transdermal drug delivery.

Introduction

This compound is a key monomer in the formulation of acrylic pressure-sensitive adhesives, valued for its contribution to the low glass transition temperature (Tg) and flexibility of the final polymer. By copolymerizing DMA with other acrylic monomers, such as 2-ethylhexyl acrylate (2-EHA) and acrylic acid (AA), it is possible to tailor the adhesive properties—peel, tack, and shear—to meet the specific requirements of an application. Acrylic PSAs are widely used in the medical field due to their biocompatibility, transparency, and resistance to oxidation and UV radiation.

Formulation Components and Their Effects

The performance of a DMA-based PSA is a result of the interplay between its constituent components. A typical formulation consists of a primary monomer, a co-monomer to modify properties, a functional monomer for crosslinking and adhesion, and an initiator for the polymerization reaction.

ComponentExampleFunctionEffect on PSA Properties
Primary Monomer (Low Tg) This compound (DMA), 2-Ethylhexyl Acrylate (2-EHA)Provides flexibility and tack.Increasing concentration generally increases tack and peel adhesion.
Co-monomer (High Tg) Methyl Methacrylate (MMA), Vinyl AcetateImparts cohesive strength and stiffness.Increasing concentration typically improves shear strength but can reduce tack.
Functional Monomer Acrylic Acid (AA)Promotes adhesion to polar surfaces and provides sites for crosslinking.Increasing concentration enhances shear strength and adhesion to polar substrates.
Initiator Benzoyl Peroxide (BPO), Di-tert-butyl peroxide (DTBP)Initiates the free-radical polymerization.Higher concentrations can lead to lower molecular weight polymers, affecting the balance of adhesive and cohesive properties.
Chain Transfer Agent tert-Dodecyl Mercaptan (t-DM)Controls molecular weight.Increasing concentration lowers molecular weight, which can increase tack and peel but decrease shear strength.
Solvent (for solution polymerization) Ethyl Acetate, TolueneDissolves monomers and polymer.Affects polymerization kinetics and final polymer properties.
Emulsifier (for emulsion polymerization) Sodium Lauryl SulfateStabilizes monomer droplets and polymer particles in water.The type and concentration can influence particle size and stability.

Experimental Protocols

Protocol 1: Solution Polymerization of a DMA-Based PSA

This protocol describes the synthesis of a DMA-based PSA using solution polymerization.

Materials:

  • This compound (DMA)

  • 2-Ethylhexyl Acrylate (2-EHA)

  • Acrylic Acid (AA)

  • Benzoyl Peroxide (BPO) (initiator)

  • Ethyl Acetate (solvent)

  • Nitrogen gas

  • Reaction kettle with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the reaction kettle and ensure it is clean and dry.

  • Monomer Mixture Preparation: In a separate beaker, prepare the monomer mixture according to the desired formulation (see Table 2 for examples).

  • Initial Charge: Add a portion of the ethyl acetate to the reaction kettle.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the solvent to the reaction temperature of 80°C.

  • Monomer and Initiator Feed:

    • Dissolve the benzoyl peroxide initiator in the monomer mixture.

    • Slowly and continuously feed the monomer/initiator mixture into the heated solvent over a period of 2-3 hours using a dropping funnel or syringe pump. Maintain the reaction temperature at 80°C.

  • Polymerization: After the addition is complete, continue stirring at 80°C for another 4-6 hours to ensure high monomer conversion.

  • Cooling: Cool the reactor to room temperature.

  • Characterization: The resulting polymer solution can be characterized for its solid content, viscosity, molecular weight (via GPC), and adhesive properties.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_monomers Prepare Monomer Mixture (DMA, 2-EHA, AA) dissolve_initiator Dissolve Initiator (BPO) in Monomer Mixture prep_monomers->dissolve_initiator feed_monomers Slowly Feed Monomer/ Initiator Mixture (2-3h) dissolve_initiator->feed_monomers setup_reactor Setup Reaction Kettle add_solvent Add Ethyl Acetate setup_reactor->add_solvent purge_n2 Purge with Nitrogen add_solvent->purge_n2 heat_solvent Heat to 80°C purge_n2->heat_solvent heat_solvent->feed_monomers polymerize Continue Reaction (4-6h) feed_monomers->polymerize cool_down Cool to Room Temperature polymerize->cool_down characterize Characterize PSA (Solid Content, Viscosity, MW) cool_down->characterize test_adhesion Test Adhesive Properties (Peel, Tack, Shear) characterize->test_adhesion

Fig. 1: Workflow for Solution Polymerization of DMA-Based PSA.
Protocol 2: Emulsion Polymerization of a DMA-Based PSA

This protocol outlines the synthesis of a DMA-based PSA via emulsion polymerization, which is a more environmentally friendly method as it uses water as the solvent.

Materials:

  • This compound (DMA)

  • n-Butyl Acrylate (n-BA)

  • Acrylic Acid (AA)

  • tert-Dodecyl Mercaptan (t-DM) (chain transfer agent)

  • Sodium Lauryl Sulfate (emulsifier)

  • Ammonium Persulfate (initiator)

  • Deionized Water

  • Ammonium Hydroxide (for pH adjustment)

  • Reaction vessel with a stirrer, condenser, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the reaction vessel.

  • Initial Water Charge: Add a portion of the deionized water and the emulsifier to the reactor.

  • Inert Atmosphere: Purge with nitrogen for 15-20 minutes and maintain a nitrogen blanket.

  • Heating: Heat the water and emulsifier solution to 80-85°C.

  • Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing the monomers (DMA, n-BA, AA), chain transfer agent (t-DM), the remaining emulsifier, and the remaining deionized water with vigorous stirring.

  • Initiator Addition: Add the ammonium persulfate initiator to the heated reactor.

  • Pre-emulsion Feed: Slowly feed the pre-emulsion into the reactor over 2-3 hours.

  • Polymerization: After the feed is complete, maintain the temperature for an additional 2-3 hours to complete the polymerization.

  • Cooling and pH Adjustment: Cool

Application Notes and Protocols: Synthesis of Oil-Soluble Drag Reducers Using Dodecyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of oil-soluble drag reducers based on dodecyl methacrylate (DMA). The synthesized poly(this compound) (PDMA) is an effective drag-reducing agent (DRA) for applications in crude oil transportation and other hydrocarbon-based fluid systems.

Introduction

Drag reduction is the phenomenon of reducing frictional pressure loss during turbulent fluid flow in a pipeline. The addition of small amounts of high molecular weight polymers, known as drag reducers, can significantly increase the flow efficiency, leading to energy savings and increased pipeline capacity.[1][2][3][4][5] Oil-soluble polymers, such as poly(this compound), are particularly effective in crude oil and other hydrocarbon-based fluids.[4] This document outlines the synthesis, characterization, and evaluation of PDMA as a drag-reducing agent.

Synthesis of Poly(this compound)

The synthesis of high molecular weight poly(this compound) is crucial for its effectiveness as a drag reducer.[6] Free-radical polymerization is a common and effective method for this purpose. The following protocols are based on established laboratory procedures.

Experimental Protocols

1. Materials and Monomer Purification:

  • This compound (DMA) monomer: Typically contains an inhibitor like 4-methoxyphenol (MEHQ) which must be removed before polymerization.[7]

    • Purification: Wash the monomer with a 5% (w/v) aqueous sodium hydroxide solution to remove the inhibitor, followed by several washes with distilled water. Dry the monomer over anhydrous sodium sulfate and distill under reduced pressure in a nitrogen atmosphere.[8]

  • Initiator: Azo compounds like 2,2'-azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide (BPO) or di-tert-butyl peroxide (DTBP) can be used.[7][8][9]

  • Solvent: Toluene or xylene are suitable solvents for the polymerization reaction.[8][9]

  • Nitrogen gas: To create an inert atmosphere and prevent unwanted side reactions.

2. Free-Radical Polymerization Procedure:

This protocol describes a solution polymerization method.

  • To a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the purified this compound monomer and toluene (or xylene).

  • The total monomer concentration is typically kept around 2 mol/L.[8]

  • Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove any dissolved oxygen.

  • In a separate container, dissolve the initiator (e.g., AIBN, 1 mol% with respect to the monomer) in a small amount of the solvent.[9]

  • Under a continuous nitrogen flow, add the initiator solution to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN or 95°C for BPO) and maintain constant stirring.[8][9]

  • Allow the polymerization to proceed for a specified duration, typically several hours (e.g., 5 hours), under a nitrogen atmosphere.[9]

  • To terminate the reaction, cool the flask to room temperature.

3. Polymer Isolation and Purification:

  • Precipitate the polymer by pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol.[8]

  • The white, solid polymer will separate out.

  • Collect the polymer by filtration.

  • Wash the collected polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Experimental Workflow

SynthesisWorkflow Monomer This compound Monomer Purification Inhibitor Removal (NaOH wash, distillation) Monomer->Purification Reaction Free-Radical Polymerization (Inert Atmosphere, Heat) Purification->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying PDMA Purified Poly(this compound) Drying->PDMA Characterization Characterization (GPC, Viscometry) PDMA->Characterization Evaluation Drag Reduction Performance Testing PDMA->Evaluation

References

Application of Dodecyl Methacrylate in Dental Composite Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl methacrylate (DDMA) is a hydrophobic monomer that holds promise for enhancing the properties of dental composite materials. Its long alkyl chain contributes to increased hydrophobicity of the resin matrix, which can potentially lead to improved durability and longevity of dental restorations by reducing water sorption, solubility, and degradation over time. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of DDMA in dental composite formulations.

Application Notes

The incorporation of this compound into dental composite resins is primarily aimed at modulating the hydrophobicity of the polymer matrix. This modification can influence several key properties of the final restorative material.

1. Enhanced Hydrophobicity and Reduced Water Sorption:

The long dodecyl chain of DDMA increases the non-polar character of the resin matrix. This increased hydrophobicity is expected to hinder water penetration into the composite material. Reduced water sorption is advantageous as it can minimize hydrolytic degradation of the resin matrix and the filler-matrix interface, potentially leading to improved mechanical stability and color stability over time.[1][2]

2. Potential for Reduced Polymerization Shrinkage:

While not definitively established for DDMA, the addition of high molecular weight monomers can sometimes lead to a reduction in volumetric polymerization shrinkage.[3] This is a critical factor in dental restorations, as lower shrinkage can reduce stress at the tooth-restoration interface, minimizing the risk of marginal gap formation, microleakage, and secondary caries.[4][5]

3. Influence on Mechanical Properties:

The introduction of a long, flexible alkyl chain like that of DDMA can influence the mechanical properties of the composite. It may lead to a decrease in the modulus of elasticity, resulting in a less rigid material. This could be beneficial in certain clinical situations by providing some stress-absorbing capabilities. However, it may also impact properties like flexural and compressive strength, requiring careful formulation to achieve an optimal balance of properties.

4. Biocompatibility Considerations:

Like other methacrylate monomers, DDMA has the potential to leach from the cured composite and interact with surrounding oral tissues. In vitro studies on various methacrylate monomers have shown that they can induce cellular responses, including cytotoxicity and oxidative stress.[6][7][8][9] Therefore, a thorough biocompatibility assessment of any new composite formulation containing DDMA is crucial.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound (DDMA) in the public domain, the following tables present data for a structurally similar long-chain hydrophobic dimethacrylate, 1,12-dodecanediol dimethacrylate (DDDMA), as a proxy to illustrate the potential effects. It is crucial to note that these values are for DDDMA and should be considered indicative, not absolute, for DDMA.

Table 1: Effect of Hydrophobic Monomer (DDDMA) on Mechanical Properties of Dental Composites

PropertyControl (Conventional Monomers)Experimental (with DDDMA)Reference
Flexural Strength (MPa) 117.42 - 141.07~93.3 - 110[10][11][12]
Compressive Strength (MPa) 266.70 - 362.51Not Available[10][13]
Modulus of Elasticity (GPa) 7.41 - 13.91Not Available[11]
Vickers Hardness (VHN) ~40 - 70Not Available[14]

Table 2: Effect of Hydrophobic Monomer (DDDMA) on Physicochemical Properties of Dental Composites

PropertyControl (Conventional Monomers)Experimental (with DDDMA)Reference
Polymerization Shrinkage (%) 1.44 - 2.73Not Available[4][5]
Water Sorption (µg/mm³) 14.98 - 36.81Lower than control (qualitative)[2][15][16]
Water Solubility (µg/mm³) 3.3 - 8.55Not Available[2][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments related to the application of DDMA in dental composites.

Protocol 1: Formulation of Experimental Dental Composites

Objective: To prepare a series of experimental dental composites with varying concentrations of this compound.

Materials:

  • Base Monomers: Bisphenol A-glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA)

  • Diluent Monomer: Triethylene glycol dimethacrylate (TEGDMA)

  • Hydrophobic Monomer: this compound (DDMA)

  • Filler: Silanized silica particles (e.g., 0.7 µm average particle size)

  • Photoinitiator System: Camphorquinone (CQ) and Ethyl-4-(dimethylamino)benzoate (EDMAB)

Procedure:

  • Prepare the resin matrix by mixing the base and diluent monomers in a predetermined ratio (e.g., 60 wt% Bis-GMA, 40 wt% TEGDMA).

  • Create experimental resin matrices by substituting a portion of the TEGDMA with DDMA at various weight percentages (e.g., 0%, 5%, 10%, 15%).

  • Add the photoinitiator system to each resin matrix (e.g., 0.5 wt% CQ and 0.5 wt% EDMAB) and mix thoroughly in a dark environment to prevent premature polymerization.

  • Gradually incorporate the silanized silica filler into each resin matrix using a dental spatula or a planetary mixer until a homogeneous paste is achieved. The filler loading should be kept constant across all experimental groups (e.g., 70 wt%).

  • Store the prepared composite pastes in opaque syringes to protect them from light.

Protocol 2: Measurement of Flexural Strength and Modulus

Objective: To determine the flexural strength and modulus of the experimental composites according to ISO 4049.

Apparatus:

  • Universal Testing Machine

  • Three-point bending test fixture

  • Rectangular molds (25 mm x 2 mm x 2 mm)

  • Dental light-curing unit

Procedure:

  • Fill the rectangular molds with the experimental composite paste, taking care to avoid air entrapment.

  • Cover the mold with a Mylar strip and a glass slide and apply gentle pressure to extrude excess material.

  • Light-cure the specimens from both the top and bottom surfaces according to the manufacturer's instructions for the curing unit (e.g., 40 seconds per side).

  • Remove the cured specimens from the molds and store them in distilled water at 37°C for 24 hours.

  • Mount the specimens on the three-point bending fixture of the universal testing machine.

  • Apply a load at the center of the specimen at a crosshead speed of 1 mm/min until fracture occurs.

  • Record the fracture load and calculate the flexural strength and modulus of elasticity using the appropriate formulas.

Protocol 3: Evaluation of Polymerization Shrinkage

Objective: To measure the volumetric polymerization shrinkage of the experimental composites.

Method: Buoyancy Method (Archimedes' Principle)

Apparatus:

  • Analytical balance with a density determination kit

  • Beaker with a liquid of known density (e.g., distilled water)

  • Dental light-curing unit

Procedure:

  • Measure the weight of an uncured composite sample in air.

  • Measure the weight of the same uncured sample immersed in the liquid of known density.

  • Calculate the density of the uncured composite.

  • Light-cure a separate sample of the same composite.

  • Measure the weight of the cured composite sample in air.

  • Measure the weight of the cured composite sample immersed in the liquid of known density.

  • Calculate the density of the cured composite.

  • Calculate the volumetric polymerization shrinkage using the difference in densities between the uncured and cured states.

Protocol 4: Assessment of Water Sorption and Solubility

Objective: To determine the water sorption and solubility of the experimental composites according to ISO 4049.

Apparatus:

  • Disc-shaped molds (15 mm diameter, 1 mm thickness)

  • Analytical balance

  • Desiccator with silica gel

  • Incubator at 37°C

Procedure:

  • Prepare disc-shaped specimens of the experimental composites and light-cure them.

  • Store the specimens in a desiccator at 37°C until a constant mass (m1) is achieved.

  • Immerse the specimens in distilled water at 37°C for 7 days.

  • After 7 days, remove the specimens, blot them dry, and weigh them (m2).

  • Return the specimens to the desiccator until a constant mass (m3) is re-established.

  • Calculate the water sorption and solubility using the following formulas:

    • Water Sorption (µg/mm³) = (m2 - m3) / V

    • Water Solubility (µg/mm³) = (m1 - m3) / V (where V is the volume of the specimen in mm³)

Protocol 5: In Vitro Cytotoxicity Assay

Objective: To evaluate the potential cytotoxicity of leachable components from the experimental composites.

Method: MTT Assay on Human Gingival Fibroblasts

Materials:

  • Human Gingival Fibroblast (HGF) cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Cured discs of experimental composites

Procedure:

  • Prepare extracts by incubating cured composite discs in cell culture medium for 24 hours at 37°C.

  • Seed HGF cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with the prepared composite extracts (at various dilutions) and incubate for 24 hours.

  • After the exposure period, remove the extracts and add MTT solution to each well. Incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (cells treated with medium only).

Visualizations

Experimental_Workflow cluster_Formulation Composite Formulation cluster_Characterization Characterization Resin_Matrix Resin Matrix (Bis-GMA, TEGDMA) Mixing Mixing Resin_Matrix->Mixing DDMA This compound (DDMA) DDMA->Mixing Filler Silanized Filler Filler->Mixing Initiator Photoinitiator (CQ/EDMAB) Initiator->Mixing Mechanical Mechanical Testing (Flexural, Compressive) Mixing->Mechanical Shrinkage Polymerization Shrinkage Mixing->Shrinkage Sorption Water Sorption/ Solubility Mixing->Sorption Biocompatibility Biocompatibility (Cytotoxicity) Mixing->Biocompatibility

Caption: Experimental workflow for the formulation and characterization of DDMA-containing dental composites.

Signaling_Pathway cluster_Cellular_Interaction Cellular Interaction with Leached Monomers Leached_Monomers Leached Methacrylate Monomers (e.g., DDMA) Cell_Membrane Cell Membrane Leached_Monomers->Cell_Membrane Diffusion ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Generalized signaling pathway of methacrylate monomer-induced cytotoxicity in oral cells.

References

Application Notes and Protocols for the Preparation of Dodecyl Methacrylate Copolymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of dodecyl methacrylate (DDMA) copolymers as effective drug delivery vehicles. The protocols outlined below detail the necessary steps for preparing these copolymers, loading them with therapeutic agents, and evaluating their release profiles. DDMA, a hydrophobic monomer, is copolymerized with hydrophilic monomers to create amphiphilic structures capable of self-assembling into nanoparticles or micelles in aqueous environments. These systems are particularly well-suited for the encapsulation and controlled release of hydrophobic drugs.

Synthesis of this compound Copolymers

The synthesis of DDMA copolymers can be achieved through various polymerization techniques. Free radical polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two common and effective methods. RAFT polymerization is particularly advantageous as it allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI), which are crucial for reproducible drug delivery performance.[1][2][3]

Protocol for Free Radical Polymerization of poly(this compound-co-Poly(ethylene glycol) methyl ether methacrylate) (p(DDMA-co-PEGMA))

This protocol describes the synthesis of a random copolymer of DDMA and a hydrophilic monomer, poly(ethylene glycol) methyl ether methacrylate (PEGMA).

Materials:

  • This compound (DDMA), inhibitor removed

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator[4]

  • Anhydrous 1,4-dioxane as solvent

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of DDMA and PEGMA in anhydrous 1,4-dioxane.

  • Add AIBN (typically 0.1-1 mol% relative to the total monomer concentration).

  • De-gas the solution by purging with nitrogen for 30 minutes or by performing three freeze-pump-thaw cycles.[4]

  • Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).[5]

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted monomers and initiator.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate in cold diethyl ether to further purify the product.

  • Dry the final copolymer product under vacuum until a constant weight is achieved.

Protocol for RAFT Polymerization of a Diblock Copolymer: poly(this compound)-block-poly(2-Hydroxyethyl Methacrylate) (pDDMA-b-pHEMA)

This protocol outlines the synthesis of a well-defined block copolymer using RAFT polymerization, which is ideal for creating distinct hydrophobic and hydrophilic domains.

Materials:

  • This compound (DDMA), inhibitor removed

  • 2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • Anhydrous 1,4-dioxane as solvent

Procedure:

Step 1: Synthesis of pDDMA Macro-RAFT Agent

  • In a Schlenk flask, dissolve DDMA, CPAD, and AIBN in 1,4-dioxane. The molar ratio of [DDMA]:[CPAD]:[AIBN] will determine the molecular weight of the macro-RAFT agent.

  • De-gas the solution using three freeze-pump-thaw cycles.[4]

  • Immerse the flask in a preheated oil bath at 70°C and stir for the specified time to achieve high monomer conversion.

  • Isolate the pDDMA macro-RAFT agent by precipitation in cold methanol and dry under vacuum.

Step 2: Chain Extension with HEMA to form pDDMA-b-pHEMA

  • In a new Schlenk flask, dissolve the purified pDDMA macro-RAFT agent and HEMA monomer in 1,4-dioxane.

  • Add a fresh amount of AIBN.

  • De-gas the solution as described previously.

  • Immerse the flask in a preheated oil bath at 70°C and stir for the required reaction time.

  • Terminate the polymerization and purify the final block copolymer using the precipitation method described in section 1.1.

Characterization of this compound Copolymers

The synthesized copolymers should be thoroughly characterized to determine their molecular weight, composition, and thermal properties.

ParameterTechniqueDescription
Molecular Weight (Mn) and Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)Determines the average molecular weight and the breadth of the molecular weight distribution. A PDI close to 1.0 indicates a well-controlled polymerization.
Copolymer Composition ¹H Nuclear Magnetic Resonance (¹H NMR) SpectroscopyConfirms the incorporation of both DDMA and the hydrophilic comonomer and allows for the calculation of the molar ratio of the monomers in the final copolymer.
Thermal Properties (Glass Transition Temperature, Tg) Differential Scanning Calorimetry (DSC)Measures the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Preparation of Drug-Loaded Nanoparticles

Amphiphilic DDMA copolymers self-assemble into nanoparticles in an aqueous environment, encapsulating hydrophobic drugs within their core. Doxorubicin (DOX), a common anti-cancer drug, is used here as a model hydrophobic therapeutic.[4][6]

Protocol for Doxorubicin Loading into p(DDMA-co-PEGMA) Nanoparticles

Materials:

  • Synthesized p(DDMA-co-PEGMA) copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Deionized water

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

Procedure:

  • Dissolve the p(DDMA-co-PEGMA) copolymer in DMF.

  • In a separate vial, dissolve DOX·HCl in DMF and add a slight molar excess of TEA to neutralize the hydrochloride salt, forming the hydrophobic DOX base.[4]

  • Add the DOX solution to the copolymer solution and stir for 1-2 hours at room temperature, protected from light.[4]

  • Add deionized water dropwise to the mixture under vigorous stirring to induce the self-assembly of the copolymer into drug-loaded nanoparticles.[4]

  • Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and unloaded drug. The water should be changed frequently.[4]

  • The resulting aqueous suspension of DOX-loaded nanoparticles can be used for further experiments or lyophilized for storage.

In Vitro Drug Release Studies

Evaluating the drug release profile is essential to determine the efficacy of the copolymer as a drug delivery vehicle. This is often performed under conditions that mimic the physiological environment (e.g., different pH values to simulate the bloodstream and tumor microenvironment).

Protocol for In Vitro Doxorubicin Release

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis tubing (same MWCO as for drug loading)

  • Thermostatically controlled shaker

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger container with a known volume of PBS at the desired pH (e.g., pH 7.4 to simulate physiological conditions or pH 5.5 to simulate the acidic tumor microenvironment).

  • Place the container in a shaker incubator at 37°C.[4]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[4]

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from the synthesis and characterization of DDMA copolymers and their drug delivery applications.

Table 1: Molecular Characteristics of Synthesized DDMA Copolymers

Copolymer IDComonomer Feed Ratio (DDMA:Hydrophilic)Mn ( g/mol )PDI (Mw/Mn)DDMA Content in Copolymer (mol%)
P(DDMA-co-PEGMA)-11:115,0001.848
P(DDMA-co-PEGMA)-22:125,0001.965
pDDMA-b-pHEMA1:1 (block ratio)20,0001.252

Table 2: Characteristics of Drug-Loaded Nanoparticles

Copolymer IDDrugDrug Loading Content (DLC, wt%)Encapsulation Efficiency (EE, %)Particle Size (nm)
P(DDMA-co-PEGMA)-1Doxorubicin10.275.3150
P(DDMA-co-PEGMA)-2Doxorubicin15.882.1180
pDDMA-b-pHEMADoxorubicin12.578.9120

Visualizations

G cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation & Drug Loading cluster_release In Vitro Drug Release Monomers (DDMA + Hydrophilic) Monomers (DDMA + Hydrophilic) Polymerization Reaction Polymerization Reaction Monomers (DDMA + Hydrophilic)->Polymerization Reaction Initiator (AIBN) Solvent (Dioxane) 70°C Purification (Precipitation) Purification (Precipitation) Polymerization Reaction->Purification (Precipitation) Characterization (GPC, NMR) Characterization (GPC, NMR) Purification (Precipitation)->Characterization (GPC, NMR) Copolymer Dissolution (DMF) Copolymer Dissolution (DMF) Characterization (GPC, NMR)->Copolymer Dissolution (DMF) Mixing Mixing Copolymer Dissolution (DMF)->Mixing Drug (e.g., Doxorubicin) Drug (e.g., Doxorubicin) Drug Solution (DMF) Drug Solution (DMF) Drug (e.g., Doxorubicin)->Drug Solution (DMF) Drug Solution (DMF)->Mixing Self-Assembly (Addition of Water) Self-Assembly (Addition of Water) Mixing->Self-Assembly (Addition of Water) Purification (Dialysis) Purification (Dialysis) Self-Assembly (Addition of Water)->Purification (Dialysis) Drug-Loaded Nanoparticles Drug-Loaded Nanoparticles Purification (Dialysis)->Drug-Loaded Nanoparticles Incubation in PBS (pH 7.4 or 5.5) Incubation in PBS (pH 7.4 or 5.5) Drug-Loaded Nanoparticles->Incubation in PBS (pH 7.4 or 5.5) Sample Collection at Time Intervals Sample Collection at Time Intervals Incubation in PBS (pH 7.4 or 5.5)->Sample Collection at Time Intervals Drug Quantification (UV-Vis/HPLC) Drug Quantification (UV-Vis/HPLC) Sample Collection at Time Intervals->Drug Quantification (UV-Vis/HPLC) Cumulative Release Profile Cumulative Release Profile Drug Quantification (UV-Vis/HPLC)->Cumulative Release Profile

Caption: Experimental workflow for DDMA copolymer synthesis, drug loading, and release.

G cluster_micelle Drug-Loaded Micelle in Bloodstream (pH 7.4) cluster_tumor Micelle at Tumor Site (Acidic Microenvironment, pH < 7.0) A Hydrophilic Shell (e.g., PEGMA, HEMA) B Hydrophobic Core (DDMA) D Protonation of pH-sensitive groups (if present) A->D Accumulation at Tumor Site (EPR Effect) C Encapsulated Drug B->C Stable Encapsulation F Drug Release E Destabilization of Micelle Structure D->E E->F

Caption: Mechanism of drug release from amphiphilic DDMA copolymer micelles.

References

Troubleshooting & Optimization

Technical Support Center: Dodecyl Methacrylate Monomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of inhibitors from dodecyl methacrylate monomer.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the inhibitor from this compound?

A1: this compound is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ) or hydroquinone (HQ), to prevent premature polymerization during transport and storage.[1] For controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the presence of these inhibitors can interfere with the reaction kinetics, leading to unpredictable molecular weights and broader polymer dispersity.[2] While for some free-radical polymerizations a higher concentration of initiator can be used to overcome the inhibitor, removal is often recommended for better control over the final polymer properties.[3]

Q2: What are the common methods for removing inhibitors from this compound?

A2: The most common and effective methods for removing phenolic inhibitors like MEHQ and HQ from methacrylate monomers are:

  • Column Chromatography: Passing the monomer through a column packed with a suitable adsorbent, typically basic or neutral alumina.[4][5]

  • Alkaline Extraction (Caustic Wash): Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) to convert the weakly acidic inhibitor into its water-soluble salt.[6][7]

  • Reduced Pressure Distillation: Distilling the monomer under vacuum to separate it from the less volatile inhibitor.[3][8]

Q3: Which inhibitor removal method should I choose?

A3: The choice of method depends on the scale of your experiment, the required purity of the monomer, and the available equipment.

  • Column chromatography is a simple and effective method for small to medium scale purifications and is often preferred for its ease of use.[4]

  • Alkaline extraction is also suitable for various scales and is effective at removing phenolic inhibitors. However, it requires subsequent washing and drying steps to remove residual water and base.[9]

  • Reduced pressure distillation can provide very pure monomer but requires specialized glassware and careful temperature control to avoid polymerization.[1][8]

Q4: How can I tell if the inhibitor has been successfully removed?

A4: While spectroscopic methods can be used for precise quantification, a common qualitative check for phenolic inhibitors is to perform a colorimetric test. For MEHQ, this can involve reacting a small sample of the purified monomer with a solution of ferric chloride. The absence of a distinct color change (typically green or brown) indicates the removal of the inhibitor. However, for most laboratory applications, if the polymerization proceeds as expected (e.g., predictable reaction time and polymer properties), the inhibitor removal is considered successful.

Q5: The monomer polymerized in the purification column. What went wrong?

A5: Polymerization on the column can occur due to a few reasons:

  • Overheating: If the monomer is a low-melting solid, maintaining the column temperature above its melting point is necessary, but excessive heat can initiate polymerization.[10]

  • Deactivated Alumina: Alumina can be deactivated by moisture from the air, reducing its effectiveness. Using freshly opened or properly activated alumina is crucial.[5]

  • Slow Flow Rate: A very slow passage of the monomer through the column can increase the residence time and the chance of polymerization.

Q6: After washing with NaOH, my polymerization is still inhibited. Why?

A6: This could be due to incomplete removal of the inhibitor or the presence of residual water. Ensure you have performed a sufficient number of washes with the NaOH solution and subsequently with deionized water to remove the sodium salt of the inhibitor and any remaining NaOH.[9] Crucially, the monomer must be thoroughly dried after washing, as water can inhibit some polymerization reactions. Anhydrous magnesium sulfate or sodium sulfate are commonly used drying agents.[7]

Data Presentation: Comparison of Inhibitor Removal Methods

ParameterColumn ChromatographyAlkaline Extraction (Caustic Wash)Reduced Pressure Distillation
Principle Adsorption of the polar inhibitor onto a solid support (e.g., alumina).Acid-base reaction to form a water-soluble salt of the inhibitor.[6]Separation based on differences in boiling points between the monomer and the inhibitor.[8]
Typical Reagents Basic or neutral alumina, this compound.[4]0.1 - 1.0 M Sodium Hydroxide (NaOH) solution, deionized water, saturated NaCl solution, drying agent (e.g., MgSO₄, Na₂SO₄).[7][11]This compound, possibly a polymerization inhibitor for the distillation pot.[1]
Scale Small to medium laboratory scale (up to ~100g).Small to large laboratory scale.Small to large laboratory scale, requires specialized equipment.
Advantages Simple setup, fast for small quantities, avoids the use of aqueous solutions.[4]Effective for phenolic inhibitors, scalable.[6]Can yield very high purity monomer.[8]
Disadvantages Alumina can be deactivated by moisture, potential for monomer polymerization on the column, cost of disposable columns.[5][10]Requires multiple washing steps, introduction of water which must be completely removed, potential for emulsion formation.[9]Requires vacuum pump and specialized glassware, risk of polymerization at elevated temperatures.[3]
Safety Note Handle alumina powder in a fume hood.NaOH is corrosive, wear appropriate PPE.Risk of implosion with vacuum glassware, potential for runaway polymerization if temperature is not controlled.[8]

Experimental Protocols

Protocol 1: Inhibitor Removal using an Alumina Column

Materials:

  • This compound containing inhibitor

  • Basic or neutral alumina (activated)

  • Glass column with a stopcock or a pre-packed disposable column[10]

  • Glass wool

  • Collection flask

  • Funnel

Procedure:

  • If preparing your own column, place a small plug of glass wool at the bottom of the glass column.

  • Add the activated alumina to the column, filling it to about two-thirds of its volume. Gently tap the column to ensure even packing.

  • Place the collection flask below the column outlet.

  • Carefully add the this compound to the top of the column using a funnel.

  • Allow the monomer to pass through the alumina under gravity. The flow rate can be controlled with the stopcock. For pre-packed columns, follow the manufacturer's recommended flow rate.

  • Collect the purified, inhibitor-free monomer in the collection flask.

  • Crucially, use the purified monomer as soon as possible, ideally within 24 hours, as it is now highly reactive and can polymerize on its own. [8]

Protocol 2: Inhibitor Removal by Alkaline Extraction

Materials:

  • This compound containing inhibitor

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Beakers or flasks

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter paper and funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 0.5 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The weakly acidic MEHQ will react with the NaOH to form its sodium salt, which is soluble in the aqueous phase.[6]

  • Allow the layers to separate. The lower aqueous layer will contain the inhibitor salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing step (steps 2-5) two more times with fresh 0.5 M NaOH solution.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Repeat this water wash twice.

  • Wash the monomer with an equal volume of saturated NaCl solution to aid in the removal of dissolved water.

  • Drain the monomer (top layer) into a clean, dry beaker or flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer and swirl gently. The drying agent will clump as it absorbs water. Continue adding small portions until some of the drying agent remains free-flowing.

  • Filter the dried monomer through a filter paper to remove the drying agent.

  • Use the purified monomer immediately.

Mandatory Visualizations

Inhibitor_Removal_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_steps Post-Purification cluster_end Final Product start This compound (with Inhibitor) col_chrom Column Chromatography (Alumina) start->col_chrom alk_ext Alkaline Extraction (NaOH Wash) start->alk_ext use Use Immediately (< 24 hours) col_chrom->use dry Drying (e.g., MgSO4) alk_ext->dry dry->use end_product Purified Dodecyl Methacrylate use->end_product

Caption: Workflow for the removal of inhibitor from this compound.

Troubleshooting_Guide cluster_issue Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions issue Polymerization is Inhibited or Uncontrolled cause1 Incomplete Inhibitor Removal issue->cause1 cause2 Residual Water (Alkaline Extraction) issue->cause2 cause3 Deactivated Alumina (Column Chromatography) issue->cause3 cause4 Monomer Polymerized During Purification issue->cause4 sol1 Increase number of NaOH washes or use fresh/more alumina cause1->sol1 sol2 Ensure thorough drying with anhydrous salt cause2->sol2 sol3 Use freshly opened or reactivated alumina cause3->sol3 sol4 Check for overheating or prolonged purification time cause4->sol4

Caption: Troubleshooting logic for inhibitor removal issues.

References

Technical Support Center: Preventing Premature Polymerization of Lauryl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lauryl methacrylate (LMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature polymerization of LMA during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of lauryl methacrylate?

A1: Premature polymerization of lauryl methacrylate is a free-radical chain reaction. The most common initiators of this reaction are exposure to high temperatures, ultraviolet (UV) light, and contamination with incompatible materials such as peroxides, rust, strong acids, or bases. Crucially, the depletion of the added inhibitor and an insufficient amount of dissolved oxygen will also lead to unwanted polymerization.[1]

Q2: What is the recommended inhibitor for LMA and at what concentration is it typically used?

A2: The most common and effective inhibitor for methacrylate esters like LMA is the monomethyl ether of hydroquinone (MEHQ).[1] Manufacturers typically add MEHQ at concentrations ranging from 175 ± 25 ppm to 500 ppm.[2][3] It is essential to consult the supplier's certificate of analysis for the exact concentration in your batch.

Q3: Why is the presence of oxygen critical for the stability of inhibited LMA?

A3: Phenolic inhibitors such as MEHQ require the presence of dissolved oxygen to effectively scavenge free radicals and prevent the initiation of polymerization.[1][2] Storing LMA under an inert atmosphere like nitrogen or argon will render the MEHQ inhibitor ineffective and can lead to rapid polymerization.[2] The vapor space above the monomer should ideally contain 5% to 21% oxygen.

Q4: What are the ideal storage conditions for lauryl methacrylate?

A4: To ensure the stability of LMA, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and other heat sources. The storage temperature should not exceed 35°C.[2] For extended storage periods (over 4 weeks), it is advisable to replenish the dissolved oxygen content.[2] The recommended material for storage containers and pipework is stainless steel.[2]

Q5: What should I do if my lauryl methacrylate has crystallized?

A5: If LMA has crystallized due to low temperatures, it is crucial to thaw it gently and completely. Never use partially molten material, as the inhibitor can separate from the monomer during crystallization, leading to localized areas with low inhibitor concentration that are prone to polymerization.[2] The preferred method for thawing is to warm the container in a room at 20–25°C over several days.[2] Ensure the material is thoroughly mixed after thawing to redistribute the inhibitor evenly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Increased Viscosity or Gel Formation - Premature polymerization has initiated.- Depletion of inhibitor.- Exposure to high temperatures or UV light.- Insufficient dissolved oxygen.[1]- Do not use the material. - Safely dispose of the affected monomer according to your institution's hazardous waste protocols.- Review the storage conditions and inhibitor levels of your remaining stock.- Implement a routine check of the inhibitor concentration.
Discoloration (e.g., Yellowing) - Oxidation of the inhibitor or other impurities.- Onset of polymerization.[1]- Test for the presence of polymer using the protocol provided below.- Measure the inhibitor concentration.- If no polymer is detected and the inhibitor concentration is within the specified range, the material may still be usable. However, it is advisable to first test it in a small-scale, non-critical experiment.
Low Inhibitor Concentration Detected - Extended storage duration.- Exposure to conditions that accelerate inhibitor depletion (e.g., elevated temperatures).[1]- If the monomer has not polymerized, the inhibitor level can be carefully adjusted by adding a calculated amount of a concentrated MEHQ solution (see Experimental Protocols). This should be performed with caution and ensure thorough mixing.- For critical applications, it is often safer to procure a fresh batch of the monomer.[1]
Polymerization Occurs During a Reaction - Ineffective removal of inhibitor before initiating the reaction.- Contamination of reaction vessels with initiators (e.g., peroxides, rust).- For future reactions, ensure the inhibitor is removed if required by the experimental procedure (see Experimental Protocols for inhibitor removal).- Thoroughly clean all glassware and reaction apparatus to remove any potential contaminants.

Data Presentation

Table 1: General Comparison of Common Inhibitors for Methacrylates *

Property MEHQ (Monomethyl Ether of Hydroquinone) Hydroquinone (HQ)
Appearance White to off-white crystalline solidWhite crystalline solid
Typical Concentration 50 - 500 ppm50 - 1000 ppm
Oxygen Requirement YesYes
Solubility in Monomers Generally goodLower than MEHQ
Toxicity Lower than HQHigher than MEHQ
Discoloration Potential LowerCan lead to discoloration of the monomer or polymer

*Data is generalized for methacrylate monomers as specific comparative data for lauryl methacrylate is limited.

Table 2: Estimated Shelf Life of a Stabilized Long-Chain Methacrylate at Different Temperatures *

Storage Temperature Estimated Shelf Life
< 25°C> 12 months
30°C~ 12 months
35°C~ 6 months
40°C< 3 months

*This data is illustrative and based on general knowledge of methacrylate stability. The actual shelf life of lauryl methacrylate can vary based on the specific inhibitor concentration, oxygen availability, and exposure to light.

Experimental Protocols

1. Quantitative Determination of MEHQ Inhibitor Concentration (Spectrophotometric Method)

This protocol is adapted from the ASTM D3125 standard test method for MEHQ in colorless monomeric acrylate esters.

Objective: To determine the concentration of MEHQ in a lauryl methacrylate sample.

Principle: MEHQ reacts with nitrous acid (formed from sodium nitrite in an acidic medium) to produce a yellow nitroso derivative. The intensity of the color, which is proportional to the MEHQ concentration, is measured using a UV-Vis spectrophotometer.

Materials:

  • Lauryl methacrylate sample

  • Glacial acetic acid

  • 2% (w/v) Sodium nitrite (NaNO₂) solution

  • MEHQ standard

  • Volumetric flasks (50 mL and 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 0.1 g of MEHQ standard into a 100-mL volumetric flask.

    • Dissolve in and dilute to the mark with glacial acetic acid to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with glacial acetic acid in 50-mL volumetric flasks to cover the expected sample concentration range (e.g., 1, 2, 5, 10 ppm).

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the lauryl methacrylate sample into a 50-mL volumetric flask.

    • Dilute to the mark with glacial acetic acid.

  • Color Development:

    • Pipette 10 mL of each standard and the prepared sample into separate 50-mL volumetric flasks.

    • Add 20 mL of glacial acetic acid to each flask.

    • Add 1 mL of the 2% NaNO₂ solution to each flask, dilute to the mark with glacial acetic acid, and mix well.

    • Allow the solutions to stand for 10 minutes for the color to develop.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 420 nm.

    • Use a blank solution (glacial acetic acid and NaNO₂ solution without MEHQ) to zero the instrument.

    • Measure the absorbance of each standard and the sample.

  • Calculation:

    • Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.

    • Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.

2. Qualitative Test for the Presence of Polymer

Objective: To quickly determine if premature polymerization has occurred in a lauryl methacrylate sample.

Principle: The lauryl methacrylate monomer is soluble in solvents like acetone, while its polymer is not. The formation of a precipitate when a non-solvent (like methanol) is added to a solution of the monomer indicates the presence of the polymer.[1]

Procedure:

  • In a clean, dry test tube, dissolve 1 mL of the lauryl methacrylate sample in 5 mL of acetone.

  • While stirring, slowly add this solution to 20 mL of methanol in a separate beaker.

  • Observe the solution. The formation of a white precipitate or cloudiness indicates the presence of poly(lauryl methacrylate).[1]

3. Procedure for Replenishing MEHQ Inhibitor

Objective: To increase the concentration of MEHQ in a lauryl methacrylate sample that has a low but still effective inhibitor level and shows no signs of polymerization.

Materials:

  • Lauryl methacrylate with low inhibitor concentration

  • Concentrated MEHQ solution in a compatible solvent (e.g., a small amount of LMA itself or another solvent that will not affect the final application)

  • Stirring plate and stir bar

  • Appropriate glassware

Procedure:

  • Determine Current and Target MEHQ Concentration:

    • Use the spectrophotometric method described above to determine the current MEHQ concentration in your LMA sample.

    • Decide on the target MEHQ concentration (e.g., 200 ppm).

  • Calculate the Amount of MEHQ to Add:

    • Calculate the mass of MEHQ needed to reach the target concentration in your volume of LMA.

    • Mass of MEHQ (g) = (Target Conc. (ppm) - Current Conc. (ppm)) * Volume of LMA (L) * Density of LMA (g/L) / 1,000,000

  • Prepare MEHQ Stock Solution:

    • Prepare a concentrated stock solution of MEHQ by dissolving a known mass of MEHQ in a small, precise volume of a compatible solvent.

  • Addition and Mixing:

    • Place the LMA in a suitable container with a stir bar.

    • While stirring vigorously, slowly add the calculated volume of the MEHQ stock solution to the LMA.

    • Continue stirring for at least 30 minutes to ensure homogeneous mixing.

  • Verification:

    • After mixing, take a sample and re-measure the MEHQ concentration to confirm that the target concentration has been reached.

Visualizations

InhibitionMechanism cluster_inhibition Inhibition Pathway Initiator Initiator (Heat, UV, Contaminant) Monomer Lauryl Methacrylate (M) Initiator->Monomer Initiation Radical Monomer Radical (M•) Monomer->Radical Polymer Polymer Chain (P•) Radical->Monomer Propagation Oxygen Oxygen (O2) Radical->Oxygen Fast Reaction PeroxyRadical Peroxy Radical (MOO•) Radical->PeroxyRadical Radical->Polymer MEHQ MEHQ-H PeroxyRadical->MEHQ H Abstraction MEHQ_Radical Stable MEHQ Radical (MEHQ•) Termination Stable Product MEHQ->MEHQ_Radical MEHQ_Radical->PeroxyRadical Termination MEHQ_Radical->Termination Polymer->Monomer Adds Monomer Propagation Propagation

Caption: Free radical polymerization inhibition mechanism of MEHQ in the presence of oxygen.

TroubleshootingWorkflow Start Suspected Premature Polymerization Visual Visual Inspection: Increased viscosity, gel, or solid? Start->Visual PolymerTest Perform Qualitative Polymer Test Visual->PolymerTest Viscosity increased NoPolymer No Polymer Detected Visual->NoPolymer No visible change PolymerDetected Polymer Detected? PolymerTest->PolymerDetected Dispose Dispose of Material Safely PolymerDetected->Dispose Yes PolymerDetected->NoPolymer No Review Review Storage and Handling Procedures Dispose->Review MeasureInhibitor Measure Inhibitor Concentration NoPolymer->MeasureInhibitor InhibitorLow Inhibitor Level Low? MeasureInhibitor->InhibitorLow Replenish Replenish Inhibitor (with caution) InhibitorLow->Replenish Yes Use Material may be usable. Test on small scale first. InhibitorLow->Use No Replenish->Use

Caption: Troubleshooting workflow for suspected premature polymerization of lauryl methacrylate.

References

controlling the gel effect in bulk polymerization of dodecyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of the gel effect (autoacceleration) during the bulk polymerization of dodecyl methacrylate (DDMA).

Frequently Asked Questions (FAQs)

Q1: What is the gel effect and why is it significant in the bulk polymerization of this compound?

A1: The gel effect, also known as the Trommsdorff-Norrish effect or autoacceleration, is a phenomenon observed in free-radical polymerization.[1] It is characterized by a rapid increase in the rate of polymerization and the molecular weight of the polymer formed.[1][2] This occurs when the viscosity of the reaction mixture increases to a point where the diffusion of growing polymer chains is restricted, significantly slowing down the termination reactions between them.[1] While propagation of the smaller monomer molecules continues, the reduced termination rate leads to a sharp rise in the overall reaction rate.[1] In the bulk polymerization of DDMA, this can lead to a loss of control over the reaction, a significant temperature increase (exotherm), and the formation of a crosslinked polymer.[3][4]

Q2: At what temperatures is the gel effect typically observed for the bulk polymerization of DDMA?

A2: The gel effect in the bulk polymerization of this compound is temperature-dependent. Studies have shown that autoacceleration is observed at temperatures between 70°C and 90°C.[5] At higher temperatures, such as 100°C, the gel effect may be absent.[5] It's important to note that lower polymerization temperatures can also lead to an increased formation of an insoluble, crosslinked polymer fraction.[3]

Q3: How does the initiator concentration affect the gel effect in DDMA polymerization?

A3: The initiator concentration influences the onset and intensity of the gel effect. A study using 2,2′-azobis-(isobutyronitrile) (AIBN) as an initiator for DDMA bulk polymerization showed that decreasing the initiator concentration leads to the formation of an insoluble polymer fraction at lower conversions.[3] The share of the second maximum in DSC curves, which corresponds to the autoacceleration phase, decreases as the initiator concentration increases.[5]

Q4: Can chain transfer reactions influence the gel effect in DDMA polymerization?

Troubleshooting Guide

Problem 1: The polymerization reaction is running away, showing a strong exotherm and a rapid increase in viscosity.

  • Question: My reaction is proceeding too quickly and uncontrollably. How can I slow it down and prevent thermal runaway?

  • Answer: This is a classic sign of the gel effect.[1] To moderate the reaction, consider the following adjustments:

    • Increase Polymerization Temperature: For DDMA, increasing the temperature to 100°C or higher can suppress the gel effect.[5] Higher process temperatures (140°C to 170°C) decrease the viscosity of the reaction mixture, which can help mitigate autoacceleration.[9]

    • Increase Initiator Concentration: A higher concentration of initiator can lead to the formation of shorter polymer chains, delaying the significant viscosity increase that triggers the gel effect.[5]

    • Switch to Suspension Polymerization: If bulk polymerization remains difficult to control, suspension polymerization is an alternative. By dispersing the monomer as small droplets in a non-reactive medium like water, the heat generated by the reaction can be dissipated more effectively, preventing thermal runaway.[1]

Problem 2: An insoluble, crosslinked polymer is forming during the reaction.

  • Question: I am observing the formation of a gel-like, insoluble product. How can I prevent this cross-linking?

  • Answer: Cross-linking in DDMA bulk polymerization is often associated with chain transfer to the polymer's long alkyl group.[3] This phenomenon is more pronounced at lower temperatures.[3][10]

    • Increase the Polymerization Temperature: Studies show that at temperatures of 140°C and lower, a crosslinked product is often obtained in bulk polymerization.[11] Increasing the temperature can reduce the likelihood of cross-linking.

    • Use a Chain Transfer Agent (CTA): CTAs can minimize branching and premature cross-linking by reducing the molecular weight of the polymer chains.[12][13]

    • Decrease Initiator Concentration: Research indicates that the conversion at which an insoluble polymer fraction begins to form decreases with a decreasing initiator concentration.[3] Therefore, a moderate increase in initiator concentration might help.

Problem 3: The final polymer has a very broad molecular weight distribution (high polydispersity).

  • Question: My GPC results show a very high polydispersity index (PDI). How can I achieve a more uniform molecular weight distribution?

  • Answer: A broad molecular weight distribution is a common outcome of the gel effect, as the rapid and uncontrolled polymerization leads to a wide range of chain lengths.[1]

    • Control the Temperature: Maintaining a consistent and optimized temperature throughout the polymerization can help to ensure more uniform reaction kinetics, which contributes to a narrower molecular weight distribution. As mentioned, for DDMA, temperatures above 90°C tend to suppress the gel effect.[5]

Quantitative Data Summary

Table 1: Effect of Temperature and Initiator on DDMA Bulk Polymerization

ParameterConditionObservationReference
Temperature 70°C, 80°C, 90°CAutoacceleration (gel effect) is observed.[5]
100°CAutoacceleration is absent.[5]
60°C to 90°CA crosslinked polymer is formed.[3]
Decreasing TemperatureThe conversion at which insoluble polymer forms decreases.[3]
Initiator (AIBN) Conc. Decreasing ConcentrationThe conversion at which insoluble polymer forms decreases.[3]
Increasing ConcentrationThe share of the autoacceleration phase (second maximum in DSC curve) decreases.[5]

Table 2: Effect of Chain Transfer Agents (CTAs) on Methacrylate Polymerization

CTA TypeEffect on PolymerizationObservationReference
Thiols Delayed GelationExtends conversion at the point of deceleration.[6]
Final ConversionImprovement of 10-20% in final conversion.[6]
Reaction RateMaximum reaction rate is 25-50% lower.[6]
Various CTAs Molecular Weight (Mw)Mw of bulk polymer decreases with an increase in CTA concentration.[14]
Gel ContentDecreases with an increase in the amount of CTA.[14]
Polydispersity Index (PDI)Reduced branching effect leads to a more uniform molecular weight distribution.[8]

Experimental Protocols

Protocol 1: Monitoring Bulk Polymerization of DDMA using Differential Scanning Calorimetry (DSC)

This protocol describes a general method to study the kinetics of DDMA bulk polymerization, including the gel effect, under isothermal conditions.

1. Materials and Preparation:

  • This compound (DDMA) monomer (inhibitor removed, e.g., using a prepacked column).[10]

  • Initiator, e.g., 2,2′-azobis-(isobutyronitrile) (AIBN) or di-tert-butyl peroxide (DTBP).[3][10]

  • DSC aluminum pans (hermetic).[10]

  • Micropipette.

2. Sample Preparation:

  • Prepare a homogeneous solution of the DDMA monomer with the desired concentration of initiator (e.g., 0.25, 0.5, or 1 wt.%).[5] If using a CTA, add it to the mixture at the desired concentration.

  • Using a micropipette, accurately dispense a small amount of the reaction mixture (e.g., 3 mg) into a DSC pan.[15]

  • Hermetically seal the pan to prevent monomer evaporation during the experiment.[10]

3. DSC Measurement:

  • Calibrate the DSC instrument for temperature and enthalpy.[10]

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Set the instrument to the desired isothermal temperature (e.g., 70°C, 80°C, 90°C, or 100°C).[5]

  • Run the isothermal experiment for a sufficient duration to achieve full conversion (e.g., up to 5-10 hours).[10][15]

  • Record the heat flow as a function of time. The heat released is directly proportional to the rate of polymerization.[15]

4. Data Analysis:

  • Integrate the heat flow curve over time to obtain the total heat of polymerization. This can be used to calculate the monomer conversion as a function of time.

  • Analyze the plot of polymerization rate (heat flow) versus time. The onset of autoacceleration will be visible as a sharp increase in the rate after an initial period of slower polymerization.[5] For reactions below 100°C, two maxima may be observed, with the second corresponding to the gel effect.[5]

Visualizations

Gel_Effect_Mechanism cluster_0 Early Stage (Low Viscosity) cluster_1 Onset of Gel Effect (High Viscosity) cluster_2 Result Monomer Monomer Radical Growing Radical Chain Monomer->Radical Propagation Termination1 Termination (High Rate) Radical->Termination1 Diffusion is fast PolymerSoup Viscous Polymer 'Soup' Termination1->PolymerSoup Conversion Increases Autoacceleration Autoacceleration: - Rapid Rate Increase - Exotherm PolymerSoup->Autoacceleration TrappedRadical Entangled Radical Chain Termination2 Termination (Slows Down) TrappedRadical->Termination2 Diffusion is slow Monomer2 Monomer Monomer2->TrappedRadical Propagation continues High_MW High Molecular Weight Broad PDI Autoacceleration->High_MW

Caption: Mechanism of the gel effect in free-radical polymerization.

Experimental_Workflow prep 1. Preparation - Remove inhibitor from DDMA - Weigh Monomer, Initiator, CTA mix 2. Mixing - Create homogeneous solution prep->mix sample 3. Sample Loading - Pipette mixture into DSC pan - Hermetically seal pan mix->sample dsc 4. DSC Analysis - Set isothermal temperature - Run experiment to full conversion sample->dsc analysis 5. Data Analysis - Plot heat flow vs. time - Calculate conversion & rate - Identify gel effect dsc->analysis gpc 6. Post-Analysis (Optional) - Characterize molecular weight and PDI using GPC analysis->gpc

Caption: Workflow for a typical DDMA bulk polymerization experiment.

Troubleshooting_Logic action action problem problem start Problem Occurs runaway Reaction Runaway / Exotherm? start->runaway crosslinking Insoluble Polymer Formed? runaway->crosslinking No action_cta1 Add/Increase CTA Increase Temperature (>90C) Increase Initiator Conc. runaway->action_cta1 Yes pdi Broad PDI? crosslinking->pdi No action_temp1 Increase Temperature (>140C) Add Chain Transfer Agent crosslinking->action_temp1 Yes action_cta2 Add/Increase CTA Optimize Temperature pdi->action_cta2 Yes problem_ok Consult further literature pdi->problem_ok No action_cta1->crosslinking action_temp1->pdi action_cta2->problem_ok

Caption: Decision tree for troubleshooting DDMA polymerization issues.

References

Technical Support Center: Optimizing Initiator Concentration for Dodecyl Methacrylate (DDMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing initiator concentration in the free-radical polymerization of dodecyl methacrylate (DDMA). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during DDMA polymerization, with a focus on problems related to initiator concentration.

Question: Why is my polymerization slow or the final monomer conversion low?

Answer:

Low monomer conversion or slow polymerization rates are common issues that can be attributed to several factors related to the initiator and reaction conditions:

  • Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate a sufficient number of free radicals to sustain the polymerization. An inadequate radical flux can lead to premature termination of the growing polymer chains.

  • Inappropriate Initiator Half-Life: The half-life of the initiator at the chosen reaction temperature is crucial. If the half-life is too long, the rate of radical generation will be slow, leading to a sluggish reaction. Conversely, a half-life that is too short can cause a burst of radicals initially, leading to rapid depletion and premature termination. For thermal initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), ensure the reaction temperature is appropriate for their decomposition rate.

  • Presence of Inhibitors: Commercial monomers like DDMA are often supplied with inhibitors (e.g., hydroquinone or 4-methoxyphenol) to prevent spontaneous polymerization during storage. These inhibitors must be removed before polymerization as they will scavenge the initial free radicals.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with and deactivates propagating radicals. It is critical to thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon) before initiating the polymerization.

Question: Why is the molecular weight of my poly(this compound) (PDDMA) too low?

Answer:

Lower than expected molecular weight is often directly related to the initiator concentration. In free-radical polymerization, a higher concentration of the initiator leads to the generation of a larger number of polymer chains.[1] With a fixed amount of monomer, this results in shorter polymer chains and consequently, a lower average molecular weight.[1][2][3][4] To achieve a higher molecular weight, reducing the initiator concentration is a primary strategy.[5]

Question: Why is the polydispersity index (PDI) of my polymer high?

Answer:

A high PDI indicates a broad distribution of polymer chain lengths. Several factors can contribute to this:

  • High Initiator Concentration: While primarily affecting molecular weight, very high initiator concentrations can sometimes lead to a broader PDI.

  • Chain Transfer Reactions: Chain transfer to the monomer, solvent, or other species can terminate a growing chain and initiate a new one, leading to a broader molecular weight distribution. The long alkyl side chain in DDMA may promote chain transfer reactions.[6]

  • Gel Effect (Trommsdorff–Norrish effect): At high conversions, the viscosity of the polymerization medium increases significantly. This slows down the termination reactions (as the large polymer radicals cannot easily diffuse to react with each other), while the smaller monomer molecules can still reach the propagating chains. This leads to a rapid increase in the polymerization rate and can also broaden the molecular weight distribution.

  • Non-uniform Initiation: If the initiator is not well-dissolved or if there are temperature gradients in the reactor, the initiation rate may not be uniform, contributing to a broader PDI.

Question: My polymerization mixture became very viscous and difficult to stir, and now the polymer is insoluble. What happened?

Answer:

This phenomenon is likely due to extensive cross-linking. In the polymerization of this compound, chain transfer reactions to the polymer backbone can occur, leading to the formation of branched and eventually cross-linked, insoluble polymer networks (gel).[6] The formation of this insoluble fraction has been observed to decrease with decreasing polymerization temperature and initiator concentration.[6]

Data Presentation: Effect of Initiator Concentration

The following table summarizes the general expected trends of varying initiator concentration on the properties of poly(this compound). It is important to note that specific values will depend on the exact experimental conditions (temperature, solvent, monomer purity, etc.). The data presented here is illustrative and compiled from general principles of polymerization and findings for similar methacrylate systems.

Initiator ConcentrationPolymerization RateNumber-Average Molecular Weight (Mn)Polydispersity Index (PDI)Monomer Conversion
Low SlowerHigherGenerally NarrowerMay be lower for a given time
Medium ModerateModerateModerateTypically good
High FasterLower[1][2][3][4]May BroadenHigher for a given time

Experimental Protocols

1. Purification of this compound (DDMA) Monomer

It is crucial to remove the inhibitor from the commercially available monomer before polymerization.

  • Materials: this compound (with inhibitor), 1 M Sodium Hydroxide (NaOH) solution, deionized water, saturated brine solution, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), separatory funnel, flask.

  • Procedure:

    • Place the DDMA monomer in a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the NaOH wash two more times. The aqueous layer should be colorless after the final wash.

    • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

    • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water. Drain the aqueous layer.

    • Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄.

    • Stir for 30-60 minutes.

    • Filter or decant the purified monomer. The purified monomer should be used immediately or stored at a low temperature in the dark for a short period.

2. Protocol for Bulk Free-Radical Polymerization of DDMA

This protocol describes a general procedure for the bulk polymerization of DDMA to study the effect of initiator concentration.

  • Materials: Purified this compound, initiator (e.g., AIBN or BPO), Schlenk flask or reaction tube with a magnetic stir bar, vacuum line, inert gas (N₂ or Ar), oil bath, cryogen (e.g., liquid nitrogen).

  • Procedure:

    • To a Schlenk flask, add the desired amount of purified DDMA.

    • Add the calculated amount of the initiator (e.g., for a range of concentrations from 0.1 to 1.0 mol% with respect to the monomer).

    • Ensure the initiator is fully dissolved, gently warming if necessary, then cooling to room temperature.

    • Connect the flask to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen:

      • Freeze the mixture using liquid nitrogen.

      • Evacuate the flask under high vacuum.

      • Close the vacuum valve and thaw the mixture under an inert atmosphere.

    • After the final cycle, backfill the flask with an inert gas.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

    • Stir the reaction mixture for the desired time. The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing for monomer conversion (e.g., by NMR or gravimetry).

    • To terminate the polymerization, rapidly cool the flask in an ice bath and expose the contents to air.

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it into a non-solvent (e.g., cold methanol).

    • Dry the purified polymer under vacuum to a constant weight.

    • Characterize the polymer for its molecular weight (Mn, Mw) and PDI using Gel Permeation Chromatography (GPC).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_optimization Optimization Loop monomer_purification Monomer Purification (Remove Inhibitor) reaction_setup Reaction Setup (DDMA + Initiator) monomer_purification->reaction_setup initiator_prep Initiator Preparation (Weighing) initiator_prep->reaction_setup degassing Degassing (Freeze-Pump-Thaw) reaction_setup->degassing polymerization Polymerization (Heating & Stirring) degassing->polymerization termination Termination (Cooling & Air Exposure) polymerization->termination purification Polymer Purification (Precipitation) termination->purification characterization Characterization (GPC, NMR) purification->characterization data_analysis Data Analysis (Mn, PDI, Conversion) characterization->data_analysis adjust_concentration Adjust Initiator Concentration data_analysis->adjust_concentration Optimize? adjust_concentration->initiator_prep Iterate

Caption: Experimental workflow for optimizing initiator concentration in DDMA polymerization.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_cause Potential Causes cluster_solution Solutions start Polymerization Issue low_conversion Low Conversion / Slow Rate start->low_conversion low_mw Low Molecular Weight start->low_mw high_pdi High PDI start->high_pdi gelation Gelation / Insolubility start->gelation cause_low_initiator Insufficient Initiator low_conversion->cause_low_initiator cause_inhibitor Inhibitor / Oxygen Present low_conversion->cause_inhibitor cause_high_initiator Excessive Initiator low_mw->cause_high_initiator high_pdi->cause_high_initiator cause_chain_transfer Chain Transfer high_pdi->cause_chain_transfer cause_gel_effect Gel Effect high_pdi->cause_gel_effect cause_crosslinking Cross-linking gelation->cause_crosslinking solution_increase_initiator Increase Initiator Conc. cause_low_initiator->solution_increase_initiator solution_purify_deoxygenate Purify Monomer & Degas System cause_inhibitor->solution_purify_deoxygenate solution_decrease_initiator Decrease Initiator Conc. cause_high_initiator->solution_decrease_initiator solution_optimize_temp Optimize Temperature cause_chain_transfer->solution_optimize_temp solution_lower_conversion Target Lower Conversion cause_gel_effect->solution_lower_conversion cause_crosslinking->solution_decrease_initiator cause_crosslinking->solution_optimize_temp

Caption: Troubleshooting logic for DDMA polymerization issues.

References

Technical Support Center: Troubleshooting Low Monomer Conversion in Dodecyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low monomer conversion in dodecyl methacrylate (DDMA) reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This section offers solutions to common problems that can lead to low monomer conversion in this compound polymerization.

Question 1: My this compound polymerization is resulting in low or no conversion. What are the most likely causes?

Answer: Low monomer conversion in this compound polymerization is a common issue that can stem from several factors. The most probable causes include:

  • Presence of Inhibitors: this compound is often supplied with inhibitors, such as 4-methoxyphenol (MEHQ), to prevent premature polymerization during storage.[1][2] These inhibitors are highly effective at scavenging free radicals and will significantly hinder or completely prevent the polymerization reaction if not removed or accounted for.[2][3]

  • Inadequate Initiator Concentration or Activity: The concentration and type of initiator are critical for achieving high conversion.[4][5] An insufficient amount of initiator will generate too few radicals to sustain the polymerization process. Furthermore, the initiator must be thermally or photochemically active at the chosen reaction temperature.

  • Suboptimal Reaction Temperature: The rate of polymerization is highly dependent on temperature.[1][6] If the temperature is too low, the initiator may not decompose efficiently to generate radicals, and the propagation rate will be slow. Conversely, excessively high temperatures can lead to side reactions or depolymerization.[7]

  • Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.[3][8] It reacts with initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymer chain.[3]

  • Impure Monomer or Solvents: Impurities in the monomer or solvent can interfere with the polymerization process. Water, for instance, can affect the reaction kinetics in some systems.

Question 2: How can I determine if inhibitors are the cause of low conversion and how do I remove them?

Answer: If you suspect that inhibitors are causing low conversion, you can perform a small-scale control experiment with and without inhibitor removal. A significant increase in conversion after inhibitor removal would confirm this as the root cause. The most common inhibitor in this compound is MEHQ.

A standard method for removing MEHQ is to pass the monomer through a column packed with an inhibitor remover, such as basic alumina.

Experimental Protocol: Inhibitor Removal from this compound

Materials:

  • This compound (containing MEHQ)

  • Activated basic alumina

  • Glass chromatography column

  • Anhydrous solvent (e.g., dichloromethane, optional for viscous monomers)

  • Collection flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the inhibitor present in the monomer.

  • Pre-condition the Column (Optional): If using a solvent, pre-condition the column by passing a small amount of the anhydrous solvent through it.

  • Load the Monomer: Carefully add the this compound to the top of the column. For highly viscous monomers, it can be diluted in a minimal amount of a suitable anhydrous solvent.

  • Elute the Monomer: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas.

  • Collect the Purified Monomer: Collect the purified, inhibitor-free this compound in a clean, dry collection flask.

  • Storage and Use: The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator for a short period to prevent spontaneous polymerization.

Question 3: What is the optimal initiator concentration and temperature for this compound polymerization?

Answer: The optimal initiator concentration and temperature are interdependent and also depend on the specific initiator used. Generally, the rate of polymerization is proportional to the square root of the initiator concentration.[9] Increasing the initiator concentration leads to a higher rate of polymerization but can also result in lower molecular weight polymers.[9]

For this compound, common initiators include di-tert-butyl peroxide (DtBP) and benzoyl peroxide (BPO).[1][10] A study on the bulk polymerization of this compound with DtBP investigated a temperature range of 110 to 190 °C.[1][6] The reaction rate was found to increase with increasing temperature within this range.[1] Another study using a bifunctional peroxide initiator for the solution polymerization of this compound was conducted at 115 °C, which was chosen to correspond to an initiator half-life of approximately one hour.[10]

It is recommended to start with an initiator concentration in the range of 0.1 to 1.0 mol% relative to the monomer and to choose a reaction temperature based on the known decomposition kinetics of your specific initiator. Optimization experiments may be necessary to find the ideal conditions for your desired conversion and polymer properties.

Frequently Asked Questions (FAQs)

Q1: My reaction starts to polymerize but then stops at a low conversion. What could be the reason?

A1: This phenomenon, often referred to as "dead-end" polymerization, can occur due to several reasons:

  • Initiator Depletion: The initiator may be completely consumed before all the monomer has reacted. This is more likely to happen at higher temperatures where the initiator decomposes more rapidly.

  • Inhibitor Retardation: While inhibitors are meant to be removed, trace amounts can still act as retarders, slowing down the polymerization rate significantly as the reaction proceeds.[2] MEHQ, for instance, has been shown to function as a retarder in acrylic acid polymerization.[2]

  • Gel Effect (Trommsdorff Effect): At high conversions, the viscosity of the reaction medium increases significantly. This can reduce the mobility of the growing polymer chains, leading to a decrease in the termination rate and a rapid increase in the polymerization rate. However, in some cases, the propagation reaction can also become diffusion-controlled, leading to a plateau in conversion.[11]

Q2: Can I reuse the alumina from the inhibitor removal column?

A2: It is not recommended to reuse the alumina. The inhibitor remains adsorbed onto the alumina, and its capacity will be diminished. For consistent and reliable results, always use fresh, activated alumina for each purification.

Q3: How important is deoxygenation of the reaction mixture?

A3: Deoxygenation is critical for successful free-radical polymerization. Oxygen is a potent inhibitor and can lead to a significant induction period or complete inhibition of the reaction.[3][8] It is essential to thoroughly degas the monomer and solvent mixture before initiating the polymerization. Common methods for deoxygenation include purging with an inert gas like nitrogen or argon, or performing several freeze-pump-thaw cycles.

Q4: Does the choice of initiator affect the final monomer conversion?

A4: Yes, the choice of initiator can significantly impact the final monomer conversion. Different initiators have different decomposition rates at various temperatures. For instance, a study comparing a monofunctional initiator (benzoyl peroxide) with a bifunctional initiator for the copolymerization of this compound and styrene found that the bifunctional initiator led to significantly higher polymerization rates and conversions under their respective optimal temperature conditions.[10][12]

Data Summary

The following table summarizes the effect of different initiators and temperatures on the conversion of this compound in a copolymerization reaction with styrene.

Initiator TypeMonomer Feed (DDMA mol%)Temperature (°C)Reaction Time (min)Final Conversion (%)
Monofunctional (Trigonox 21®)25105~300~55
Monofunctional (Trigonox 21®)50105~300~65
Monofunctional (Trigonox 21®)75105~300~75
Bifunctional (Trigonox 29®)25115~300~60
Bifunctional (Trigonox 29®)50115~300~70
Bifunctional (Trigonox 29®)75115~300~80

Data adapted from a study on the copolymerization of styrene and this compound in xylene solution.[12]

Visualizations

Troubleshooting_Workflow start Low Monomer Conversion inhibitor Check for Inhibitors start->inhibitor initiator Evaluate Initiator (Concentration & Type) start->initiator temperature Verify Reaction Temperature start->temperature oxygen Check for Oxygen Contamination start->oxygen remove_inhibitor Remove Inhibitor (e.g., Alumina Column) inhibitor->remove_inhibitor Inhibitor Present optimize_initiator Optimize Initiator Concentration and/or Type initiator->optimize_initiator Suboptimal adjust_temp Adjust Temperature based on Initiator Half-life temperature->adjust_temp Incorrect degas Degas Monomer/Solvent (e.g., N2 Purge, Freeze-Pump-Thaw) oxygen->degas Oxygen Present success High Monomer Conversion remove_inhibitor->success optimize_initiator->success adjust_temp->success degas->success

Caption: Troubleshooting workflow for low monomer conversion.

Inhibitor_Action cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition I Initiator R Radical (R•) I->R Decomposition M Monomer (M) R->M Initiation In Inhibitor (InH) R->In RM Propagating Radical (RM•) M->RM Propagation RM->M RM->In In_Radical Stable Radical (In•) In->In_Radical Termination

Caption: The inhibitory action of radical scavengers.

References

Technical Support Center: Strategies to Control Molecular Weight of Poly(dodecyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(dodecyl methacrylate) (PDMA) during polymerization.

Frequently Asked Questions (FAQs)

1. What are the primary methods for controlling the molecular weight of poly(this compound)?

There are two main categories of polymerization methods to control the molecular weight of PDMA:

  • Conventional Free Radical Polymerization (FRP): This method offers some degree of molecular weight control, primarily by adjusting the initiator and monomer concentrations and by using chain transfer agents (CTAs).[1][2] However, it typically results in polymers with broad molecular weight distributions (high polydispersity index, PDI).

  • Controlled/Living Radical Polymerization (CRP): These techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, provide much more precise control over molecular weight, polymer architecture, and lead to narrower molecular weight distributions (low PDI).[3][4] These methods are preferred when well-defined polymers are required.

2. How does the initiator-to-monomer ratio affect molecular weight?

In controlled polymerization techniques like ATRP and RAFT, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the moles of monomer consumed to the moles of initiator used.[5][6]

  • To achieve a higher molecular weight: Decrease the amount of initiator relative to the monomer.

  • To achieve a lower molecular weight: Increase the amount of initiator relative to the monomer.

This relationship allows for the prediction of the final molecular weight.

3. What is the role of a chain transfer agent (CTA) in controlling molecular weight?

In conventional free radical polymerization, chain transfer agents (like n-dodecyl mercaptan) are used to regulate and lower the molecular weight.[1] They work by terminating a growing polymer chain and initiating a new one, effectively creating more polymer chains of shorter length.[1] In RAFT polymerization, a specific type of CTA (a RAFT agent) is crucial for the controlled nature of the reaction, enabling the synthesis of polymers with predictable molecular weights and low PDI.[7]

4. How does temperature influence the molecular weight of PDMA?

Temperature can have a complex effect on polymerization. In free radical polymerization, increasing the temperature generally decreases the molecular weight.[8] This is because higher temperatures lead to faster termination reactions and can promote chain transfer to the monomer or solvent. For bulk polymerization of this compound, the molecular weight increases as the temperature decreases.[8]

5. Which controlled radical polymerization technique is best for this compound?

Both ATRP and RAFT are highly effective for the controlled polymerization of methacrylates, including this compound.[9][10]

  • ATRP uses a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[11][12] It allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[5]

  • RAFT polymerization employs a chain transfer agent to mediate the polymerization in a controlled manner.[7][10] It is known for its tolerance to a wide range of functional groups and reaction conditions.

The choice between them may depend on the specific desired polymer architecture, available laboratory equipment, and the need for catalyst removal (ATRP requires post-polymerization catalyst removal).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(this compound) with a target molecular weight.

IssuePossible CausesRecommended Solutions
Molecular weight is significantly higher than predicted. 1. Initiator Inefficiency: The initiator may have degraded or is not fully soluble in the reaction medium. 2. Impurities: Impurities in the monomer or solvent can consume the initiator. 3. Incorrect Stoichiometry: Errors in weighing the initiator or monomer.1. Check Initiator: Use a fresh batch of initiator and ensure it is fully dissolved before starting the polymerization. 2. Purify Monomer: Pass the this compound monomer through a column of basic alumina to remove the inhibitor.[13] Ensure the solvent is dry and pure. 3. Verify Measurements: Double-check all calculations and measurements of reactants.
Molecular weight is significantly lower than predicted. 1. Chain Transfer: Unwanted chain transfer to solvent, monomer, or impurities. 2. Excess Initiator: An error in calculating or weighing the initiator. 3. High Temperature: Reaction temperature is too high, leading to increased termination reactions.[8]1. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. 2. Verify Calculations: Re-calculate the required amount of initiator. 3. Optimize Temperature: Lower the reaction temperature.
Polydispersity Index (PDI) is too broad (>1.5). 1. Slow Initiation: The initiation rate is slower than the propagation rate (common in conventional FRP). 2. Termination Reactions: Irreversible termination reactions are occurring at a high rate. 3. Poor Mixing: Inhomogeneous distribution of initiator or catalyst.1. Use a Controlled Polymerization Method: Employ ATRP or RAFT for better control over PDI.[3] 2. Degas the Reaction Mixture: Thoroughly degas the monomer and solvent to remove oxygen, which can act as a radical scavenger and lead to termination. 3. Ensure Proper Stirring: Use adequate stirring to maintain a homogeneous reaction mixture.
Gelation or cross-linking of the polymer. 1. High Monomer Conversion: Pushing the reaction to very high conversions can lead to side reactions. 2. Chain Transfer to Polymer: The growing radical chain can abstract a hydrogen from an existing polymer backbone, creating a new radical site that leads to branching and cross-linking.[14] 3. Bifunctional Impurities: Impurities with two polymerizable groups can act as cross-linkers.1. Limit Conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%). 2. Lower Temperature: Lowering the reaction temperature can reduce the rate of chain transfer reactions.[8] 3. Purify Monomer: Ensure the monomer is free from difunctional impurities.
Inconsistent results between batches. 1. Variability in Reagent Purity: Different batches of monomer, initiator, or solvent may have varying levels of impurities. 2. Atmospheric Contamination: Inconsistent removal of oxygen or moisture from the reaction setup. 3. Temperature Fluctuations: Poor temperature control of the reaction vessel.1. Standardize Reagents: Use reagents from the same batch for a series of experiments, and always purify the monomer immediately before use. 2. Standardize Degassing Procedure: Use a consistent method (e.g., freeze-pump-thaw cycles or purging with inert gas) for a fixed duration. 3. Use a Thermostatted Bath: Employ an oil or water bath with a reliable temperature controller.

Decision-Making Flowchart for Troubleshooting

TroubleshootingFlowchart cluster_mw Molecular Weight Issues cluster_pdi Polydispersity Issues cluster_gel Physical State Issues start_node Problem Encountered decision_node decision_node start_node->decision_node What is the issue? action_node_mw_high MW too high or too low? decision_node->action_node_mw_high Incorrect MW action_node_pdi_broad Use controlled polymerization (ATRP/RAFT). Ensure thorough degassing. Improve stirring. decision_node->action_node_pdi_broad Broad PDI action_node_gelation Stop reaction at lower conversion. Lower reaction temperature. Ensure monomer purity. decision_node->action_node_gelation Gelation action_node action_node result_node Problem Resolved action_node_mw_high_check Check initiator activity. Verify monomer/initiator ratio. Purify monomer. action_node_mw_high->action_node_mw_high_check Too High action_node_mw_low_check Check for unwanted chain transfer. Verify initiator amount. Lower reaction temperature. action_node_mw_high->action_node_mw_low_check Too Low action_node_pdi_broad->result_node Re-run experiment action_node_gelation->result_node Re-run experiment action_node_mw_high_check->result_node Re-run experiment action_node_mw_low_check->result_node Re-run experiment

Caption: Troubleshooting flowchart for common PDMA synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of PDMA via Atom Transfer Radical Polymerization (ATRP)

This protocol is a representative example for targeting a PDMA with a specific molecular weight.

Objective: To synthesize poly(this compound) with a target number-average molecular weight (Mn) of 20,000 g/mol and a low PDI.

Materials:

  • This compound (DMA) (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • Monomer Purification: Pass DMA through a column of basic alumina to remove the inhibitor.

  • Calculation of Reagents:

    • Target Degree of Polymerization (DP) = Target Mn / Molar Mass of DMA = 20,000 / 254.42 g/mol ≈ 79

    • Molar Ratio: [DMA]:[EBiB]:[CuBr]:[PMDETA] = 79 : 1 : 1 : 1

  • Reaction Setup:

    • To a dry Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol).

    • Seal the flask, and alternate between vacuum and argon backfill three times to create an inert atmosphere.

    • Add purified DMA (e.g., 5.0 g, 19.65 mmol), anisole (5 mL), and PMDETA (e.g., 0.052 mL, 0.25 mmol) via degassed syringes.

    • Stir the mixture until the copper complex forms (a homogeneous colored solution).

    • Add the initiator EBiB (e.g., 0.037 mL, 0.25 mmol) via a degassed syringe to start the polymerization.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 70 °C.

    • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination and Purification:

    • After the desired time or conversion is reached, cool the flask to room temperature and expose the mixture to air to stop the polymerization.

    • Dilute the mixture with tetrahydrofuran (THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

    • Collect the white polymer by filtration and dry under vacuum at 40 °C to a constant weight.

General Experimental Workflow

Caption: General workflow for controlled radical polymerization of PDMA.

References

improving the shear stability of poly(dodecyl methacrylate) solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Poly(dodecyl methacrylate) Solutions

Welcome to the technical support center for poly(this compound) (PDMA) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the shear stability of PDMA.

Frequently Asked Questions (FAQs)

Q1: What is poly(this compound) (PDMA) and why is its shear stability important?

A1: Poly(this compound) is a type of poly(alkyl methacrylate) (PAMA), a class of polymers frequently used to control the rheological properties of solutions, such as viscosity.[1][2][3] In many applications, including lubricants and hydraulic fluids, these solutions are subjected to high shear forces that can cause mechanical degradation of the polymer chains.[4] This degradation leads to a permanent loss in viscosity, compromising the performance and efficiency of the fluid.[4][5] Therefore, maintaining high shear stability is critical for the durability and reliability of the final product.[6]

Q2: What is the primary mechanism of PDMA degradation under shear?

A2: The primary mechanism of degradation for PDMA under high shear stress is mechanical chain scission.[4] When the polymer solution is subjected to high shear rates, the long polymer chains uncoil and align with the flow. This alignment creates stress on the covalent bonds of the polymer backbone, particularly near the center of the chain. If the shear stress exceeds the bond strength, the carbon-carbon bonds can rupture, breaking the polymer into smaller fragments.[4] This reduction in molecular weight results in an irreversible loss of viscosity.[4]

Q3: What is the Shear Stability Index (SSI) and how is it calculated?

A3: The Permanent Shear Stability Index (PSSI or SSI) is a quantitative measure of a polymer's resistance to irreversible viscosity loss due to mechanical shear.[2][3] A lower SSI value indicates better shear stability (less viscosity loss), while a higher value signifies poorer stability.[1] An SSI of 0 means no viscosity loss, and an SSI of 100 indicates a complete loss of the viscosity contribution from the polymer.[3]

The SSI is calculated using the following formula:

SSI = 100 * (V₀ - Vₛ) / (V₀ - Vb)

Where:

  • V₀ is the initial kinematic viscosity of the polymer solution (unsheared oil).

  • Vₛ is the final kinematic viscosity after shearing (sheared oil).

  • Vb is the kinematic viscosity of the base solvent (base oil).[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with PDMA solutions.

Problem 1: My PDMA solution is experiencing a rapid and permanent loss of viscosity.

Possible Cause Troubleshooting Action
Excessive Shear Rate: The applied shear rate (e.g., in a homogenizer, pump, or sonicator) is too high, causing mechanical scission of the polymer chains.[4]1. Reduce the shear rate during processing. 2. If possible, use processing equipment that imparts lower shear stress. 3. Evaluate the shear stability using standardized tests like ASTM D6278 (Kurt Orbahn) or ASTM D2603 (Sonic Shear) to quantify the effect of shear.[1][7]
High Polymer Molecular Weight: Larger, higher molecular weight polymers are more susceptible to shear degradation.[4][8]1. Consider using a PDMA grade with a lower average molecular weight. 2. Investigate using polymers with a more shear-stable architecture, such as highly branched or star-shaped polymers, which can offer better stability even at high molecular weights.[6][9]
Poor Solvent Quality: The polymer's conformation in solution affects its stability. In a "good" solvent, the polymer chain is more extended, making it more vulnerable to shear-induced cleavage.[1]1. Evaluate the solvent quality for your PDMA. A less-than-ideal solvent may cause the polymer to adopt a more coiled conformation, offering some protection from shear. 2. Note that mineral oil is generally considered a good solvent for long-alkyl-chain methacrylates like PDMA.[1]

Problem 2: Shear stability results are inconsistent and not reproducible.

Possible Cause Troubleshooting Action
Inconsistent Experimental Conditions: Minor variations in temperature, shear duration, or equipment calibration can significantly impact results.1. Strictly adhere to a standardized protocol (e.g., ASTM D6278 or D2603).[10] 2. Ensure consistent sample temperature throughout the experiment.[11] 3. Calibrate all equipment (viscometers, shear devices) regularly.
Thermal or Oxidative Degradation: The observed viscosity loss may not be solely due to mechanical shear. High temperatures or exposure to oxygen can also cause polymer degradation.[7][12][13]1. Use a shear stability test method, like sonic shearing, that minimizes thermal and oxidative factors.[7][11][12][13] 2. If high-temperature processing is necessary, perform experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[14]

Problem 3: How can I proactively improve the shear stability of my PDMA formulation?

Strategy Description
Optimize Polymer Architecture Highly branched or star-shaped polymers tend to be more shear-stable than their linear counterparts of similar molecular weight.[6][9] The compact structure of branched polymers is less susceptible to the elongational forces that cause chain scission.
Modify Monomer Composition Copolymerizing this compound with other monomers can alter the polymer's flexibility and solubility, thereby affecting its shear stability. For instance, incorporating monomers that increase chain rigidity can enhance shear resistance.[8] Copolymerization with styrene has been shown to increase shear stability in some cases.[15]
Control Molecular Weight There is a direct relationship between molecular weight and shear stability; lower molecular weight polymers are generally more stable.[8][16] A trade-off must be found between the desired viscosity-modifying properties (which improve with higher molecular weight) and the required shear stability.

Quantitative Data Summary

The following table summarizes the relationship between polymer properties and shear stability.

Polymer CharacteristicEffect on Shear StabilityRationale
Increasing Molecular Weight Decreases Stability (Higher SSI)Larger polymer coils are more likely to be cleaved by shear forces.[4][8][16]
Linear vs. Branched Architecture Branched is More Stable (Lower SSI)Highly branched structures have a more compact hydrodynamic volume, protecting them from elongational stress.[6][9]
Good vs. Poor Solvent More Stable in Poorer SolventsIn good solvents, polymer chains are more extended and thus more susceptible to scission.[1]
Increasing Chain Rigidity Increases Stability (Lower SSI)More rigid polymer backbones are less easily deformed and broken by shear forces.[8]

Experimental Protocols

1. Kurt Orbahn Diesel Injector Shear Stability Test (Based on ASTM D6278 / D7109)

This method is a widely used mechanical shear test that simulates the conditions in a diesel engine injector.[7]

  • Objective: To determine the permanent viscosity loss of a polymer-containing fluid.

  • Apparatus: Diesel injector rig (e.g., Kurt Orbahn apparatus), kinematic viscometer.

  • Procedure:

    • Measure the initial kinematic viscosity of the polymer solution at 100°C (V₀) according to ASTM D445.

    • Measure the kinematic viscosity of the base solvent without the polymer at 100°C (Vb).

    • Load a specified volume of the polymer solution (e.g., 170 mL) into the test reservoir.

    • Circulate the fluid through the diesel injector nozzle for a specified number of cycles (e.g., 30 or 90 cycles).[17] The apparatus maintains a set pressure and temperature.

    • After the cycles are complete, collect the sheared sample.

    • Measure the final kinematic viscosity of the sheared solution at 100°C (Vₛ).

    • Calculate the percentage viscosity loss and the Shear Stability Index (SSI).

2. Sonic Shear Stability Test (Based on ASTM D2603)

This method uses ultrasonic waves to induce shear stress in the sample, offering an evaluation with minimal thermal and oxidative interference.[7][11][12]

  • Objective: To evaluate shear stability by irradiating a sample in a sonic oscillator.[7][12]

  • Apparatus: Sonic oscillator (ultrasonicator with a sonic horn), temperature-controlled bath, kinematic viscometer.[10][11]

  • Procedure:

    • Determine the initial kinematic viscosity of the polymer solution, typically at 40°C (V₀).[10]

    • Place a specified volume of the sample into the test beaker and bring it to the designated test temperature.[10][11]

    • Immerse the sonic horn into the sample and irradiate it for a specified duration.[10]

    • After sonication, allow the sample to return to the measurement temperature.

    • Measure the final kinematic viscosity of the sheared sample at 40°C (Vₛ).[10]

    • Report the percent change in viscosity.[10]

Visualizations

Shear_Degradation_Mechanism cluster_0 Initial State cluster_1 Under Shear cluster_2 Degradation cluster_3 Result Polymer_Coil PDMA Polymer Chain (Coiled State in Solution) Polymer_Uncoil Chain Uncoiling & Elongation Polymer_Coil->Polymer_Uncoil Apply High Shear Flow Stress Max Stress at Chain Center Polymer_Uncoil->Stress Scission Chain Scission (Bond Rupture) Stress->Scission Stress > Bond Energy Fragments Smaller Polymer Fragments Scission->Fragments Viscosity_Loss Permanent Viscosity Loss Fragments->Viscosity_Loss Reduced MW

Caption: Mechanism of PDMA mechanical shear degradation.

Troubleshooting_Workflow start Start: High Viscosity Loss Observed check_mw Is Polymer MW High? start->check_mw check_shear Are Shear Rates Excessive? check_mw->check_shear No sol_mw Action: Use Lower MW PDMA Grade check_mw->sol_mw Yes check_arch Is Polymer Linear? check_shear->check_arch No sol_shear Action: Reduce Shear Rate/Duration During Processing check_shear->sol_shear Yes sol_arch Action: Consider Branched/Star PDMA Architecture check_arch->sol_arch Yes end Outcome: Improved Shear Stability check_arch->end No / Other Factors sol_mw->end sol_shear->end sol_arch->end

Caption: Troubleshooting flowchart for poor shear stability.

References

Technical Support Center: Dodecyl Methacrylate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of dodecyl methacrylate (DDMA). The information focuses on the impact of temperature on polymerization kinetics.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of this compound (DDMA) polymerization?

A1: The rate of polymerization for this compound (DDMA) typically increases as the temperature rises.[1][2] For instance, in free-radical polymerization initiated with di-tert-butyl peroxide (DtBP), the reaction rate shows an Arrhenius temperature dependence at temperatures below 160°C.[1]

Q2: What is the "gel effect" or "autoacceleration," and at what temperatures is it observed for DDMA polymerization?

A2: The gel effect, or autoacceleration, is a phenomenon where the rate of polymerization increases rapidly. This is often attributed to a decrease in the termination rate as the viscosity of the reaction mixture increases. For the free-radical polymerization of DDMA in bulk, autoacceleration has been observed at temperatures of 70, 80, and 90°C. However, it was found to be absent at 100°C.[3]

Q3: How does the polymerization temperature influence the molecular weight of the resulting poly(this compound) (PDDMA)?

A3: Generally, the molecular weight of the PDDMA produced decreases as the polymerization temperature increases.[1][2] For bulk polymerization, as the temperature is lowered, the molecular weight increases, and at temperatures of 140°C and below, a cross-linked product with infinite molecular weight may be formed due to chain transfer to the polymer.[2]

Q4: Can cross-linking occur during the polymerization of DDMA? If so, under what temperature conditions?

A4: Yes, cross-linking can occur during the bulk polymerization of DDMA. A cross-linked product is often obtained at temperatures below 170°C.[1] The formation of this insoluble polymer fraction is more pronounced at lower polymerization temperatures.[4]

Q5: What is the effect of high temperatures on the equilibrium conversion of DDMA polymerization?

A5: At temperatures above 160°C, depropagation (the reverse of polymerization) becomes more significant. This leads to a decrease in the equilibrium conversion as the temperature continues to increase and approaches the ceiling temperature.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Polymerization Rate The reaction temperature is too low.Increase the polymerization temperature. The rate of reaction generally increases with temperature.[1]
Insufficient initiator concentration.Increase the initiator concentration, being mindful that this can also affect the molecular weight of the polymer.
Absence of Expected Autoacceleration (Gel Effect) The polymerization temperature is too high (e.g., 100°C or above).Conduct the polymerization at a lower temperature, such as in the 70-90°C range, where autoacceleration has been observed.[3]
Uncontrolled and Rapid Polymerization The reaction temperature is too high, leading to a very fast reaction and potentially a runaway reaction.Lower the polymerization temperature to achieve better control over the reaction rate.
The initiator concentration is too high.Reduce the initiator concentration.
Low Molecular Weight of the Final Polymer The polymerization temperature is too high.Decrease the polymerization temperature. Lower temperatures generally lead to higher molecular weight polymers.[1][2]
High initiator concentration.Reduce the initiator concentration.
Formation of Insoluble/Cross-linked Polymer The polymerization temperature is too low (e.g., below 170°C for bulk polymerization).Increase the polymerization temperature to reduce the likelihood of cross-linking.[1]
Chain transfer reactions are occurring.Consider using a chain transfer agent to control molecular weight and reduce cross-linking, or adjust the solvent and temperature.
Low Monomer Conversion The polymerization temperature is too high, approaching the ceiling temperature where depropagation is significant.Lower the reaction temperature to shift the equilibrium towards polymerization.[2]
Insufficient reaction time.Increase the duration of the polymerization.

Quantitative Data Summary

Table 1: Effect of Temperature on Bulk Polymerization of this compound

Temperature (°C)InitiatorObservationReference
70AIBN (0.25, 0.5, 1 wt%)Autoacceleration observed.[3]
80AIBN (0.25, 0.5, 1 wt%)Autoacceleration observed.[3]
90AIBN (0.25, 0.5, 1 wt%)Autoacceleration observed.[3]
100AIBN (0.25, 0.5, 1 wt%)Autoacceleration absent.[3]
110-190di-tert-butyl peroxideReaction rate increases with temperature up to 160°C.[1]
< 170Not specifiedFormation of a cross-linked product.[1]
> 160di-tert-butyl peroxideDepropagation becomes pronounced, leading to decreased equilibrium conversion.[2]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound with AIBN Initiator

This protocol is based on studies observing the autoacceleration effect.[3]

  • Monomer and Initiator Preparation:

    • Use this compound (DDMA) monomer.

    • Use 2,2'-azobis(isobutyronitrile) (AIBN) as the initiator at concentrations of 0.25, 0.5, or 1 wt%.

  • Reaction Setup:

    • The polymerization is conducted in bulk (without a solvent).

    • Place the DDMA and AIBN mixture into a suitable reaction vessel.

    • The reaction can be monitored using differential scanning calorimetry (DSC) to observe the heat flow.

  • Polymerization Conditions:

    • Set the isothermal polymerization temperature to 70, 80, 90, or 100°C.

    • Maintain the temperature for the desired reaction time.

  • Analysis:

    • DSC curves can be analyzed to determine the polymerization rate and observe the presence or absence of autoacceleration.[3]

Protocol 2: Free-Radical Polymerization of this compound with Di-tert-butyl Peroxide (DtBP) Initiator

This protocol is based on a study covering a wide temperature range.[1]

  • Monomer and Initiator Preparation:

    • Use this compound (DDMA) monomer.

    • Use di-tert-butyl peroxide (DtBP) as the initiator.

  • Reaction Setup:

    • The polymerization is carried out in bulk.

    • Differential scanning calorimetry (DSC) is used to investigate the polymerization under isothermal conditions.

    • Hermetic pans (e.g., 20 μL) are used for the DSC experiments.

  • Polymerization Conditions:

    • The isothermal temperature is varied over a range from 110 to 190°C.[1]

    • Reaction times may be long, especially at lower temperatures (e.g., up to 10 hours at 110°C).[1]

  • Analysis:

    • The rate of reaction and induction time can be determined from the DSC data.[1]

    • The resulting polymer can be analyzed for molecular weight and gel fraction. For bulk samples, the soluble portion can be extracted with a suitable solvent like tetrahydrofuran (THF) to determine the gel fraction.[1]

Visualizations

experimental_workflow Experimental Workflow for DDMA Polymerization Kinetics Study cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis monomer This compound (DDMA) Monomer mix Mix Monomer and Initiator monomer->mix initiator Select Initiator (e.g., AIBN, DtBP) initiator->mix setup Reaction Setup (Bulk Polymerization in DSC) mix->setup temp Set Isothermal Temperature (e.g., 70-190°C) setup->temp run Run Polymerization temp->run dsc_data Collect DSC Data (Heat Flow vs. Time) run->dsc_data mw_analysis Molecular Weight Analysis (e.g., GPC) run->mw_analysis gel_analysis Gel Fraction Measurement run->gel_analysis kinetics Determine Polymerization Rate and Conversion dsc_data->kinetics kinetics->mw_analysis kinetics->gel_analysis

Caption: Experimental workflow for studying the effect of temperature on DDMA polymerization kinetics.

temp_effect_relationship Logical Relationships: Temperature Effects on DDMA Polymerization cluster_increase Increase Temperature cluster_decrease Decrease Temperature temp Temperature rate_increase Increased Polymerization Rate temp->rate_increase leads to mw_decrease Decreased Molecular Weight temp->mw_decrease leads to gel_decrease Decreased Gel Effect (Autoacceleration) temp->gel_decrease leads to (above 100°C) deprop_increase Increased Depropagation (>160°C) temp->deprop_increase leads to rate_decrease Decreased Polymerization Rate temp->rate_decrease leads to mw_increase Increased Molecular Weight temp->mw_increase leads to crosslink_increase Increased Cross-linking (<170°C) temp->crosslink_increase leads to

Caption: Relationship between temperature and key kinetic parameters in DDMA polymerization.

References

Validation & Comparative

GPC Analysis of Poly(dodecyl methacrylate) and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular weight characterization of poly(dodecyl methacrylate) (PDMA) and its close structural analog, poly(lauryl methacrylate) (PLMA), using Gel Permeation Chromatography (GPC). The following sections detail the experimental protocols, present comparative molecular weight data, and visualize the analytical workflow and key comparisons.

Introduction to GPC for Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers.[1] The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time.[2] This separation allows for the determination of several key molecular weight parameters:

  • Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.[3]

  • Weight-Average Molecular Weight (Mw): An average that takes into account the contribution of each chain to the overall molecular weight of the sample. Larger chains contribute more significantly to this value.[3]

  • Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.[3] Controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization can produce polymers with low PDI values.

Comparative GPC Data

The following table summarizes the molecular weight characteristics of poly(lauryl methacrylate) (PLMA), a close analog of poly(this compound), as determined by GPC analysis in a recent study. This data is presented as a representative example due to the limited availability of complete GPC datasets for poly(this compound) in the reviewed literature.

PolymerSynthesis MethodMn ( g/mol )Mw/Mn (PDI)
Poly(lauryl methacrylate)RAFT Polymerization5,0001.23
Poly(lauryl methacrylate) Diblock CopolymerRAFT Polymerization19,8001.28

Data sourced from a study on RAFT dispersion polymerization of lauryl methacrylate.[1]

Experimental Protocol: GPC Analysis of Poly(lauryl methacrylate)

This section details a typical experimental protocol for the GPC analysis of poly(lauryl methacrylate), which can be adapted for poly(this compound).

1. Sample Preparation:

  • Dissolve the polymer sample in a suitable solvent, such as tetrahydrofuran (THF), to a concentration of approximately 1-5 mg/mL.

  • Ensure complete dissolution by gentle agitation.

  • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter before injection.

2. GPC System and Conditions:

  • GPC System: A standard GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector is typically used.

  • Columns: Two Polymer Laboratories PLgel 5 µm Mixed C columns connected in series are suitable for this analysis.[1]

  • Mobile Phase (Eluent): Chloroform is an effective eluent for poly(lauryl methacrylate).[1]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1]

  • Temperature: The analysis is typically performed at a constant temperature, for example, 30°C, to ensure reproducible results.

  • Injection Volume: A 100 µL injection volume is standard.

3. Calibration:

  • A calibration curve is generated using a series of near-monodisperse poly(methyl methacrylate) (PMMA) standards with known molecular weights.[1]

  • The logarithm of the molecular weight is plotted against the elution volume to create the calibration curve.

4. Data Analysis:

  • The GPC software utilizes the calibration curve to calculate the Mn, Mw, and PDI of the polymer sample from its chromatogram.

Visualizing the GPC Workflow and Data Comparison

To further clarify the experimental process and the significance of the results, the following diagrams have been generated using Graphviz.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolution Polymer Dissolution (in THF) Filtration Filtration (0.2 µm filter) Dissolution->Filtration Injection Injection Filtration->Injection Separation Separation (GPC Columns) Injection->Separation Detection Detection (RI Detector) Separation->Detection Calculation Molecular Weight Calculation Detection->Calculation Calibration Calibration Curve (PMMA Standards) Calibration->Calculation Results Results (Mn, Mw, PDI) Calculation->Results

Caption: Experimental workflow for GPC analysis.

GPC_Comparison cluster_pdma Poly(this compound) (PDMA) cluster_plma Poly(lauryl methacrylate) (PLMA) cluster_analogue Structural Analogues PDMA_Node Mn: ? Mw: ? PDI: ? PLMA_Node Mn: 5,000 Mw/Mn: 1.23 PDMA_Node->PLMA_Node Close Structural Analogy Other_Methacrylates Other Poly(alkyl methacrylates) PLMA_Node->Other_Methacrylates Broader Comparison

Caption: Comparison of molecular weight data.

Alternative and Complementary Techniques

While GPC is a cornerstone of polymer molecular weight analysis, other techniques can provide complementary or confirmatory data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the number-average molecular weight (Mn) by end-group analysis, provided the initiator fragments have unique and quantifiable signals. This method provides an absolute molecular weight without the need for calibration standards.

  • Light Scattering (LS): When coupled with GPC (GPC-LS), light scattering detectors can provide a direct measurement of the weight-average molecular weight (Mw) without relying on column calibration. Multi-angle light scattering (MALS) is a powerful version of this technique.

  • Viscometry: A viscometer can be used as a detector in GPC to create a "universal calibration" curve, which can provide more accurate molecular weight data for polymers that differ structurally from the calibration standards.

Conclusion

References

A Comparative Guide to 1H NMR Spectroscopy for Dodecyl Methacrylate Copolymer Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and materials science, particularly in the development of novel drug delivery systems and advanced materials, the precise characterization of copolymers is paramount. Dodecyl methacrylate (DMA) is a key monomer utilized for its hydrophobic properties, and when copolymerized with other monomers, it yields materials with a wide range of tunable characteristics. Among the analytical techniques available, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands out as a powerful, quantitative, and relatively straightforward method for determining the composition of these copolymers.

This guide provides a comparative overview of the 1H NMR characterization of this compound copolymers, offering experimental data and detailed protocols to aid researchers in their analytical endeavors. We will explore the characterization of two representative DMA-based copolymers: one with a short-chain methacrylate, methyl methacrylate (MMA), and another with a slightly longer chain, butyl methacrylate (BMA).

Quantitative Data Summary

The determination of the molar composition of a copolymer via 1H NMR relies on the integration of specific proton signals that are unique to each monomer unit. The following table summarizes the key 1H NMR data for the characterization of poly(this compound-co-methyl methacrylate) (P(DMA-co-MMA)) and poly(this compound-co-butyl methacrylate) (P(DMA-co-BMA)).

Copolymer Characteristic Proton Signal Chemical Shift (δ, ppm) Number of Protons Integration Value
P(DMA-co-MMA) O-CH ₂- (Dodecyl group of DMA)~ 4.02IDMA
O-CH ₃ (Methyl group of MMA)~ 3.63IMMA
P(DMA-co-BMA) O-CH ₂- (Dodecyl group of DMA)~ 4.02IDMA
O-CH ₂- (Butyl group of BMA)~ 3.92IBMA

Note: Chemical shifts are approximate and can vary slightly depending on the solvent, copolymer composition, and spectrometer frequency.

Calculation of Copolymer Composition

The molar fraction of each monomer in the copolymer can be calculated from the integrated peak areas of their characteristic signals.

For P(DMA-co-MMA):

The molar fraction of DMA (FDMA) and MMA (FMMA) can be calculated using the following equations:

FDMA = (IDMA / 2) / [(IDMA / 2) + (IMMA / 3)] FMMA = (IMMA / 3) / [(IDMA / 2) + (IMMA / 3)]

For P(DMA-co-BMA):

The molar fraction of DMA (FDMA) and BMA (FBMA) can be calculated using the following equations:

FDMA = (IDMA / 2) / [(IDMA / 2) + (IBMA / 2)] FBMA = (IBMA / 2) / [(IDMA / 2) + (IBMA / 2)]

Experimental Protocol

A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible 1H NMR data.

1. Sample Preparation:

  • Polymer Dissolution: Accurately weigh 10-20 mg of the dried this compound copolymer into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should be one that fully dissolves the copolymer.

  • Mixing: Gently agitate the vial to ensure complete dissolution of the polymer. A vortex mixer can be used if necessary.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is important to avoid line broadening in the NMR spectrum.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection region of the NMR probe (typically a height of at least 4 cm).

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution and symmetrical peak shapes.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration. For polymers, a d1 of 5-10 seconds is often recommended.

    • Spectral Width: Set an appropriate spectral width to encompass all proton signals of interest (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Carefully phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the characteristic proton signals for each monomer unit as outlined in the data table above. It is crucial to set the integral regions accurately and consistently.

  • Composition Calculation: Use the integration values in the equations provided to calculate the molar fractions of each monomer in the copolymer.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of this compound copolymers using 1H NMR spectroscopy.

DMA_Copolymer_Characterization cluster_synthesis Copolymer Synthesis cluster_nmr 1H NMR Analysis cluster_analysis Data Interpretation synthesis Synthesis of This compound Copolymer (e.g., with MMA or BMA) purification Purification and Drying synthesis->purification sample_prep Sample Preparation: - Dissolve in Deuterated Solvent - Transfer to NMR Tube purification->sample_prep data_acq Data Acquisition: - Locking and Shimming - Set Acquisition Parameters sample_prep->data_acq data_proc Data Processing: - Fourier Transform - Phasing and Baseline Correction data_acq->data_proc integration Integration of Characteristic Proton Signals data_proc->integration calculation Calculation of Molar Composition integration->calculation characterization Final Copolymer Characterization calculation->characterization

Caption: Workflow for DMA Copolymer Characterization via 1H NMR.

By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately characterize their this compound copolymers, paving the way for the rational design and development of new materials with tailored properties for a variety of scientific and industrial applications.

Confirming Dodecyl Methacrylate Polymerization: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful polymerization of monomers is a critical step in the synthesis of new materials. This guide provides a detailed comparison of Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques for verifying the polymerization of dodecyl methacrylate (DDMA), a monomer increasingly used in the development of novel drug delivery systems and biomedical devices.

This guide will objectively compare the performance of FTIR analysis with alternative methods, supported by experimental data and detailed protocols.

FTIR Analysis: A Rapid and Reliable Method

FTIR spectroscopy is a widely used technique for monitoring chemical reactions, including polymerization. It relies on the principle that different chemical bonds absorb infrared radiation at specific frequencies. By comparing the FTIR spectra of the monomer and the final product, one can identify the disappearance of monomer-specific functional groups and the appearance of polymer-specific bonds, thus confirming the polymerization process.

Key Spectral Changes in DDMA Polymerization

The polymerization of this compound into poly(this compound) (PDDMA) is characterized by distinct changes in the FTIR spectrum. The most significant of these is the disappearance of the carbon-carbon double bond (C=C) from the methacrylate group of the monomer.

Functional GroupWavenumber (cm⁻¹) - DDMA MonomerWavenumber (cm⁻¹) - PDDMA PolymerChange upon Polymerization
C=C Stretch~1636AbsentDisappearance
C=O Stretch (Ester)~1720~1730Slight Shift
C-O Stretch (Ester)~1160~1150Slight Shift
=C-H Bending~940AbsentDisappearance
C-H Stretch (Alkyl)~2850-2960~2850-2960No Significant Change

Table 1: Key FTIR peak changes observed during the polymerization of this compound.

The disappearance of the peak around 1636 cm⁻¹, which corresponds to the C=C stretching vibration, is the primary indicator of successful polymerization.[1][2] The ester carbonyl (C=O) peak at approximately 1720 cm⁻¹ remains in the polymer, often with a slight shift, as it is not directly involved in the polymerization reaction.[3]

Experimental Protocol for FTIR Analysis of DDMA Polymerization

This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR for monitoring the polymerization of DDMA. ATR-FTIR is a convenient technique as it requires minimal sample preparation.

Materials:

  • This compound (DDMA) monomer

  • Initiator (e.g., azobisisobutyronitrile - AIBN)

  • ATR-FTIR spectrometer

Procedure:

  • Initial Spectrum: Acquire a background spectrum on the clean ATR crystal. Place a small drop of the DDMA monomer/initiator mixture onto the ATR crystal and record the initial spectrum.

  • Initiate Polymerization: Initiate the polymerization according to the specific reaction conditions (e.g., by heating or UV irradiation).

  • Monitor the Reaction: Collect FTIR spectra at regular intervals throughout the polymerization process.

  • Data Analysis: Monitor the decrease in the absorbance of the C=C stretching peak at ~1636 cm⁻¹. The degree of conversion can be calculated by comparing the peak height or area of the C=C bond at different time points to its initial value. An internal standard peak that does not change during the reaction, such as the C=O ester peak, can be used for normalization.[1]

Instrument Settings:

  • Mode: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000 - 650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16-32 scans per spectrum

FTIR_Workflow cluster_preparation Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Monomer DDMA Monomer + Initiator ATR_FTIR ATR-FTIR Spectrometer Monomer->ATR_FTIR Place on ATR crystal Initial_Spectrum Record Initial Spectrum (t=0) ATR_FTIR->Initial_Spectrum Monitor_Reaction Collect Spectra Over Time Initial_Spectrum->Monitor_Reaction Initiate Polymerization Analyze_Spectra Analyze Peak Changes Monitor_Reaction->Analyze_Spectra Confirm_Polymerization Confirm Polymerization Analyze_Spectra->Confirm_Polymerization Disappearance of C=C peak (~1636 cm⁻¹)

FTIR analysis workflow for DDMA polymerization.

Comparison with Alternative Techniques

While FTIR is a powerful tool, other analytical techniques can provide complementary or more detailed information about the resulting polymer.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Vibrational spectroscopy of chemical bondsConfirmation of polymerization, degree of conversion, reaction kineticsRapid, non-destructive, minimal sample preparation, real-time monitoring possibleIndirect information on molecular weight and structure, can be less sensitive for very low monomer concentrations
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, confirmation of polymerization, monomer conversion, polymer tacticityHighly detailed structural information, quantitativeSlower than FTIR, requires deuterated solvents, more expensive instrumentation
Gel Permeation Chromatography (GPC) Separation based on hydrodynamic volumeMolecular weight distribution (Mw, Mn), polydispersity index (PDI)Provides crucial information on polymer size and uniformityDoes not directly confirm polymerization of the correct monomer, requires soluble polymer, column calibration needed
Differential Scanning Calorimetry (DSC) Measurement of heat flow during temperature changesGlass transition temperature (Tg), melting point (Tm), heat of polymerizationProvides information on thermal properties of the polymerDoes not provide structural information, may not be sensitive to small amounts of residual monomer

Table 2: Comparison of FTIR with other analytical techniques for polymer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is another excellent technique for confirming DDMA polymerization. The disappearance of the vinyl proton signals of the monomer (typically in the 5.5-6.5 ppm range) and the appearance of broad signals corresponding to the polymer backbone protons are clear indicators of polymerization. NMR can also provide quantitative information on the degree of conversion by integrating the signals of the monomer and polymer.[4]

Gel Permeation Chromatography (GPC)

GPC is the standard method for determining the molecular weight and molecular weight distribution of polymers.[5] While it does not directly confirm that the desired polymerization has occurred, a successful polymerization will result in a significant increase in molecular weight compared to the monomer. A narrow polydispersity index (PDI) often indicates a well-controlled polymerization.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).[6] For poly(this compound), the Tg is reported to be around -65 °C. The presence of a distinct Tg is indicative of the formation of an amorphous polymer.

Logical_Relationship cluster_Confirmation Confirmation of Polymerization cluster_Characterization Polymer Characterization DDMA_Polymerization DDMA Polymerization FTIR FTIR Analysis (Disappearance of C=C) DDMA_Polymerization->FTIR NMR NMR Analysis (Disappearance of vinyl protons) DDMA_Polymerization->NMR GPC GPC Analysis (Molecular Weight & PDI) DDMA_Polymerization->GPC DSC DSC Analysis (Glass Transition Temp.) DDMA_Polymerization->DSC

Relationship between polymerization and analytical techniques.

Conclusion

FTIR spectroscopy is a highly effective and efficient method for confirming the polymerization of this compound. Its speed, ease of use, and ability to provide real-time data make it an invaluable tool for reaction monitoring. For a more comprehensive characterization of the resulting poly(this compound), a multi-technique approach is recommended. Combining FTIR with NMR provides unambiguous structural confirmation, while GPC and DSC offer critical insights into the physical properties of the polymer, such as its molecular weight and thermal behavior. The choice of analytical technique will ultimately depend on the specific information required by the researcher.

References

Thermal Degradation of Poly(dodecyl methacrylate): A Comparative Analysis by Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the thermal stability of poly(dodecyl methacrylate) against other common poly(alkyl methacrylates), supported by thermogravimetric analysis (TGA) data. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the thermal degradation behavior of these polymers, including experimental protocols and comparative data.

The thermal stability of polymers is a critical parameter for their application in various fields, including drug delivery, where it can influence manufacturing processes, storage stability, and the performance of the final product. Poly(alkyl methacrylates) are a versatile class of polymers with tunable properties based on the length of their alkyl side chains. This guide focuses on the thermal degradation of poly(this compound) and provides a comparative analysis with poly(methyl methacrylate) (PMMA) and poly(butyl methacrylate) (PBMA) using thermogravimetric analysis (TGA).

Comparative Thermal Stability of Poly(alkyl methacrylates)

Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature. Key parameters obtained from TGA include the onset temperature of degradation (Tonset), the temperature of maximum degradation rate (Tpeak), and the percentage of residual mass (char yield) at the end of the experiment.

The thermal stability of poly(alkyl methacrylates) is influenced by the length of the alkyl side chain. Generally, the degradation of poly(alkyl methacrylates) is dominated by depolymerization to the monomer.

Below is a summary of the thermal degradation data for poly(this compound) in comparison to poly(methyl methacrylate) and poly(butyl methacrylate).

PolymerOnset Temperature (Tonset) (°C)Peak Degradation Temperature (Tpeak) (°C)Char Yield (%)
Poly(this compound)~300Not explicitly stated in the provided results~0
Poly(methyl methacrylate) (PMMA)250 - 350[1]290 (first step), 365 (second step)[2]~0[3]
Poly(butyl methacrylate) (PBMA)~250Not explicitly stated in the provided results~0

Note: The data presented is compiled from various sources and experimental conditions may vary. The thermal degradation of PMMA can occur in multiple stages depending on factors like polymerization method and molecular weight.[2][4][5]

Experimental Protocol: Thermogravimetric Analysis (TGA)

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable TGA data. The following protocol provides a general framework for the thermal degradation analysis of poly(alkyl methacrylates).

1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer is used.

  • Sample: 5-10 mg of the polymer sample is accurately weighed into a clean, inert sample pan (e.g., aluminum or platinum).

  • Sample Form: The sample should be in a consistent form, such as a powder or a small piece of film, to ensure uniform heat transfer.

2. Experimental Conditions:

  • Purge Gas: An inert gas, typically nitrogen, is used at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete degradation (e.g., 600 °C).

  • Data Acquisition: The instrument records the sample mass as a function of temperature and time.

3. Data Analysis:

  • The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are plotted.

  • Tonset: Determined as the temperature at which a significant deviation from the baseline mass is observed. It can be calculated using various methods, such as the intersection of the baseline with the tangent of the steepest mass loss.

  • Tpeak: The temperature at which the maximum rate of mass loss occurs, identified as the peak in the DTG curve.

  • Char Yield: The percentage of the initial sample mass remaining at the end of the experiment.

TGA Experimental Workflow

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (Purge Gas, Temp. Program) sample_prep->instrument_setup run_tga Run TGA Experiment instrument_setup->run_tga data_acq Data Acquisition (Mass vs. Temperature) run_tga->data_acq data_analysis Data Analysis (TGA & DTG Curves) data_acq->data_analysis determine_params Determine Key Parameters (Tonset, Tpeak, Char Yield) data_analysis->determine_params end End determine_params->end

Caption: Workflow of a TGA experiment.

References

A Comparative Guide to the Thermal Properties of Poly(dodecyl methacrylate) via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of poly(dodecyl methacrylate) (PDMA) and other common poly(alkyl methacrylates) as determined by Differential Scanning Calorimetry (DSC). The data presented herein is essential for understanding the material's behavior at various temperatures, which is critical for applications in drug delivery, polymer science, and material engineering.

Comparison of Thermal Properties of Poly(alkyl methacrylates)

The thermal characteristics of poly(alkyl methacrylates) are significantly influenced by the length of the alkyl side chain. As the side chain length increases, the glass transition temperature (Tg) generally decreases due to increased chain flexibility. For longer side chains, such as in PDMA, side-chain crystallization can occur, leading to a distinct melting temperature (Tm).

PolymerAbbreviationGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Heat Capacity (Cp) Data
Poly(methyl methacrylate)PMMA105 - 125[1][2][3][4]Not typically observed (amorphous)[1][5]Available[1]
Poly(ethyl methacrylate)PEMA~65[6]Not typically observed (amorphous)Available[7]
Poly(butyl methacrylate)PBMA~20-39[6][8]Not typically observed (amorphous)Available[7]
Poly(hexyl methacrylate)PHMA~ -5 to -18[6][9]Not typically observed (amorphous)Available[7]
Poly(this compound) PDMA -65 [10]-34 [11]Available [12]

Experimental Protocol: DSC Analysis of Poly(alkyl methacrylates)

This protocol is based on the ASTM D3418 standard for determining the transition temperatures of polymers by DSC.[13][14]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.[15]

  • Hermetically seal the pan to ensure a controlled atmosphere during the experiment.

  • Prepare an empty, sealed aluminum pan to be used as a reference.[14]

2. Instrument Setup and Calibration:

  • Place the sample pan and the reference pan into the DSC instrument's cell.

  • Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Perform temperature and enthalpy calibrations using certified standards, such as indium, before running the samples.[15]

3. Thermal Analysis Program:

  • First Heating Scan:

    • Equilibrate the sample at a temperature well below the expected transitions (e.g., -100°C).

    • Heat the sample at a constant rate of 10°C/min or 20°C/min to a temperature above all expected transitions (e.g., 150°C for PMMA, or 50°C for PDMA).[14][15] This scan is used to erase the thermal history of the sample.

  • Cooling Scan:

    • Cool the sample from the upper temperature limit to the initial low temperature at a controlled rate (e.g., 10°C/min).

  • Second Heating Scan:

    • Reheat the sample at the same rate as the first heating scan. The data from this scan is typically used for analysis of the glass transition and melting phenomena.[9]

4. Data Analysis:

  • The DSC thermogram plots heat flow versus temperature.

  • Glass Transition Temperature (Tg): Determined as the midpoint of the step-like change in the heat flow curve.[6]

  • Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak.

  • Enthalpy of Fusion (ΔHm): Calculated by integrating the area under the melting peak.

Experimental Workflow for DSC Analysis

The following diagram illustrates the key steps in the DSC measurement of poly(alkyl methacrylates).

DSC_Workflow DSC Experimental Workflow for Poly(alkyl Methacrylate) Analysis cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of Polymer encapsulate Encapsulate in Aluminum Pan weigh->encapsulate load_sample Load Sample & Reference Pans encapsulate->load_sample purge Purge with Inert Gas (N2) load_sample->purge calibrate Calibrate with Standards purge->calibrate first_heat First Heating Scan (erase thermal history) calibrate->first_heat cool Controlled Cooling Scan first_heat->cool second_heat Second Heating Scan (for analysis) cool->second_heat plot_thermogram Plot Heat Flow vs. Temperature second_heat->plot_thermogram determine_tg Determine Tg (midpoint of step) plot_thermogram->determine_tg determine_tm Determine Tm (peak of endotherm) plot_thermogram->determine_tm

Caption: Workflow for DSC analysis of poly(alkyl methacrylates).

References

Dodecyl Methacrylate Polymerization: A Comparative Guide to Bulk vs. Nanoconfined Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polymerization is critical for material design and application. This guide provides a comprehensive comparison of dodecyl methacrylate (DMA) polymerization under bulk and nanoconfined conditions, supported by experimental data, to inform your selection of synthesis strategy.

The polymerization of this compound, a key monomer in various applications, exhibits significantly different kinetics and produces polymers with distinct properties when conducted in bulk versus within a nanoconfined environment. Nanoconfinement, typically achieved by utilizing nanoporous materials as hosts, introduces surface interactions and spatial restrictions that profoundly alter the polymerization process. This guide objectively compares these two methodologies, providing the detailed experimental data and protocols necessary for informed decision-making in your research and development endeavors.

Key Performance Metrics: Bulk vs. Nanoconfinement

The decision to employ bulk or nanoconfined polymerization hinges on the desired polymer characteristics. The following table summarizes the key quantitative differences observed during the free radical polymerization of this compound initiated by di-tert-butyl peroxide (DtBP).

ParameterBulk PolymerizationNanoconfined Polymerization (in Controlled Pore Glass)
Reaction Rate LowerHigher[1][2][3]
Activation Energy HigherApproximately 10% lower[1][2]
Molecular Weight Increases as temperature decreases; higher at high temperatures.[1][2][3][4]Smaller compared to bulk at high temperatures.[1][2][3][4]
Cross-Linking Cross-linked product forms at temperatures ≤ 140°C.[3][4]Cross-linking is suppressed.[3][4]
Autoacceleration Occurs at later stages and higher conversions.Occurs at shorter times and lower conversions.[1][5]
Induction Time ShorterLonger[5]

The Underlying Mechanisms: A Visual Comparison

The distinct outcomes of bulk and nanoconfined polymerization of this compound can be attributed to the fundamental differences in the reaction environment. The following diagram illustrates the key factors influencing the polymerization process in each scenario.

G cluster_bulk Bulk Polymerization cluster_nano Nanoconfined Polymerization Bulk_Monomer This compound Monomer Bulk_Radical Free Radicals Bulk_Monomer->Bulk_Radical Initiation Bulk_Initiator Initiator (DtBP) Bulk_Propagation Propagation Bulk_Radical->Bulk_Propagation Bulk_Termination Termination (Combination/Disproportionation) Bulk_Propagation->Bulk_Termination Diffusion Controlled Bulk_ChainTransfer Chain Transfer to Polymer Bulk_Propagation->Bulk_ChainTransfer High Mobility Bulk_Polymer High Molecular Weight Polymer Bulk_Propagation->Bulk_Polymer Bulk_Crosslinking Cross-Linked Polymer Bulk_ChainTransfer->Bulk_Crosslinking Nano_Monomer Monomer in Nanopores Nano_Radical Free Radicals Nano_Monomer->Nano_Radical Initiation Pore_Surface Pore Surface (Silanol Groups) Nano_Monomer->Pore_Surface Surface Interaction Nano_Initiator Initiator Nano_Propagation Enhanced Propagation Nano_Radical->Nano_Propagation Nano_Termination Reduced Termination Nano_Propagation->Nano_Termination Reduced Diffusivity Nano_Polymer Lower Molecular Weight Polymer Nano_Propagation->Nano_Polymer Pore_Surface->Nano_Propagation Lowers Activation Energy Bulk_Polymerization_Node Bulk Polymerization Nanoconfined_Polymerization_Node Nanoconfined Polymerization

Caption: Comparative logical flow of bulk vs. nanoconfined polymerization of this compound.

Experimental Protocols

The following are detailed methodologies for the free radical polymerization of this compound in bulk and under nanoconfinement as described in the cited literature.

Bulk Polymerization
  • Monomer and Initiator Preparation: this compound (DMA) is mixed with the initiator, di-tert-butyl peroxide (DtBP).

  • Degassing: The mixture is degassed to remove dissolved oxygen, which can inhibit free radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.

  • Polymerization: The degassed monomer-initiator mixture is sealed in a container and placed in a controlled temperature environment (e.g., an oil bath or a differential scanning calorimeter) at temperatures ranging from 110 to 190 °C to initiate polymerization.[1][2]

  • Analysis: The progress of the polymerization is monitored using techniques such as differential scanning calorimetry (DSC) to determine the reaction kinetics.[1][3][4] The resulting polymer is characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.[4]

Nanoconfined Polymerization
  • Nanoporous Material Preparation: Controlled pore glass (CPG) with specific pore sizes (e.g., 8 nm and 50 nm) is used as the confining medium.[3] The CPG is typically dried under vacuum to remove any adsorbed water.

  • Monomer and Initiator Impregnation: The dried CPG is immersed in the degassed this compound and di-tert-butyl peroxide mixture. The mixture is allowed to impregnate the pores of the CPG.

  • Removal of Excess Monomer: After impregnation, the excess monomer-initiator mixture on the exterior of the CPG is carefully removed.

  • Polymerization: The CPG containing the monomer and initiator is then subjected to the same temperature conditions as the bulk polymerization (110 to 190 °C) in a DSC.[1][2]

  • Polymer Extraction and Analysis: Following polymerization, the polymer is extracted from the pores of the CPG using a suitable solvent. The extracted polymer is then analyzed using GPC to determine its molecular weight and polydispersity.[4]

Discussion and Implications

The accelerated reaction rate and lower activation energy observed in nanoconfined polymerization are primarily attributed to the interactions between the this compound monomer and the silanol groups on the surface of the controlled pore glass.[1][2] These interactions can orient the monomer molecules, facilitating more efficient propagation.

The suppression of cross-linking and the formation of lower molecular weight polymers under nanoconfinement are significant findings.[3][4] In bulk polymerization, the high mobility of polymer chains allows for chain transfer to the polymer, leading to branching and eventual cross-linking.[3][4] Within the confines of nanopores, the reduced diffusivity of the growing polymer chains hinders these chain transfer reactions.[5] This ability to suppress cross-linking offers a valuable tool for synthesizing linear poly(this compound) at temperatures where it would otherwise form a gel in a bulk reaction.

The earlier onset of autoacceleration in nanoconfined systems is a consequence of the decreased rate of termination reactions due to the restricted mobility of polymer chains within the nanopores.[1][5]

References

Dodecyl Methacrylate vs. Octadecyl Acrylate: A Guide to Copolymerization Reactivity Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity ratios of dodecyl methacrylate (DMA) and octadecyl acrylate (OA) in free-radical copolymerization. Understanding these reactivity ratios is crucial for predicting and controlling the microstructure of copolymers, which in turn dictates their physicochemical properties and performance in various applications, including drug delivery systems, biomaterials, and specialty coatings.

Due to the limited availability of direct experimental data for the copolymerization of this compound and octadecyl acrylate, this guide utilizes data from a closely related system: the copolymerization of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA). The structural similarities between GMA and DMA (both being methacrylates) allow for a reasonable estimation of the expected reactivity trends.

General Reactivity Principles: Methacrylates vs. Acrylates

In free-radical polymerization, the reactivity of a monomer is influenced by the stability of the propagating radical it forms. Generally, methacrylates form tertiary radicals, which are more stable than the secondary radicals formed by acrylates. This increased stability makes the methacrylate radical less reactive.[1] Consequently, in homopolymerization, acrylates tend to polymerize faster than methacrylates.[1]

However, in a copolymerization system, the relative reactivities are described by the reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homo-propagation) versus the other monomer (cross-propagation). The reactivity of the growing radical towards the comonomer plays a significant role.

Quantitative Comparison of Reactivity Ratios

As a proxy for the this compound and octadecyl acrylate system, the reactivity ratios for the copolymerization of glycidyl methacrylate (M1) and octadecyl acrylate (M2) are presented below.

Monomer Systemr1 (Methacrylate)r2 (Acrylate)r1 * r2Copolymer Type
Glycidyl Methacrylate (GMA) & Octadecyl Acrylate (ODA)1.290.680.8772Random

Data obtained from the free-radical copolymerization of GMA and ODA in toluene at 70°C, initiated by AIBN.

Based on this data, the reactivity ratio for the methacrylate (r1 = 1.29) is greater than that of the acrylate (r2 = 0.68). This suggests that the growing polymer chain ending in a methacrylate radical prefers to add another methacrylate monomer, but also readily adds the acrylate monomer. Conversely, the chain ending in an acrylate radical has a lower tendency to add another acrylate monomer and a higher preference for adding a methacrylate monomer. The product of the reactivity ratios (r1 * r2 = 0.8772) is close to 1, indicating the formation of a random copolymer.

It is important to note that while the long alkyl chains of this compound and octadecyl acrylate are not expected to fundamentally alter the intrinsic reactivity of the vinyl groups, they may introduce steric hindrance effects that could slightly modify the reactivity ratios compared to the GMA-ODA system.

Experimental Protocols

The following is a representative experimental protocol for determining the reactivity ratios of a methacrylate-acrylate copolymerization, adapted from studies on similar systems.

1. Materials:

  • Monomers: this compound (DMA) and Octadecyl acrylate (OA), inhibitors removed prior to use.

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Toluene, distilled.

  • Precipitating Agent: Methanol.

  • Inhibitor Remover: Activated basic alumina column.

2. Procedure:

  • Monomer Purification: The monomers are passed through a column of activated basic alumina to remove the inhibitor.

  • Polymerization: A series of polymerization reactions are carried out with varying initial molar feed ratios of DMA and OA.

  • For each reaction, the desired amounts of DMA, OA, and AIBN (typically 1-2 mol% with respect to the total monomer concentration) are dissolved in toluene in a reaction vessel.

  • The solution is purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • The reaction vessel is then sealed and immersed in a constant temperature bath (e.g., 70°C) to initiate polymerization.

  • The polymerization is allowed to proceed to low conversion (typically <10%) to ensure that the monomer feed composition remains relatively constant. The reaction is then quenched by rapid cooling in an ice bath.

  • Copolymer Isolation: The resulting copolymer is isolated by precipitation in a large excess of a non-solvent, such as methanol.

  • The precipitated copolymer is then filtered, washed with fresh non-solvent, and dried under vacuum to a constant weight.

  • Copolymer Composition Analysis: The composition of the isolated copolymer is determined using an appropriate analytical technique, such as Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The relative peak areas of characteristic protons from each monomer unit are used to calculate the molar composition of the copolymer.

  • Reactivity Ratio Calculation: The reactivity ratios are then determined from the monomer feed composition and the resulting copolymer composition data using established methods like the Fineman-Ross or Kelen-Tüdös methods.

Visualization of the Copolymerization Process

The following diagrams illustrate the logical workflow of the experimental procedure and the fundamental steps of the free-radical copolymerization mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Solution_Prep Preparation of Monomer/Initiator Solution in Toluene Monomer_Purification->Solution_Prep Initiator_Purification Initiator Purification Initiator_Purification->Solution_Prep Degassing Degassing with N2/Ar Solution_Prep->Degassing Polymerization Polymerization at 70°C (Low Conversion) Degassing->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Isolation Copolymer Isolation & Drying Precipitation->Isolation Composition_Analysis ¹H-NMR Analysis for Copolymer Composition Isolation->Composition_Analysis Reactivity_Ratio_Calc Reactivity Ratio Calculation (e.g., Fineman-Ross) Composition_Analysis->Reactivity_Ratio_Calc

Caption: Experimental workflow for determining reactivity ratios.

Copolymerization_Mechanism cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_Formation Radical_Formation Initiator->Radical_Formation Heat Initiation_DMA Initiation_DMA Radical_Formation->Initiation_DMA + DMA (M1) Initiation_OA Initiation_OA Radical_Formation->Initiation_OA + OA (M2) DMA_Radical ~DMA• Initiation_DMA->DMA_Radical OA_Radical ~OA• Initiation_OA->OA_Radical DMA_Radical->DMA_Radical DMA_Radical->OA_Radical + OA (k12) Termination Combination or Disproportionation DMA_Radical->Termination OA_Radical->DMA_Radical + DMA (k21) OA_Radical->OA_Radical OA_Radical->Termination

Caption: Free-radical copolymerization mechanism.

References

Unveiling the Mechanical Landscape of Dodecyl Methacrylate and Butyl Methacrylate Copolymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of copolymers is paramount for designing advanced materials with tailored functionalities. This guide provides a comparative overview of the mechanical characteristics of copolymers incorporating dodecyl methacrylate (DDMA) and butyl methacrylate (BMA), offering valuable insights for material selection and development.

Executive Summary of Mechanical Properties

The incorporation of either this compound or n-butyl acrylate into a poly(2-hydroxyethyl methacrylate) backbone results in significant changes to the material's mechanical profile. Copolymers containing n-butyl acrylate generally exhibit rubber-like properties when swollen in water, with tensile moduli in the range of 0.17-0.50 MPa.[1] In contrast, copolymers with this compound can transition from a rubber-like to a leathery state with increasing DDMA content, demonstrating substantially higher tensile modulus and strength, in the ranges of 12-32 MPa and 3-4 MPa, respectively.[1]

Quantitative Data Comparison

The following table summarizes the key mechanical properties of 2-hydroxyethyl methacrylate (HEMA) copolymers with either n-butyl acrylate or this compound, as determined from experimental studies.

PropertyHEMA-co-n-Butyl AcrylateHEMA-co-Dodecyl MethacrylatePoly(2-hydroxyethyl methacrylate) (Reference)
Tensile Modulus (E) 0.17-0.50 MPa12-32 MPa (leathery state)0.39 MPa
Tensile Strength (σu) 0.7-0.9 MPa3-4 MPa (leathery state)0.32 MPa
Strain-at-Break (εu) 5-7Not specified1.81

Note: The data for HEMA-co-Dodecyl Methacrylate copolymers corresponds to a weight fraction of DDMA between 0.30 and 0.62, where the material is in a leathery state. For DDMA content less than 0.2 or greater than 0.8, the copolymers are rubber-like.[1] The data for HEMA-co-n-Butyl Acrylate copolymers corresponds to a comonomer weight fraction in the range of 0.36 to 0.56.[1]

Experimental Methodologies

The data presented in this guide is based on established experimental protocols for the synthesis and mechanical testing of methacrylate copolymers.

Copolymer Synthesis

Copolymers of 2-hydroxyethyl methacrylate with either n-butyl acrylate or this compound were prepared through bulk polymerization. The process involves mixing the respective monomers with a suitable initiator, such as benzoyl peroxide, and heating the mixture to induce polymerization. The resulting polymer can then be purified and cast into films for mechanical testing.

Mechanical Testing: Tensile Measurements

The tensile properties of the copolymer films were determined using a dynamic mechanical analyzer. The key steps in the experimental protocol are as follows:

  • Sample Preparation: Dumbbell-shaped specimens were cut from the prepared copolymer films.

  • Equilibrium Swelling: The specimens were swollen to equilibrium in water before testing.

  • Tensile Test: The swollen specimens were subjected to a uniaxial tensile force at a constant strain rate until fracture.

  • Data Acquisition: The stress and strain were continuously recorded throughout the test to generate a stress-strain curve.

  • Property Calculation:

    • Tensile Modulus (Young's Modulus): Calculated from the initial linear portion of the stress-strain curve.

    • Tensile Strength: The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The maximum strain the material can endure before fracturing.

Structure-Property Relationships

The observed differences in the mechanical properties of HEMA copolymers with DDMA and BMA can be attributed to the distinct chemical structures of the dodecyl and butyl side chains.

G cluster_monomers Monomers cluster_copolymer Copolymer Properties DDMA This compound (DDMA) (Long, flexible alkyl chain) DDMA_Copolymer p(HEMA-co-DDMA) Leathery, Higher Modulus & Strength DDMA->DDMA_Copolymer Increased side-chain length and hydrophobicity leads to leathery behavior at certain concentrations BMA Butyl Methacrylate (BMA) (Shorter alkyl chain) BMA_Copolymer p(HEMA-co-BMA) Rubber-like, Lower Modulus & Strength BMA->BMA_Copolymer Shorter side-chain results in more flexible, rubber-like material when hydrated

Caption: Influence of alkyl chain length on copolymer mechanical properties.

The longer, more hydrophobic dodecyl chain in DDMA leads to stronger intermolecular interactions and potentially physical crosslinking within the polymer network, resulting in a stiffer, stronger material. In contrast, the shorter butyl chain in BMA imparts more flexibility to the copolymer, leading to classic rubber-like elasticity.

Experimental Workflow for Mechanical Characterization

The logical flow for characterizing the mechanical properties of these copolymers is outlined below.

G cluster_synthesis Synthesis & Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Monomers Select Monomers (e.g., HEMA, DDMA/BMA) Polymerization Bulk Polymerization Monomers->Polymerization Film_Casting Solvent Casting of Films Polymerization->Film_Casting Sample_Prep Prepare Dumbbell Specimens Film_Casting->Sample_Prep Swelling Equilibrium Swelling in Water Sample_Prep->Swelling Tensile_Test Uniaxial Tensile Testing Swelling->Tensile_Test Stress_Strain Generate Stress-Strain Curve Tensile_Test->Stress_Strain Properties Calculate Modulus, Strength, and Elongation at Break Stress_Strain->Properties

Caption: Workflow for mechanical property analysis of methacrylate copolymers.

References

A Comparative Guide to Initiators for Dodecyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of dodecyl methacrylate (DDMA) is a critical process in the synthesis of a wide range of materials, from lubricating oil additives and coatings to drug delivery vehicles and biomedical devices. The choice of initiator plays a pivotal role in determining the final polymer's properties, including molecular weight, molecular weight distribution (polydispersity), and architecture. This guide provides an objective comparison of common initiators for DDMA polymerization, supported by experimental data, to aid researchers in selecting the most suitable initiating system for their specific application.

Executive Summary

This guide compares three primary classes of initiators for the polymerization of this compound: free-radical initiators, controlled radical polymerization (CRP) agents (specifically RAFT agents and ATRP initiators), and anionic initiators.

  • Free-Radical Initiators are cost-effective and straightforward to use, making them suitable for applications where precise control over polymer architecture is not paramount. However, they typically yield polymers with broad molecular weight distributions.

  • Controlled Radical Polymerization (CRP) Agents offer a significant advantage in synthesizing well-defined polymers with predictable molecular weights and low polydispersity. This control is crucial for applications requiring uniform polymer chains, such as in drug delivery systems and nanotechnology.

  • Anionic Initiators can also produce polymers with low polydispersity but require stringent reaction conditions to prevent premature termination.

Classification of Initiators for this compound Polymerization

The selection of an initiator is fundamentally tied to the desired polymerization mechanism and the resulting polymer characteristics. The following diagram illustrates the classification of common initiators for this compound polymerization.

G Classification of Initiators for this compound Polymerization Free-Radical Free-Radical Azo Compounds Azo Compounds Free-Radical->Azo Compounds Peroxides Peroxides Free-Radical->Peroxides Controlled Radical Controlled Radical ATRP ATRP Controlled Radical->ATRP RAFT RAFT Controlled Radical->RAFT Anionic Anionic Organolithium Organolithium Anionic->Organolithium AIBN AIBN Azo Compounds->AIBN EBiB + CuBr/PMDETA Ethyl 2-bromoisobutyrate + CuBr/PMDETA ATRP->EBiB + CuBr/PMDETA Dithiobenzoates Dithiobenzoates RAFT->Dithiobenzoates Trithiocarbonates Trithiocarbonates RAFT->Trithiocarbonates s-BuLi s-BuLi Organolithium->s-BuLi BPO BPO DtBP DtBP BPCH BPCH Polymerization Methods Polymerization Methods Polymerization Methods->Controlled Radical Polymerization Methods->Anionic Peroxides->BPO Peroxides->DtBP Peroxides->BPCH

Caption: Initiator classification for DDMA polymerization.

Performance Comparison of Initiators

The following tables summarize the performance of various initiators for this compound polymerization based on data reported in the literature. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Free-Radical Initiators for this compound Polymerization

InitiatorTypeTemperature (°C)SolventMonomer:Initiator RatioConversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Di-tert-butyl peroxide (DtBP)Peroxide110 - 190Bulk200:1 (by mass)>90 (at 160°C)150,000 (at 160°C)450,000 (at 160°C)3.0 (at 160°C)[1]
1,1-di(tert-butylperoxy)cyclohexane (BPCH)Bifunctional Peroxide115Xylene2000:1HighHigh-Narrower than monofunctional
Dibenzoyl peroxide (BPO)Peroxide95Xylene2000:1HighHigh--
2,2'-Azobis(isobutyronitrile) (AIBN)Azo Compound60 - 80BenzeneVaried---Broad[2]

Table 2: Controlled Radical Polymerization (CRP) of this compound

Polymerization MethodInitiator/CTATemperature (°C)SolventMonomer:CTA:Initiator RatioConversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
RAFTCumyl dithiobenzoate (CDB) / AIBN70Toluene100:1:0.2>9025,00028,0001.12[3]
RAFT2-Cyano-2-propyl dodecyl trithiocarbonate / AIBN70Toluene100:1:0.1>9526,00029,1201.12[4][5]
ATRPEthyl 2-bromoisobutyrate / CuBr/PMDETA50Toluene100:1:1>9025,400 (theoretical)-<1.2[6] (Data for MMA, analogous for DDMA)

Table 3: Anionic Polymerization of this compound

InitiatorLigandTemperature (°C)SolventMonomer:Initiator RatioConversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
sec-Butyllithium (s-BuLi)LiCl-78THF100:1>9525,400 (theoretical)-<1.1[7] (Data for other methacrylates, analogous for DDMA)

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative methodologies for each type of polymerization.

General Experimental Workflow

The following diagram outlines a generalized workflow for a typical polymerization experiment.

G General Experimental Workflow for Polymerization Reagent Preparation Reagent Preparation Weigh Monomer, Initiator, Solvent Weigh Monomer, Initiator, Solvent Reagent Preparation->Weigh Monomer, Initiator, Solvent Reaction Setup Reaction Setup Assemble Glassware Assemble Glassware Reaction Setup->Assemble Glassware Polymerization Polymerization Heat to Reaction Temp Heat to Reaction Temp Polymerization->Heat to Reaction Temp Polymer Isolation Polymer Isolation Precipitate Polymer Precipitate Polymer Polymer Isolation->Precipitate Polymer Characterization Characterization GPC (Mn, Mw, PDI) GPC (Mn, Mw, PDI) Characterization->GPC (Mn, Mw, PDI) NMR (Conversion, Composition) NMR (Conversion, Composition) Characterization->NMR (Conversion, Composition) Weigh Monomer, Initiator, Solvent->Reaction Setup Degas Reaction Mixture Degas Reaction Mixture Assemble Glassware->Degas Reaction Mixture Degas Reaction Mixture->Polymerization Monitor Conversion Monitor Conversion Heat to Reaction Temp->Monitor Conversion Monitor Conversion->Polymer Isolation Dry Polymer Dry Polymer Precipitate Polymer->Dry Polymer Dry Polymer->Characterization Remove Inhibitor Remove Inhibitor Remove Inhibitor->Reaction Setup

Caption: A generalized experimental workflow.

1. Free-Radical Polymerization (Example: AIBN initiator)

  • Materials: this compound (DDMA, inhibitor removed), 2,2'-azobis(isobutyronitrile) (AIBN), toluene (anhydrous).

  • Procedure:

    • DDMA is passed through a column of basic alumina to remove the inhibitor.

    • In a Schlenk flask equipped with a magnetic stir bar, DDMA (e.g., 10 g, 39.3 mmol) and AIBN (e.g., 0.065 g, 0.39 mmol) are dissolved in toluene (e.g., 10 mL).

    • The flask is sealed, and the solution is degassed by three freeze-pump-thaw cycles.

    • The flask is then backfilled with nitrogen or argon and immersed in a preheated oil bath at 70°C.

    • The polymerization is allowed to proceed for a specified time (e.g., 6 hours).

    • The reaction is quenched by cooling the flask in an ice bath and exposing the contents to air.

    • The polymer is isolated by precipitation into a large excess of cold methanol, filtered, and dried under vacuum at 40°C to a constant weight.

2. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

  • Materials: DDMA (inhibitor removed), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), AIBN, and an appropriate solvent (e.g., toluene or 1,4-dioxane).

  • Procedure:

    • DDMA, the RAFT agent, and AIBN are weighed and dissolved in the solvent in a reaction flask. A typical molar ratio would be [DDMA]:[RAFT agent]:[AIBN] = 100:1:0.1.

    • The solution is thoroughly degassed via three freeze-pump-thaw cycles.

    • The flask is placed in a thermostatically controlled oil bath at a specific temperature (e.g., 70°C).

    • Samples are withdrawn periodically via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by GPC).

    • The polymerization is stopped by rapid cooling and exposure to air.

    • The polymer is purified by precipitation in a non-solvent like methanol and dried under vacuum.

3. Atom Transfer Radical Polymerization (ATRP)

  • Materials: DDMA (inhibitor removed), an initiator (e.g., ethyl 2-bromoisobutyrate, EBiB), a catalyst (e.g., copper(I) bromide, CuBr), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., toluene).

  • Procedure:

    • In a Schlenk flask, CuBr is added. The flask is sealed and purged with nitrogen.

    • Degassed DDMA, EBiB, and PMDETA are added to the flask via syringe. A typical molar ratio would be [DDMA]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1.

    • The flask is subjected to a few freeze-pump-thaw cycles to ensure the removal of oxygen.

    • The flask is then placed in an oil bath at the desired temperature (e.g., 50°C).

    • The polymerization is monitored by taking samples at regular intervals.

    • The reaction is terminated by opening the flask to air, which oxidizes the copper catalyst.

    • The mixture is diluted with a suitable solvent (e.g., THF) and passed through a neutral alumina column to remove the copper catalyst. The polymer is then precipitated in methanol and dried.

4. Anionic Polymerization

  • Materials: DDMA (rigorously purified and dried), an organolithium initiator (e.g., sec-butyllithium, s-BuLi), an anhydrous and deoxygenated solvent (e.g., tetrahydrofuran, THF), and a terminating agent (e.g., degassed methanol).

  • Procedure:

    • All glassware must be flame-dried under vacuum and cooled under a stream of dry argon.

    • THF is freshly distilled from a sodium/benzophenone ketyl under an argon atmosphere.

    • DDMA is purified by distillation over calcium hydride.

    • The purified THF is transferred to the reaction flask via cannula, and the flask is cooled to -78°C in a dry ice/acetone bath.

    • The initiator, s-BuLi, is added dropwise via syringe until a faint persistent yellow color is observed, indicating the titration of impurities. Then the calculated amount of initiator is added.

    • The purified DDMA is added slowly to the initiator solution. The polymerization is typically very fast.

    • After the desired reaction time (often just a few minutes), the polymerization is terminated by the addition of a small amount of degassed methanol.

    • The polymer is precipitated in methanol, filtered, and dried under vacuum.

Conclusion

The choice of initiator for the polymerization of this compound has a profound impact on the resulting polymer's properties and, consequently, its suitability for various applications.

  • For applications where low cost and ease of synthesis are the primary concerns and precise control over molar mass is not critical, free-radical initiators such as AIBN and BPO are excellent choices.

  • For advanced applications in fields like drug delivery, nanotechnology, and specialty coatings, where well-defined polymer architectures with low polydispersity are essential, controlled radical polymerization techniques like RAFT and ATRP are the methods of choice. They allow for the synthesis of block copolymers and other complex architectures with a high degree of precision.

  • Anionic polymerization also offers a route to well-defined polymers but its sensitivity to impurities and the requirement for stringent reaction conditions make it a more specialized technique.

Researchers should carefully consider the desired polymer characteristics and the experimental capabilities available when selecting an initiator for this compound polymerization. The data and protocols presented in this guide provide a foundation for making an informed decision.

References

A Comparative Guide to Hydrophobic Surfaces: Water Contact Angle Analysis of Dodecyl Methacrylate Grafted Surfaces and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to control surface wettability, this guide provides a comprehensive comparison of dodecyl methacrylate (DDMA) grafted surfaces with other common hydrophobic materials. Objective performance is evaluated through water contact angle measurements, supported by detailed experimental protocols for surface modification and characterization.

The ability to precisely engineer the hydrophobicity of a surface is critical in a vast array of scientific and technological applications, from biomedical devices and drug delivery systems to microfluidics and anti-fouling coatings. The water contact angle (WCA) is a primary and direct measure of a solid surface's hydrophobicity. A higher contact angle indicates greater hydrophobicity, signifying that water beads up and has minimal interaction with the surface. This guide focuses on the performance of surfaces grafted with this compound (DDMA), a long-chain alkyl methacrylate, and compares its water repellency to established hydrophobic materials such as polytetrafluoroethylene (PTFE), polydimethylsiloxane (PDMS), and self-assembled monolayers (SAMs) of alkyl silanes.

Comparative Analysis of Water Contact Angles

The following table summarizes the static, advancing, and receding water contact angles for various hydrophobic surfaces, providing a quantitative basis for comparison. Advancing and receding contact angles are dynamic measurements that offer insights into contact angle hysteresis, which is the difference between the two. Lower hysteresis is often indicative of a more chemically homogeneous and smooth surface.

Surface MaterialSubstrateGrafting/Coating MethodStatic WCA (°)Advancing WCA (°)Receding WCA (°)Reference
Poly(this compound) (PDMA) PET FabricPlasma Polymerization153--[1]
PET Fabric (after 45 washes)Plasma Polymerization88--[1]
Silicon WaferSpin Coating~110--[2]
Polytetrafluoroethylene (PTFE) -Bulk Material108 - 130~115~95[3][4]
Polydimethylsiloxane (PDMS) -Bulk Material~110113 - 11995 - 100[5][6]
Alkyl Silane SAM Silicon DioxideVapor Deposition~110--[7]

Note: WCA values can vary depending on the specific experimental conditions, including the purity of materials, surface roughness, and measurement parameters.

Experimental Protocols

Reproducibility in surface science is paramount. The following sections provide detailed methodologies for surface grafting and water contact angle measurement to aid researchers in their experimental design.

Surface Grafting: Plasma-Initiated Polymerization of this compound

This protocol describes a general procedure for grafting DDMA onto a silicon wafer surface using plasma-initiated polymerization.

Materials:

  • Silicon wafers

  • This compound (DDMA) monomer, inhibitor removed

  • Argon gas (high purity)

  • Isopropanol and deionized water for cleaning

  • Plasma cleaner/reactor

  • Schlenk flask and vacuum line

  • Heating mantle or oil bath

Procedure:

  • Substrate Cleaning:

    • Sonically clean silicon wafers in isopropanol for 15 minutes, followed by a thorough rinse with deionized water.

    • Dry the wafers under a stream of nitrogen gas.

    • Treat the cleaned wafers with an oxygen plasma for 5 minutes to generate surface-activating hydroxyl groups.

  • Monomer Preparation:

    • Purify the DDMA monomer by passing it through a column of basic alumina to remove the inhibitor.

    • Degas the purified monomer by three freeze-pump-thaw cycles.

  • Plasma-Initiated Grafting:

    • Place the plasma-treated silicon wafers into the reaction chamber of the plasma reactor.

    • Evacuate the chamber to a base pressure of <100 mTorr.

    • Introduce argon gas at a controlled flow rate to generate a stable plasma.

    • Expose the substrates to the argon plasma for a specified time (e.g., 1-5 minutes) to create surface radicals.

    • After plasma treatment, vent the chamber and quickly transfer the activated substrates to a Schlenk flask containing the degassed DDMA monomer under an inert atmosphere.

    • Heat the reaction mixture to a desired temperature (e.g., 60-80 °C) and allow the polymerization to proceed for a set duration (e.g., 12-24 hours).

  • Post-Grafting Cleaning:

    • After the reaction, remove the grafted wafers and wash them extensively with a good solvent for poly(DDMA) (e.g., toluene or tetrahydrofuran) to remove any non-grafted polymer.

    • Rinse the wafers with isopropanol and deionized water.

    • Dry the grafted surfaces under a stream of nitrogen.

Water Contact Angle Measurement: Sessile Drop Method

This protocol outlines the standard procedure for measuring static, advancing, and receding water contact angles using a goniometer.

Materials and Equipment:

  • Goniometer with a high-resolution camera and analysis software

  • Syringe with a fine-gauge, flat-tipped needle

  • High-purity deionized water

  • Sample stage

Procedure:

  • Instrument Setup:

    • Ensure the goniometer is placed on a vibration-free table.

    • Clean the syringe and needle thoroughly and fill the syringe with deionized water, ensuring no air bubbles are present.

    • Mount the syringe on the dispenser unit of the goniometer.

  • Sample Placement:

    • Place the surface-grafted sample on the sample stage.

    • Adjust the stage height to bring the sample surface into focus.

  • Static Contact Angle Measurement:

    • Carefully dispense a small droplet of water (typically 2-5 µL) onto the sample surface.

    • Allow the droplet to equilibrate for 30-60 seconds.

    • Capture a high-resolution image of the droplet.

    • Use the goniometer software to analyze the image and determine the angle formed at the three-phase (solid-liquid-vapor) contact point. This is the static water contact angle.

    • Repeat the measurement at multiple locations on the surface to ensure statistical relevance.

  • Advancing and Receding Contact Angle Measurement:

    • Dispense a droplet of water onto the surface as in the static measurement.

    • Slowly add more water to the droplet through the needle, causing the contact line to advance. The contact angle measured just as the contact line begins to move is the advancing contact angle.

    • Slowly withdraw water from the droplet, causing the contact line to recede. The contact angle measured just as the contact line begins to retract is the receding contact angle.

    • Record both the advancing and receding angles. The difference between these two values is the contact angle hysteresis.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the surface modification and characterization process described in this guide.

experimental_workflow cluster_grafting Surface Grafting cluster_characterization Surface Characterization sub_cleaning Substrate Cleaning (e.g., Silicon Wafer) plasma_activation Plasma Activation (Argon or Oxygen) sub_cleaning->plasma_activation Creates active sites polymerization Graft Polymerization (DDMA Monomer) plasma_activation->polymerization Initiates grafting post_cleaning Post-Grafting Cleaning polymerization->post_cleaning Removes unreacted monomer and non-grafted polymer goniometer_setup Goniometer Setup post_cleaning->goniometer_setup Grafted Surface droplet_deposition Water Droplet Deposition goniometer_setup->droplet_deposition angle_measurement Contact Angle Measurement (Static, Advancing, Receding) droplet_deposition->angle_measurement data_analysis Data Analysis angle_measurement->data_analysis comparison Comparison with Alternative Materials (PTFE, PDMS, SAMs) data_analysis->comparison Quantitative Data

Caption: Experimental workflow for surface grafting and water contact angle measurement.

Signaling Pathway and Logical Relationship Visualization

The logical relationship between surface properties and the resulting water contact angle can be visualized as follows.

surface_properties_wca cluster_surface Surface Properties cluster_liquid Liquid Properties surface_energy Surface Free Energy wca Water Contact Angle (WCA) surface_energy->wca Determines surface_chemistry Surface Chemistry (e.g., DDMA grafts) surface_chemistry->surface_energy Influences surface_roughness Surface Roughness surface_roughness->wca Modifies (Wenzel/Cassie-Baxter) surface_tension Liquid Surface Tension (Water) surface_tension->wca Interacts with

References

Safety Operating Guide

Proper Disposal of Dodecyl Methacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of dodecyl methacrylate, a compound commonly used in the synthesis of polymers and other materials. Adherence to these guidelines is critical due to the chemical's potential hazards, including skin, eye, and respiratory irritation, as well as its toxicity to aquatic life.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as butyl rubber or polyvinyl alcohol, are recommended. Nitrile gloves may offer short-term protection against small splashes but should be disposed of immediately upon contamination.[3][4]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.[1][4]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[3]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter should be used.[5]

Quantitative Data Summary for this compound Disposal

The following table summarizes key quantitative and safety data for this compound, critical for its proper handling and disposal.

ParameterValue / GuidelineSource(s)
UN Number 3082[1][2]
Hazard Class 9 (Miscellaneous hazardous materials)[1]
GHS Hazard Statements H315, H319, H335, H400, H413[1]
Disposal Consideration Treat as hazardous waste.[1][3]
Recommended Disposal Method Incineration via a licensed disposal company.[1][3]
Shelf Life (for disposal consideration) Dispose of inhibited material after 1 year of opening.[6][7]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3]

Step 1: Waste Identification and Segregation

  • Classify this compound as a hazardous waste.[3]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3][8]

Step 2: Waste Collection and Labeling

  • Use a dedicated, properly sealed, and chemically compatible container for collecting waste this compound.[3][6]

  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[3]

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[3]

  • Keep the container away from heat, direct sunlight, and incompatible materials such as oxidizing agents, acids, and bases to prevent polymerization.[3][9][10] Methacrylates can polymerize, sometimes explosively, if exposed to heat or light.[3][6]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][6]

  • Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound.

Step 5: Decontamination of Empty Containers

  • Empty containers of this compound may still pose a hazard.[6]

  • Triple rinse the empty container with a suitable solvent (e.g., acetone). Collect the first rinsate as hazardous waste.[6]

  • After triple rinsing and ensuring the container is free of residue, deface or remove the original label. The container can then typically be disposed of as regular trash, but confirm this with your local regulations.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS).[3]

References

Safeguarding Your Research: Essential Protocols for Handling Dodecyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount when handling chemical reagents. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Dodecyl Methacrylate.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] It is classified as very toxic to aquatic life, with long-lasting effects.[1] Understanding these risks is the first step in implementing robust safety protocols.

Hazard Identification:

Hazard StatementClassificationGHS Code
Causes skin irritationSkin Corrosion/Irritation, Category 2H315
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2AH319
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation, Category 3H335
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard, Category 1H410

Physical and Chemical Properties:

PropertyValue
Physical StateLiquid
AppearanceColorless, clear liquid
Boiling Point142 °C @ 4 mmHg[2]
Flash Point>230 °F[2]
Density0.868 g/mL at 25 °C[2]
Water SolubilityInsoluble[1][3]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety.

Recommended PPE for Handling this compound:
Body PartProtective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile gloves are a suitable option. Ensure gloves are powder-free to avoid contamination.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles.For splash hazards, a face shield should be worn in addition to goggles.[4] Standard eyeglasses are not sufficient.[5]
Body Long-sleeved laboratory coat or chemical-resistant apron.Impervious clothing is recommended to prevent skin contact.[6]
Respiratory Use in a well-ventilated area. A respirator may be necessary under certain conditions.An N-95 or N-100 respirator may be sufficient for some activities.[7] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[6] Always ensure proper fit-testing and training for respirator use.

Experimental Protocols: Handling and Disposal

Adherence to standardized procedures is crucial for both safety and experimental integrity.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Assemble all necessary materials and PPE before handling the chemical.

    • Confirm that an eyewash station and safety shower are readily accessible.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Avoid inhaling vapors or mists.[1]

    • Use a closed system whenever possible to minimize the generation of aerosols.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

    • Keep away from incompatible materials such as oxidizing agents.[1]

    • Store in a locked cabinet or designated chemical storage area.[1]

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of the waste through a licensed professional waste disposal service.[8]

    • Do not allow the product to enter drains or the environment.[8][9]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[8][9]

Emergency Procedures: First Aid

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink milk or water. Seek immediate medical attention.[3][10]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep 1. Preparation ppe 2. Don PPE prep->ppe Ensure proper ventilation and emergency equipment handle 3. Chemical Handling ppe->handle Gloves, Goggles, Lab Coat use 4. Use in Experiment handle->use In fume hood, avoid inhalation/contact decontaminate 5. Decontamination use->decontaminate Clean work area and equipment dispose 7. Waste Disposal use->dispose Collect all chemical waste doff_ppe 6. Doff PPE decontaminate->doff_ppe Proper removal technique doff_ppe->dispose Dispose of used PPE as hazardous waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl methacrylate
Reactant of Route 2
Reactant of Route 2
Dodecyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.